MC-VA-Pabc-mmae
Description
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Properties
Molecular Formula |
C65H99N9O14 |
|---|---|
Molecular Weight |
1230.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C65H99N9O14/c1-16-41(8)57(49(86-14)36-53(78)73-35-23-26-48(73)59(87-15)42(9)60(80)66-43(10)58(79)46-24-19-17-20-25-46)71(12)64(84)55(39(4)5)70-63(83)56(40(6)7)72(13)65(85)88-37-45-28-30-47(31-29-45)68-61(81)44(11)67-62(82)54(38(2)3)69-50(75)27-21-18-22-34-74-51(76)32-33-52(74)77/h17,19-20,24-25,28-33,38-44,48-49,54-59,79H,16,18,21-23,26-27,34-37H2,1-15H3,(H,66,80)(H,67,82)(H,68,81)(H,69,75)(H,70,83)/t41-,42+,43+,44-,48-,49+,54-,55-,56-,57-,58+,59+/m0/s1 |
InChI Key |
IQZWSFIVBFLXDH-RKMHKBIWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MC-VA-Pabc-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a pivotal advancement in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The MC-VA-Pabc-MMAE is a widely employed ADC platform that has demonstrated significant clinical efficacy. This technical guide provides a comprehensive examination of its mechanism of action, detailing the synergistic functions of its constituent parts: a monoclonal antibody (MC) for precise tumor targeting, a cleavable linker system composed of maleimidocaproyl (MC), the dipeptide valine-alanine (VA), and a p-aminobenzylcarbamate (Pabc) self-immolative spacer, and the highly potent antimitotic agent, monomethyl auristatin E (MMAE). This document elucidates the intricate journey of the ADC from systemic circulation to the induction of apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the critical pathways involved.
Introduction
The this compound antibody-drug conjugate is a sophisticated therapeutic modality designed to maximize cytotoxic payload delivery to tumor tissues while minimizing off-target toxicity.[1] The success of this platform is contingent on the precise orchestration of each component's function. The monoclonal antibody provides cellular specificity, the linker ensures stability in circulation and controlled release, and the payload executes potent cell-killing activity upon internalization.[1][] A thorough understanding of this multifaceted mechanism is crucial for the ongoing development and optimization of next-generation ADCs.
The Modular Architecture of this compound
The this compound conjugate is comprised of three key components, each with a distinct and indispensable role:
-
Monoclonal Antibody (MC): The targeting moiety of the ADC, the monoclonal antibody, is engineered to bind with high affinity and specificity to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells relative to healthy tissues. This targeted binding is the foundational step in the ADC's mechanism of action.[1]
-
Linker (VA-Pabc): The linker connects the monoclonal antibody to the cytotoxic payload. The VA-Pabc linker is a protease-cleavable linker designed to be stable in the systemic circulation but susceptible to enzymatic cleavage within the lysosomal compartment of the target cell.[3] It consists of:
-
Valine-Alanine (VA): A dipeptide sequence that is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.
-
p-Aminobenzylcarbamate (Pabc): A self-immolative spacer that, following the enzymatic cleavage of the VA dipeptide, spontaneously releases the unmodified MMAE payload.
-
-
Payload (MMAE): Monomethyl auristatin E is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10. It functions by inhibiting tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly. Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug and requires targeted delivery via an ADC.
The Multi-Step Mechanism of Action
The therapeutic effect of an this compound ADC is the culmination of a sequence of events, beginning with administration and ending with the targeted destruction of cancer cells.
Circulation and Tumor Targeting
Following intravenous administration, the ADC circulates through the bloodstream. The monoclonal antibody component directs the ADC to the tumor site, where it binds to its specific antigen on the surface of cancer cells.
Internalization and Intracellular Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis. The resulting endocytic vesicle then traffics through the endosomal-lysosomal pathway.
Linker Cleavage and Payload Release
Within the acidic and enzyme-rich environment of the lysosome, proteases such as cathepsin B recognize and cleave the amide bond between the valine and citrulline residues of the linker. This enzymatic cleavage triggers a cascade of events:
-
Enzymatic Cleavage: Cathepsin B hydrolyzes the peptide bond in the VA linker.
-
Self-Immolation: The cleavage of the dipeptide initiates the spontaneous 1,6-elimination of the Pabc spacer.
-
Payload Release: This self-immolative cascade results in the release of the free, unmodified MMAE payload into the cytoplasm of the cancer cell.
Cytotoxicity and Induction of Apoptosis
Once released into the cytoplasm, MMAE exerts its potent cytotoxic effects:
-
Tubulin Binding: MMAE binds to tubulin dimers, the fundamental building blocks of microtubules.
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is essential for cell division.
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The Bystander Effect
A significant feature of MMAE is its moderate membrane permeability. This property allows a fraction of the released MMAE to diffuse out of the targeted antigen-positive cancer cell and into the surrounding tumor microenvironment. Here, it can be taken up by and kill neighboring antigen-negative cancer cells. This "bystander effect" is crucial for eradicating heterogeneous tumors where not all cells express the target antigen.
Quantitative Data
The potency and efficacy of this compound ADCs and their components have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-ADCs
| Cell Line | Target Antigen | Compound | IC50 (nM) | Reference |
| BxPC-3 | Tissue Factor | MMAE | 0.97 | |
| PSN-1 | Tissue Factor | MMAE | 0.99 | |
| Capan-1 | Tissue Factor | MMAE | 1.10 | |
| Panc-1 | Tissue Factor | MMAE | 1.16 | |
| SKBR3 | HER2 | T-MMAE ADC | 0.056 - 0.15 | |
| Ramos | CD79b | Polatuzumab Vedotin | 0.12 |
Table 2: Tubulin Polymerization Inhibition by MMAE
| Compound | EC50 (µM) | Assay Type | Reference |
| MMAE | 1.426 | Fluorescence-based |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of an ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated monoclonal antibody (isotype control)
-
Free MMAE
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol describes an assay to measure the release of MMAE from an ADC in the presence of purified cathepsin B.
Materials:
-
This compound ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC system with a suitable column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC with the assay buffer and pre-warm to 37°C.
-
Initiate Reaction: Add activated Cathepsin B to the ADC solution to start the cleavage reaction.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released MMAE.
-
Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage rate.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol details a fluorescence-based assay to assess the inhibitory effect of MMAE on tubulin polymerization.
Materials:
-
Purified tubulin
-
General tubulin buffer
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
MMAE
-
Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare a master mix containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter on ice.
-
Compound Preparation: Prepare serial dilutions of MMAE and control compounds.
-
Assay Setup: Add the compound dilutions to the wells of a pre-warmed 96-well plate.
-
Initiate Polymerization: Add the cold tubulin master mix to each well to start the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is determined from the slope of the curve. Calculate the EC50 value for polymerization inhibition.
Conclusion
The this compound platform exemplifies a highly effective strategy in the design of antibody-drug conjugates. Its mechanism of action is a sophisticated, multi-step process that relies on the precise interplay of its components to achieve targeted cancer cell death. A thorough understanding of each stage, from antigen binding and internalization to linker cleavage and the induction of apoptosis by MMAE, is paramount for the rational design of future ADCs with improved therapeutic indices. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
An In-depth Technical Guide to the MC-VA-Pabc-MMAE Drug-Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of the Maleimidocaproyl-Valine-Alanine-p-aminobenzylcarbamate-Monomethyl Auristatin E (MC-VA-Pabc-MMAE) drug-linker, a critical component in the development of Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a sophisticated chemical entity that serves as a bridge between a monoclonal antibody (mAb) and the potent cytotoxic agent, Monomethyl Auristatin E (MMAE). This drug-linker is integral to the design of ADCs, a class of targeted therapeutics engineered to selectively deliver chemotherapy to cancer cells, thereby enhancing efficacy while minimizing off-target toxicity. The linker's design is predicated on maintaining stability in systemic circulation and facilitating the controlled release of the cytotoxic payload within the target cancer cell.
Structure and Chemical Properties
The this compound conjugate is comprised of four key components:
-
Maleimidocaproyl (MC): A thiol-reactive spacer that enables the covalent attachment of the drug-linker to cysteine residues on the monoclonal antibody.
-
Valine-Alanine (VA): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[][2]
-
p-aminobenzylcarbamate (PABC): A self-immolative spacer that, following the enzymatic cleavage of the VA dipeptide, spontaneously decomposes to release the unmodified cytotoxic drug.[3][4]
-
Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
The structural representation of this compound is depicted below, showcasing the linkage of these four components.
Chemical Properties
A summary of the key chemical properties of this compound and its cytotoxic payload, MMAE, is provided in the tables below.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C65H99N9O14 |
| Molecular Weight | 1230.53 g/mol |
| CAS Number | 1818864-51-5 |
| Solubility | Soluble in DMSO, DCM, DMF.[5] A stock solution of ≥ 2.5 mg/mL (2.03 mM) can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
| Storage | Store at -20°C in a sealed container, away from moisture and light. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |
Table 2: In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 0.59 |
| BT-474 | Breast Ductal Carcinoma | 0.22 (GI50) |
| BxPC-3 | Pancreatic Adenocarcinoma | > 1.39 (GI50) |
| DU-145 | Prostate Carcinoma | 0.418 (GI50) |
| NCI/ADR-RES | Ovarian Adenocarcinoma | 0.58 |
| SK-BR-3 | Breast Adenocarcinoma | 3.27 ± 0.42 |
| HEK293 | Embryonic Kidney | 4.24 ± 0.37 |
Mechanism of Action: From Systemic Circulation to Cellular Apoptosis
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a multi-step process that ensures targeted drug delivery and payload activation.
As depicted in Figure 1, the ADC circulates in the bloodstream with the linker intact, minimizing premature drug release. Upon reaching the tumor site, the antibody component of the ADC recognizes and binds to a specific antigen on the surface of the cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, exposing the ADC to a highly acidic and enzyme-rich environment. Within the lysosome, Cathepsin B, a protease often upregulated in cancer cells, cleaves the Valine-Alanine dipeptide of the linker. This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the free, unmodified MMAE payload into the cytoplasm. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which in turn leads to G2/M phase cell cycle arrest and ultimately, apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and evaluation of this compound based ADCs.
Synthesis of this compound
The synthesis of the this compound drug-linker is a multi-step process that involves the sequential coupling of its constituent parts. A generalized workflow is presented below.
Protocol:
-
Synthesis of Fmoc-Val-Ala-Pabc-OH:
-
Couple Fmoc-Val-Ala-OH to p-aminobenzyl alcohol using a suitable coupling agent (e.g., HATU, HOBt, DIPEA) in an organic solvent such as DMF.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, purify the product by flash chromatography.
-
-
Fmoc Deprotection:
-
Treat the Fmoc-protected intermediate with a solution of piperidine in DMF to remove the Fmoc protecting group.
-
Monitor the deprotection by HPLC or TLC.
-
Purify the resulting amine, H2N-Val-Ala-Pabc-OH.
-
-
Coupling with MMAE:
-
Couple the deprotected dipeptide-spacer to the N-terminus of MMAE using a coupling agent like HATU in DMF.
-
Monitor the reaction and purify the product, H2N-Val-Ala-Pabc-MMAE, by preparative HPLC.
-
-
Addition of the Maleimidocaproyl (MC) group:
-
React the amino group of the Val-Ala-Pabc-MMAE intermediate with an activated maleimidocaproic acid derivative (e.g., MC-NHS ester) in a suitable solvent like DMF.
-
Monitor the reaction and purify the final product, this compound, by preparative HPLC.
-
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the this compound drug-linker to a monoclonal antibody via the partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound dissolved in DMSO
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Protocol:
-
Antibody Reduction:
-
Incubate the monoclonal antibody with a 2-3 molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Add a 5-10 molar excess of this compound (dissolved in DMSO) to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization of the Antibody-Drug Conjugate
The resulting ADC should be thoroughly characterized to determine key quality attributes.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher number of conjugated drug-linkers will be more hydrophobic and will have longer retention times on the HIC column.
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
The resulting chromatogram will show peaks corresponding to the unconjugated antibody and ADC species with different DAR values (e.g., DAR2, DAR4, DAR6, DAR8). The average DAR can be calculated from the peak areas.
Aggregation Analysis by Size-Exclusion Chromatography (SEC):
SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer (e.g., PBS, pH 7.4).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
The chromatogram will show a main peak for the monomeric ADC and potentially smaller peaks at earlier retention times corresponding to aggregates.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Target cancer cell line (and a negative control cell line)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
Free MMAE
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control for 100% viability.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The this compound drug-linker represents a sophisticated and clinically validated platform for the development of antibody-drug conjugates. Its design, which balances stability in circulation with efficient, targeted release of a potent cytotoxic agent, has set a benchmark in the field. This technical guide provides a foundational understanding of its structure, chemical properties, and mechanism of action, along with detailed experimental protocols to aid researchers and drug developers in the advancement of novel targeted cancer therapies.
References
- 2. researchgate.net [researchgate.net]
- 3. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
The Core Function of MMAE Payload in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs). These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing the therapeutic window. Among the most successful and widely utilized payloads is Monomethyl Auristatin E (MMAE). A synthetic analogue of the natural product dolastatin 10, MMAE is a powerful antimitotic agent that has become a cornerstone of ADC development.[1] Its exceptional potency, well-characterized mechanism of action, and the ability to induce bystander killing make it a formidable weapon in the fight against various malignancies.[2][3]
This technical guide provides an in-depth exploration of the core functions of the MMAE payload in oncology. It details its mechanism of action, presents key quantitative data from preclinical studies, outlines comprehensive experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its application.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary cytotoxic mechanism of MMAE is the inhibition of tubulin polymerization.[2][4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.
MMAE exerts its effects by binding to the vinca domain on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network. In rapidly dividing cancer cells, this interference with microtubule dynamics is catastrophic. It prevents the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Signaling Pathway for MMAE-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by an MMAE-containing ADC, leading to tumor cell death.
The Bystander Effect
A key feature contributing to the potent anti-tumor activity of MMAE-based ADCs is the "bystander effect". Due to its chemical nature, free MMAE is relatively cell-permeable. Once an ADC has delivered MMAE into a target antigen-positive cancer cell and the payload is released, it can diffuse out of the target cell and into the surrounding tumor microenvironment. This allows MMAE to kill neighboring tumor cells, even if they do not express the target antigen. This is particularly advantageous in the context of heterogeneous tumors, where antigen expression can be varied or lost in some cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for MMAE and MMAE-containing ADCs from various preclinical studies.
In Vitro Cytotoxicity of MMAE and MMAE-ADCs
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |
| SKBR3 | Breast Cancer | Free MMAE | 3.27 ± 0.42 | |
| HEK293 | Kidney Cancer | Free MMAE | 4.24 ± 0.37 | |
| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 ± 0.10 | |
| PSN-1 | Pancreatic Cancer | Free MMAE | 0.99 ± 0.09 | |
| Capan-1 | Pancreatic Cancer | Free MMAE | 1.10 ± 0.44 | |
| Panc-1 | Pancreatic Cancer | Free MMAE | 1.16 ± 0.49 | |
| L-82 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE (DAR 2, 4, 8) | 0.013 - 0.36 (converted from 2-55 ng/mL) | |
| HCC1954 | Breast Cancer (HER2+) | Trastuzumab-MMAE | 0.1194 | |
| BXPC-3 | Pancreatic Cancer | SMADC001 | 0.128 |
IC50 values are highly dependent on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions.
In Vivo Tumor Growth Inhibition by MMAE-ADCs
| ADC Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| TACE/ADAM17 | MCF7 Breast Cancer Xenograft | 5 mg/kg, i.p., every 4 days for 6 injections | Strong tumor shrinkage | |
| CDCP1 | Ovarian Cancer HEY Cell Xenografts | 5 mg/kg, i.v., every 2 weeks for 3 treatments | Almost complete blockage of tumor growth | |
| KRAS G12V | Mouse Xenograft | 20 mg/kg | Significant tumor growth inhibition | |
| HER2 | NCI-N87 Gastric Cancer Xenograft | 5 mg/kg, days 0, 7, 14, 21 | 93% TGI | |
| Tissue Factor | BxPC-3 Pancreatic Xenograft | 20 mg/kg/day, days 0, 4, 8 | Significant suppression of tumor growth |
Preclinical Pharmacokinetic Parameters of Free MMAE in Mice
| Parameter | Value | Unit | Reference(s) |
| Dose | 0.1 | mg/kg | |
| Half-life (t½) | 2.5 | hours | |
| Systemic Clearance (CL) | 60 | mL/h | |
| Volume of Distribution (Vss) | 42 | mL | |
| Plasma AUC (0-inf) | 54.5 | ng·h/mL | |
| Tumor-to-Plasma AUC Ratio | ~8 | - |
Experimental Protocols
Detailed and standardized protocols are critical for the accurate evaluation of MMAE-based ADCs. The following sections provide methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT/AlamarBlue Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an MMAE-ADC.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MMAE-ADC and isotype control ADC
-
Free MMAE (for comparison)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT solution and solubilization buffer, or AlamarBlue)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the MMAE-ADC, isotype control ADC, and free MMAE in complete culture medium. A typical concentration range might span from picomolar to micromolar.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for a defined period, typically 72 to 144 hours, at 37°C, 5% CO2.
-
Viability Assessment (MTT Method):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes and measure absorbance at 570 nm.
-
-
Data Analysis: Normalize the data with untreated cells as 100% viability and wells with no cells as 0%. Plot the percentage of cell viability against the logarithmic concentration of the compound and fit a dose-response curve to determine the IC50 value.
In Vitro Bystander Effect Co-Culture Assay
Objective: To assess the ability of an MMAE-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for differentiation)
-
MMAE-ADC and isotype control ADC
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells into 96-well plates. The ratio can be varied (e.g., 1:1, 1:3) to investigate the dependency of the bystander effect on the proportion of Ag+ cells. Also, seed monocultures of Ag+ and Ag- cells as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the MMAE-ADC and isotype control ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Quantification:
-
Harvest the cells and stain with an antibody against the target antigen conjugated to a different fluorophore (if needed for flow cytometry).
-
Analyze the cell populations using a flow cytometer. Gate on the Ag- (GFP-positive) cells and determine their viability in the co-culture compared to the Ag- monoculture.
-
A significant decrease in the viability of the Ag- population in the co-culture treated with the MMAE-ADC compared to the Ag- monoculture indicates a bystander effect.
-
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an MMAE-ADC in a living organism.
Materials:
-
Tumor cell line expressing the target antigen
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel (optional, for subcutaneous implantation)
-
MMAE-ADC, isotype control ADC, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells) in PBS, often mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined average volume (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, MMAE-ADC at various doses). Administer the treatments, typically via intravenous (IV) injection, according to the desired schedule (e.g., once weekly for three weeks).
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and mouse body weights twice weekly throughout the study.
-
Monitor the general health of the animals for any signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size.
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the in vivo efficacy of an MMAE-ADC.
References
An In-depth Technical Guide to the Solubility and Stability Profile of MC-VA-Pabc-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antibody-drug conjugate (ADC) landscape is rapidly evolving, with drug-linker technologies playing a pivotal role in the efficacy and safety of these targeted therapies. The MC-VA-Pabc-MMAE drug linker, comprised of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (VA) dipeptide, a p-aminobenzyloxycarbonyl (Pabc) self-immolative spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE), is a cornerstone of ADC development. A thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, and ensuring predictable in vivo performance. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, complete with detailed experimental protocols and visual representations of key processes.
Solubility Profile
The solubility of an ADC is a critical attribute that can influence its manufacturability, formulation, and in vivo behavior. Poor solubility can lead to aggregation, which may reduce efficacy and increase the risk of immunogenicity. The hydrophobicity of the MMAE payload can contribute to the low aqueous solubility of ADCs, particularly those with a high drug-to-antibody ratio (DAR).
Quantitative Solubility Data
Obtaining precise aqueous solubility data for the complete this compound drug-linker conjugate is challenging due to its amphipathic nature. However, data from component parts and related molecules provide valuable insights.
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (2.03 mM)[1][2][3] |
| This compound | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (2.03 mM)[1][2] |
| Monomethyl Auristatin E (MMAE) | DMSO | Not Specified | ≥ 48 mg/mL (66.85 mM) |
| Monomethyl Auristatin E (MMAE) | Ethanol | Not Specified | ~25 mg/mL |
| Monomethyl Auristatin E (MMAE) | Dimethyl formamide (DMF) | Not Specified | ~20 mg/mL |
| Monomethyl Auristatin E (MMAE) | PBS (pH 7.2) | Not Specified | ~0.5 mg/mL |
Factors Influencing Solubility
Several factors can impact the solubility of ADCs incorporating this compound:
-
Drug-to-Antibody Ratio (DAR): Higher DAR values increase the hydrophobicity of the ADC, often leading to decreased aqueous solubility and a higher propensity for aggregation.
-
pH: The solubility of auristatin derivatives can be pH-dependent, with some showing higher solubility under acidic conditions. The overall charge of the antibody component, which is influenced by pH, also plays a significant role in solubility.
-
Formulation Excipients: The inclusion of surfactants (e.g., polysorbate 20), sugars (e.g., sucrose, trehalose), and certain amino acids (e.g., arginine, proline) can enhance the solubility and stability of ADCs.
-
Conjugation Site: The specific site of drug-linker conjugation on the antibody can influence the overall physicochemical properties of the ADC, including its solubility.
Stability Profile
The stability of the this compound linker is a critical determinant of an ADC's therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish efficacy.
Key Degradation Pathways
In Plasma:
The valine-citrulline dipeptide is susceptible to cleavage by certain plasma enzymes, particularly carboxylesterases in rodents. This can lead to premature release of the payload and a shorter in vivo half-life of the intact ADC in preclinical mouse models compared to primates or humans.
Hydrolysis of the Maleimide Group:
The maleimide group, used for conjugation to cysteine residues on the antibody, can undergo two competing reactions in vivo:
-
Retro-Michael Reaction: This results in the deconjugation of the drug-linker from the antibody.
-
Hydrolysis of the Thiosuccinimide Ring: This forms a more stable, ring-opened structure that is resistant to the retro-Michael reaction. The rate of hydrolysis can be influenced by pH and the local chemical environment.
Cleavage by Cathepsin B:
The intended mechanism of payload release involves the cleavage of the valine-citrulline linker by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment. This cleavage is followed by a self-immolation cascade of the Pabc spacer, releasing active MMAE inside the target cancer cell.
Forced Degradation Studies:
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Common stress conditions include:
-
Thermal Stress: Elevated temperatures can induce aggregation and degradation of both the antibody and the drug-linker. Studies have shown that ADCs are generally less thermally stable than the parent monoclonal antibody.
-
Photostability: Exposure to light, particularly UV light, can lead to the formation of aggregates and degradation of the payload, especially if the payload itself is photosensitive.
-
pH Stress: Incubation at low and high pH can cause hydrolysis of the linker, deamidation, and oxidation of the antibody, and aggregation.
-
Oxidative Stress: Exposure to oxidizing agents can lead to modification of amino acid residues in the antibody, potentially impacting its structure and function.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the thermodynamic solubility of an ADC.
Materials:
-
This compound containing ADC
-
Aqueous buffers of desired pH (e.g., acetate buffer pH 5.0, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., size-exclusion or reversed-phase)
-
Validated analytical method for ADC quantification
Procedure:
-
Add an excess amount of the ADC to a known volume of the desired aqueous buffer in a vial.
-
Cap the vial tightly and place it on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Analyze the concentration of the dissolved ADC in the supernatant using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the ADC under the tested conditions.
In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of the ADC and the release of free MMAE in plasma.
Materials:
-
This compound containing ADC
-
Human, monkey, rat, and mouse plasma (or other species of interest)
-
Incubator at 37°C
-
LC-MS/MS system
-
Validated analytical method for MMAE quantification
-
Validated analytical method for determining Drug-to-Antibody Ratio (DAR)
Procedure:
-
Spike the ADC into plasma from the desired species at a relevant concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
Immediately process the samples to quench any further degradation. This typically involves protein precipitation with an organic solvent (e.g., acetonitrile).
-
For Free MMAE Quantification:
-
Centrifuge the precipitated samples to pellet the plasma proteins.
-
Analyze the supernatant for the concentration of free MMAE using a validated LC-MS/MS method.
-
-
For DAR Analysis:
-
Employ methods such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry to determine the average DAR of the ADC population over time.
-
-
Plot the concentration of free MMAE and the average DAR as a function of time to assess the stability of the ADC in plasma.
Forced Degradation Studies
Thermal Stability:
-
Prepare samples of the ADC in the desired formulation buffer.
-
Expose the samples to a range of elevated temperatures (e.g., 25°C, 40°C, 50°C) for various durations.
-
At each time point, analyze the samples for aggregation (using size-exclusion chromatography), changes in charge variants (using ion-exchange chromatography), and degradation of the drug-linker (using RP-HPLC and LC-MS).
Photostability:
-
Expose the ADC solution to a controlled light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Include a dark control sample stored at the same temperature.
-
After the specified exposure, analyze the samples for changes in appearance, aggregation, and degradation products using appropriate analytical techniques.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of an this compound ADC.
Experimental Workflow for In Vitro Plasma Stability
References
An In-depth Technical Guide to the Core Components of Drug-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical components of drug-linker conjugates, with a focus on antibody-drug conjugates (ADCs), a rapidly advancing class of targeted therapeutics. We will delve into the intricacies of the linker, the cytotoxic payload, and the conjugation chemistry that unites them, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the design and development of next-generation conjugates.
Core Components of an Antibody-Drug Conjugate
An antibody-drug conjugate is a tripartite molecule engineered to deliver a potent cytotoxic agent selectively to cancer cells.[1] This targeted approach aims to enhance the therapeutic window of the cytotoxic drug, maximizing its efficacy while minimizing systemic toxicity.[2][3] The three core components are:
-
The Antibody: A monoclonal antibody (mAb) that specifically recognizes and binds to a tumor-associated antigen expressed on the surface of cancer cells.[1]
-
The Payload (Drug): A highly potent cytotoxic molecule capable of inducing cell death at sub-nanomolar concentrations.[4]
-
The Linker: A chemical bridge that connects the payload to the antibody, designed to be stable in systemic circulation and to release the payload at the target site.
dot
Caption: Logical relationship of ADC components.
The Linker: A Critical Determinant of ADC Performance
The linker is a pivotal component that dictates the stability, pharmacokinetics, and efficacy of an ADC. An ideal linker must remain stable in the bloodstream to prevent premature payload release and off-target toxicity, while enabling efficient and selective release of the cytotoxic agent within the target tumor cell. Linkers are broadly classified into two categories: cleavable and non-cleavable.
Cleavable Linkers
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the target cell. This conditional cleavage allows for the controlled release of the payload.
-
Acid-Labile Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.
-
Protease-Cleavable Linkers (e.g., Peptide Linkers): These linkers incorporate a peptide sequence (e.g., Val-Cit) that is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.
-
Redox-Sensitive Linkers (e.g., Disulfide Linkers): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (GSH) compared to the bloodstream.
-
β-Glucuronide Linkers: These are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment of some cancer types.
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), provide a more stable connection between the antibody and the payload. Payload release from ADCs with non-cleavable linkers relies on the complete lysosomal degradation of the antibody, which releases the payload still attached to the linker and a single amino acid residue.
Quantitative Comparison of Linker Stability
The stability of the linker in plasma is a critical parameter that influences the safety and efficacy of an ADC. The following table summarizes representative plasma stability data for different linker types.
| Linker Type | Linker Example | ADC Example | Plasma Stability (% Intact ADC after incubation) | Reference |
| Cleavable | ||||
| Hydrazone | Hydrazone | Gemtuzumab ozogamicin | ~50% after 48h (human plasma) | |
| Disulfide | SPDB | Trastuzumab-DM1 (T-DM1) | >80% after 7 days (human plasma) | |
| Peptide | Val-Cit-PAB | Brentuximab vedotin | >95% after 7 days (human plasma) | |
| β-Glucuronide | Glucuronide | - | >90% after 7 days (human plasma) | |
| Non-Cleavable | ||||
| Thioether | SMCC | Ado-trastuzumab emtansine | >95% after 21 days (rat plasma) |
Note: The stability data presented are illustrative and can vary depending on the specific antibody, payload, and experimental conditions.
The Payload: The Cytotoxic Warhead
The payload is the pharmacologically active component of the ADC responsible for killing target cancer cells. To be effective, ADC payloads must be exceptionally potent, with cytotoxic activity in the picomolar to nanomolar range, as only a small fraction of the administered ADC reaches the tumor.
Classes of ADC Payloads
The most common classes of payloads used in ADCs are microtubule inhibitors and DNA-damaging agents.
-
Microtubule Inhibitors: These agents disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
-
Auristatins (e.g., MMAE, MMAF): Synthetic analogs of the natural product dolastatin 10.
-
Maytansinoids (e.g., DM1, DM4): Derivatives of the ansamycin antibiotic maytansine.
-
-
DNA-Damaging Agents: These molecules cause damage to cellular DNA, leading to cell death.
-
Calicheamicins: Enediyne antibiotics that cause double-strand DNA breaks.
-
Duocarmycins: DNA alkylating agents.
-
Pyrrolobenzodiazepines (PBDs): Form covalent cross-links in the minor groove of DNA.
-
Topoisomerase I Inhibitors (e.g., SN-38, DXd): Prevent the re-ligation of single-strand DNA breaks.
-
Emerging Payload Classes
Research is ongoing to explore novel payload classes with different mechanisms of action to overcome resistance and enhance efficacy. These include:
-
Immunomodulatory agents: To stimulate an anti-tumor immune response.
-
Proteolysis Targeting Chimeras (PROTACs): To induce the degradation of specific target proteins.
-
Bacterial and plant toxins.
-
Radionuclides.
Conjugation Chemistry: Linking the Components
The method of conjugating the linker-payload to the antibody is crucial for producing a homogeneous and stable ADC. Conjugation strategies can be broadly categorized as random or site-specific.
Random Conjugation
Traditional conjugation methods involve the random attachment of the linker-payload to endogenous amino acid residues on the antibody, such as lysines or cysteines (from reduced interchain disulfides).
-
Lysine Conjugation: Utilizes the primary amines of lysine residues. This results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.
-
Cysteine Conjugation: Involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. This method also produces a heterogeneous mixture, although with a more limited number of conjugation sites compared to lysine conjugation.
Site-Specific Conjugation
Site-specific conjugation technologies have emerged to overcome the heterogeneity of random conjugation, enabling the production of homogeneous ADCs with a precisely controlled DAR and defined conjugation sites. This leads to improved pharmacokinetics, a wider therapeutic window, and simplified manufacturing. Methods for site-specific conjugation include:
-
Engineered Cysteines: Introduction of cysteine residues at specific sites on the antibody surface.
-
Unnatural Amino Acids: Incorporation of amino acids with orthogonal reactivity into the antibody sequence.
-
Enzymatic Conjugation: Use of enzymes like transglutaminase to attach the linker-payload to a specific glutamine tag engineered into the antibody.
dot
Caption: General mechanism of action for an ADC.
Experimental Protocols
This section provides detailed methodologies for key experiments in the characterization of drug-linker conjugates.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
5.1.1. UV/Vis Spectroscopy
This is a simple and rapid method for determining the average DAR.
-
Principle: Based on the Beer-Lambert law, the concentrations of the antibody and the conjugated payload are determined by measuring the absorbance at two different wavelengths.
-
Protocol:
-
Determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the free payload at its wavelength of maximum absorbance (λ_max_drug_). Also, determine the extinction coefficient of the payload at 280 nm (ε_drug,280_).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and λ_max_drug_ (A_λmax_drug_).
-
Calculate the concentration of the antibody (C_Ab_) and the payload (C_drug_) using the following equations:
-
C_drug_ = A_λmax_drug_ / ε_drug_
-
C_Ab_ = (A_280_ - (ε_drug,280_ * C_drug_)) / ε_Ab_
-
-
Calculate the average DAR: DAR = C_drug_ / C_Ab_.
-
5.1.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, providing information on both the average DAR and the distribution of different drug-loaded species.
-
Principle: The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity. HIC separates species with different numbers of conjugated payloads.
-
Protocol:
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detect the eluting species by UV absorbance at 280 nm.
-
Calculate the average DAR by determining the weighted average of the peak areas corresponding to each DAR species.
-
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Absorbance measurement at two wavelengths | Simple, rapid, minimal sample preparation | Provides only average DAR, can be inaccurate if spectra overlap |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Provides average DAR and distribution of species | More complex than UV/Vis, requires method development |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions | High resolution, can separate light and heavy chains | Denaturing conditions may not be suitable for all ADCs |
| Mass Spectrometry (MS) | Direct mass measurement of ADC species | Provides accurate mass and detailed information on DAR distribution | Requires specialized instrumentation and expertise |
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the linker in plasma.
-
Principle: The ADC is incubated in plasma for a defined period, and the amount of intact ADC or released payload is quantified over time.
-
Protocol:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
Stop the reaction (e.g., by freezing or adding a quenching agent).
-
Analyze the samples to determine the amount of intact ADC. This can be done by:
-
LC-MS: To measure the average DAR over time. A decrease in DAR indicates linker cleavage.
-
ELISA: Using an antibody that recognizes the payload to quantify the amount of conjugated payload.
-
-
Alternatively, quantify the amount of released payload using LC-MS/MS.
-
Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic potential of the ADC on cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.
-
Protocol:
-
Seed target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., 150 µL of DMSO or 10% SDS in 0.01 M HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
dot
Caption: A typical workflow for ADC development.
Signaling Pathways Affected by ADCs
The ultimate goal of an ADC is to induce cell death in the target cancer cell. The specific signaling pathways that are activated depend on the mechanism of action of the payload.
For example, an ADC delivering a DNA-damaging agent like a PBD or calicheamicin will trigger the DNA damage response (DDR) pathway.
dot
Caption: DNA damage response pathway induced by an ADC.
This activation leads to the phosphorylation of downstream effector proteins that orchestrate a series of cellular events, including cell cycle arrest to allow time for DNA repair. If the DNA damage is too extensive to be repaired, the cell will be directed to undergo programmed cell death, or apoptosis.
Conclusion
The development of effective and safe drug-linker conjugates, particularly ADCs, requires a deep understanding of the interplay between the antibody, linker, and payload. Each component must be carefully selected and optimized to achieve the desired therapeutic outcome. The use of robust analytical methods and relevant in vitro and in vivo models is essential for the successful translation of these complex biologics from the laboratory to the clinic. This guide provides a foundational understanding of these core components and the experimental approaches necessary for their characterization, serving as a valuable resource for researchers in the field of targeted drug delivery.
References
A Technical Guide to Preclinical Studies of the MC-VA/VC-PABC-MMAE Antibody-Drug Conjugate Platform
Introduction
Antibody-Drug Conjugates (ADCs) represent a premier class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure and associated toxicities. The design of an ADC is modular, comprising a monoclonal antibody for target specificity, a cytotoxic payload, and a chemical linker that connects them. Among the most clinically successful and widely studied platforms is the combination of a cleavable linker and the potent anti-mitotic agent, monomethyl auristatin E (MMAE).
This technical guide focuses on the preclinical evaluation of ADCs utilizing the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-VC-PABC) linker system with the MMAE payload. While the Valine-Alanine (VA) variant also exists, the Valine-Citrulline (VC) dipeptide is more extensively documented in preclinical and clinical literature due to its specific susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment[1][2]. This document synthesizes key preclinical data, outlines detailed experimental protocols, and provides visual workflows to serve as a comprehensive resource for professionals in the field of ADC development.
The core components of this system are:
-
Maleimidocaproyl (MC): A thiol-reactive group that forms a stable covalent bond with cysteine residues on the monoclonal antibody[3].
-
Valine-Citrulline (VC): A dipeptide designed to be cleaved by lysosomal enzymes, ensuring payload release inside the target cell[2][3].
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer that, upon VC cleavage, spontaneously releases the unmodified MMAE payload.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Mechanism of Action
The therapeutic effect of an MC-VC-PABC-MMAE ADC is achieved through a multi-step, highly orchestrated process designed to maximize on-target cell killing while minimizing off-target toxicity.
Targeted Delivery and Payload Release
Following intravenous administration, the ADC circulates systemically. The monoclonal antibody component guides the ADC to the tumor site, where it binds to a specific tumor-associated antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex. The complex is then trafficked through the endolysosomal pathway. Inside the lysosome, proteases such as Cathepsin B, which are highly active in this acidic environment, recognize and cleave the Valine-Citrulline linker. This cleavage initiates the breakdown of the PABC spacer, which rapidly releases the free, fully active MMAE payload into the cytoplasm. Once released, MMAE binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and ultimately induces programmed cell death (apoptosis).
The Bystander Effect
A key feature of ADCs with membrane-permeable payloads like MMAE is the "bystander effect". After the payload is released inside the targeted antigen-positive cell, its hydrophobic nature allows it to diffuse across the cell membrane into the tumor microenvironment. This free MMAE can then be taken up by adjacent tumor cells, including those that may not express the target antigen (antigen-negative cells). This mechanism is crucial for treating heterogeneous tumors where antigen expression is varied, amplifying the ADC's therapeutic efficacy beyond the directly targeted cell population.
In Vitro Preclinical Evaluation
Cytotoxicity Assays
The primary goal of in vitro evaluation is to determine the potency and specificity of the ADC. Cytotoxicity assays, which measure the concentration of ADC required to kill 50% of cells in a culture (IC50), are fundamental. Potent MMAE-based ADCs typically exhibit IC50 values in the nanomolar to picomolar range against antigen-positive cell lines.
Table 1: Summary of In Vitro Cytotoxicity Data for MMAE and Related ADCs
| Compound/ADC | Cell Line | Target | IC50 Value | Reference |
|---|---|---|---|---|
| Free MMAE | SKBR3 | - | 0.060 ± 0.002 nM | |
| T-MMAE (Trastuzumab) | SKBR3 | HER2 | 0.056 ± 0.016 nM | |
| mil40-15 (Cys-linker-MMAE) | BT-474 | HER2 | ~10⁻¹¹ M | |
| mil40-15 (Bystander) | MCF-7 (Ag-) | HER2 | ~10⁻⁹ M |
| Free MMAE | Various | - | < 0.1 nM | |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a standard method for assessing ADC cytotoxicity.
-
Cell Seeding: Seed target cancer cells (e.g., SK-BR-3, BT-474 for HER2-targeted ADCs) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a non-targeting ADC control in fresh culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period sufficient for the ADC to exert its effect, typically 72 to 120 hours.
-
Viability Assessment: Add a viability reagent such as Thiazolyl Blue Tetrazolium Bromide (MTT) to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to a colored formazan product.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance using a plate reader. Plot the absorbance against the ADC concentration and use a non-linear regression model to calculate the IC50 value.
Experimental Protocol: In Vitro Co-Culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of the ADC.
-
Cell Seeding: Seed a mixture of antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). One cell line should be engineered to express a fluorescent protein (e.g., GFP) for distinct identification.
-
ADC Treatment: Add the MC-VC-PABC-MMAE ADC across a range of concentrations. Include a negative control ADC with a non-cleavable linker and a non-permeable payload.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells. Calculate the percentage of viable antigen-negative cells relative to untreated controls to determine the extent of bystander killing.
In Vivo Preclinical Evaluation
Efficacy Studies (Xenograft Models)
In vivo studies are critical to assess the anti-tumor activity of an ADC in a biological system. These are typically performed using immunodeficient mice bearing human tumor xenografts. The ADC is administered intravenously, and tumor growth is monitored over time.
Table 2: Example of In Vivo Efficacy of MC-VC-PABC-MMAE ADCs in a Ramos NHL Xenograft Model
| ADC Target | Dose (mg/kg equivalent) | Dosing Schedule | Animal Model | Starting Tumor Volume | Outcome | Reference |
|---|---|---|---|---|---|---|
| Anti-CD22 | ~6.5 mg/kg | Single IV dose | Mice (n=8) | ~160 mm³ | Significant tumor growth inhibition | |
| Anti-CD79b | ~2.5 mg/kg | Single IV dose | Mice (n=8) | ~160 mm³ | Significant tumor growth inhibition |
| mil40-15 (HER2) | 2.5 - 5.0 mg/kg | Not specified | Nude Mice | Not specified | Significant antitumor activity | |
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a typical workflow for assessing in vivo efficacy.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ Ramos cells) into the flank of immunodeficient mice (e.g., SCID or NSG).
-
Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 150-200 mm³).
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle control, ADC, naked antibody control).
-
Dosing: Administer the ADC and controls intravenously (IV) via the tail vein at specified doses and schedules.
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint Analysis: The study is typically concluded when tumors in the control group reach a maximum allowed size. Tumors can be excised for further analysis (e.g., immunohistochemistry) to assess apoptosis or target engagement.
Pharmacokinetic Profiling
Pharmacokinetic (PK) studies measure how the ADC and its components are absorbed, distributed, metabolized, and eliminated over time. Understanding the PK profile is essential for determining an effective and safe dosing regimen. Key analytes measured in plasma include the total antibody, the antibody-conjugated MMAE (acMMAE), and the free (unconjugated) MMAE payload.
Table 3: Summary of Key Pharmacokinetic Parameters of an MMAE-ADC in Cynomolgus Monkeys
| Parameter | Analyte | Value | Unit | Description | Reference |
|---|---|---|---|---|---|
| CLm | Unconjugated MMAE | 2.27 | L/h | Elimination Clearance | |
| CLmd | Unconjugated MMAE | 23 | L/h | Distribution Clearance | |
| Vm | Unconjugated MMAE | 1.00 | L | Central Distribution Volume | |
| Vmp | Unconjugated MMAE | 88.4 | L | Peripheral Tissue Volume |
| Elimination t₁/₂ | Unconjugated MMAE | 29.9 | hours | Elimination Half-life | |
Experimental Protocol: Preclinical Pharmacokinetic Study
This protocol describes the methodology for assessing ADC pharmacokinetics in an animal model.
-
Animal Dosing: Administer a single intravenous dose of the ADC to the selected animal model (e.g., mice, rats, or cynomolgus monkeys).
-
Sample Collection: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, and then daily for several weeks). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Process the blood by centrifugation to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, acMMAE, and unconjugated MMAE using validated bioanalytical methods, typically ligand-binding assays such as ELISA or mass spectrometry.
-
Data Modeling: Use the concentration-time data to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t₁/₂).
References
Methodological & Application
Application Notes and Protocols: Conjugation of MC-VA-Pabc-MMAE to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells.[1][] This targeted delivery system enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[1][][3] The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl-Monomethyl Auristatin E (MC-VA-Pabc-MMAE) is a widely utilized drug-linker in ADC development. This system consists of the potent antimitotic agent MMAE, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, and a maleimide group for conjugation to the antibody.
MMAE inhibits cell division by blocking tubulin polymerization, leading to cell cycle arrest and apoptosis. The linker is designed to be stable in circulation and to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted release of the cytotoxic payload.
This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, along with methods for the characterization of the resulting ADC.
Experimental Workflow
The overall workflow for the conjugation of this compound to a monoclonal antibody involves several key steps, from antibody preparation to the final characterization of the purified ADC.
Caption: Experimental workflow for this compound conjugation to a monoclonal antibody.
Signaling Pathway of MMAE
Upon internalization of the ADC and cleavage of the linker, MMAE is released into the cytoplasm of the target cancer cell. It then disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate.
Experimental Protocols
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound drug-linker
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA
-
Desalting columns (e.g., Sephadex G-25)
-
Quenching reagent (e.g., N-acetylcysteine)
Protocol 1: Conjugation via TCEP Reduction
This protocol is adapted for the partial reduction of interchain disulfide bonds using TCEP.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in a conjugation buffer (e.g., PBS with 2 mM EDTA, pH 7.4).
-
-
Partial Reduction of Antibody:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Preparation:
-
Reconstitute the this compound in DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a slight molar excess (e.g., 1.2 to 1.5-fold over TCEP) of the dissolved this compound to the reduced antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.
-
Protocol 2: Conjugation via DTT Reduction
This protocol utilizes DTT for the reduction of disulfide bonds.
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 10 mg/mL in a suitable buffer.
-
Add a buffer to adjust the pH to 8.0 (e.g., 500 mM sodium borate/500 mM NaCl).
-
-
Reduction of Antibody:
-
Add a calculated volume of 100 mM DTT in water to the antibody solution.
-
Incubate at 37°C for 30 minutes.
-
Remove excess DTT by buffer exchange through a Sephadex G-25 resin with PBS containing 1 mM DTPA.
-
-
Conjugation Reaction:
-
Adjust the reduced antibody concentration to 2.5 mg/mL with PBS containing 1 mM DTPA and chill on ice.
-
Prepare the drug-linker solution by diluting the DMSO stock in a suitable solvent to ensure the final reaction mixture is 20% organic/80% aqueous. A typical molar ratio is 9.5 moles of drug-linker per mole of antibody.
-
Add the drug-linker solution to the cold-reduced antibody solution with rapid mixing and incubate on ice for 1 hour.
-
-
Purification:
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted reagents.
-
Data Presentation: ADC Characterization
The successful synthesis of an ADC requires thorough characterization to ensure its quality, efficacy, and safety. A key parameter is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.
| Parameter | Method | Typical Result | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC | A distribution of species with DAR values of 0, 2, 4, 6, and 8. The average DAR is typically between 3.5 and 4.0 for cysteine-linked ADCs. | |
| Reversed-Phase (RP)-HPLC | Separation of light and heavy chains to determine drug load on each. | ||
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the mass of the intact ADC and different drug-loaded species, allowing for accurate DAR calculation. | ||
| Purity and Aggregation | Size Exclusion Chromatography (SEC)-HPLC | Determines the percentage of monomer, aggregate, and fragment. | |
| Binding Affinity | Ligand-Binding Assay (LBA) | Measures the binding of the ADC to its target antigen. | |
| In Vitro Cytotoxicity | Cell-based assays | Determines the potency (e.g., IC50) of the ADC on target-expressing cancer cell lines. | N/A |
Conclusion
This document provides a comprehensive overview and detailed protocols for the conjugation of this compound to monoclonal antibodies. The successful generation of a high-quality ADC is dependent on careful optimization of the reaction conditions and thorough characterization of the final product. The methodologies described herein serve as a foundation for researchers and drug development professionals to produce well-defined ADCs for preclinical and clinical evaluation in the pursuit of targeted cancer therapies.
References
Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis with MC-VC-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug. This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of a cysteine-linked ADC utilizing the well-established maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (MC-VC-PABC-MMAE) drug-linker.
The MC-VC-PABC-MMAE system is a widely used and clinically validated platform in ADC development.[1] It features a maleimide group for covalent attachment to the antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, a self-immolative p-aminobenzylcarbamate (PABC) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[2][3] The VC linker is designed to be stable in the bloodstream but is efficiently cleaved by cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells, leading to the targeted release of MMAE within the cancer cell.[2][4]
This document outlines the complete workflow, from the synthesis of the drug-linker to the final characterization of the ADC, including detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key processes to aid in understanding.
Signaling Pathway of MMAE
Upon release within the target cancer cell, MMAE, a potent anti-mitotic agent, binds to tubulin. This binding disrupts microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division. The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Experimental Protocols
This section provides detailed methodologies for the synthesis of the MC-VC-PABC-MMAE drug-linker and its subsequent conjugation to a monoclonal antibody.
Part 1: Synthesis of the Drug-Linker (MC-VC-PABC-MMAE)
The synthesis of MC-VC-PABC-MMAE is a multi-step process. An improved methodology has been reported to avoid undesirable epimerization and improve the overall yield. This alternative route involves six steps starting from L-Citrulline, with the incorporation of the PAB spacer via HATU coupling, followed by dipeptide formation. The final step typically involves the reaction of the free amine of the Val-Cit-PAB-OH with an activated 6-maleimidohexanoic acid.
Step 1.1: Synthesis of Fmoc-Val-Cit-PAB-OH A detailed, multi-step synthesis is required to produce the protected dipeptide-PAB moiety.
Step 1.2: Coupling of MMAE to Fmoc-Val-Cit-PAB-OH
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution and stir for a few minutes.
-
Monitor the reaction by HPLC until completion (typically 1-2 hours).
-
Purify the product by preparative HPLC to obtain Fmoc-Val-Cit-PABC-MMAE as a solid after lyophilization.
Step 1.3: Deprotection of Fmoc Group
-
Dissolve Fmoc-Val-Cit-PABC-MMAE (1.0 eq.) in DMF.
-
Add piperidine (20% v/v) to the solution and stir at room temperature for 30 minutes.
-
Monitor the reaction by HPLC to confirm the removal of the Fmoc group and the formation of the free amine derivative.
Step 1.4: Coupling of Maleimidocaproic Acid (MC)
-
In a separate flask, activate maleimidocaproic acid by reacting it with NHS and DCC in a suitable solvent like DCM to form an MC-NHS ester.
-
Add the MC-NHS ester to the solution containing the free amine derivative from the previous step.
-
Stir the reaction mixture at room temperature and monitor its progress by HPLC.
-
Once the reaction is complete, purify the final product, MC-VC-PABC-MMAE, by preparative HPLC.
| Step | Key Reagents | Reported Yield |
| 1.1 | Fmoc-Val, Fmoc-Cit, PAB-OH, HATU, DIPEA | Variable |
| 1.2 | Fmoc-Val-Cit-PAB-OH, MMAE, HATU, DIPEA | >80% |
| 1.3 | Fmoc-Val-Cit-PABC-MMAE, Piperidine | Quantitative |
| 1.4 | H₂N-Val-Cit-PABC-MMAE, MC-NHS ester | >70% |
Part 2: ADC Synthesis (Conjugation of MC-VC-PABC-MMAE to Antibody)
This part describes the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-activated drug-linker.
Step 2.1: Antibody Reduction
-
Prepare the antibody solution (e.g., Trastuzumab) in a suitable buffer (e.g., PBS with EDTA).
-
Prepare a fresh stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) (e.g., 10 mM in water).
-
Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
Step 2.2: Drug-Linker Preparation
-
Immediately before use, dissolve the MC-VC-PABC-MMAE in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
Step 2.3: Conjugation Reaction
-
Add a slight molar excess of the dissolved MC-VC-PABC-MMAE to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept low (typically below 10% v/v) to avoid antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.
Part 3: Purification and Characterization of the ADC
Step 3.1: Purification
-
Following the conjugation reaction, remove the unreacted drug-linker and other small molecules using a desalting column equilibrated with a suitable buffer, such as PBS, pH 7.4.
-
Collect the eluate containing the purified ADC.
Step 3.2: Characterization A thorough characterization of the ADC is crucial to ensure its quality and efficacy. Key quality attributes to assess include the drug-to-antibody ratio (DAR), drug load distribution, and conjugation site.
-
Protein Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug-linker.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). The ADC is separated based on the hydrophobicity conferred by the conjugated drug-linker.
-
Mass Spectrometry (MS): MS-based methods provide a detailed characterization of ADCs. Intact mass analysis can determine the average DAR and drug load distribution, while peptide mapping can identify the specific conjugation sites.
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC can be used to assess the purity of the ADC and to detect the presence of high molecular weight species, which would indicate aggregation.
-
Capillary Electrophoresis (CE-SDS): CE-SDS can also be used to assess the drug load distribution and purity of ADCs.
-
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | HIC, Mass Spectrometry | 3.5 - 4.5 |
| Purity | SEC-HPLC | >95% |
| Aggregation | SEC-HPLC | <5% |
| Free Drug Level | RP-HPLC | <1% |
In Vitro Cytotoxicity Assay
To evaluate the biological activity of the synthesized ADC, an in vitro cytotoxicity assay is performed.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells that express the target antigen (e.g., SKBR3 for a HER2-targeting ADC) into 96-well plates at an optimized density (e.g., 1x10⁴ to 1.5x10⁴ cells/well).
-
ADC Treatment: After 24 hours, treat the cells with serial dilutions of the purified ADC, the unconjugated antibody (as a negative control), and the free drug-linker (to determine its intrinsic potency).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) for the ADC and the free drug.
| Cell Line | ADC | IC50 (nM) |
| SKBR3 (HER2-positive) | Trastuzumab-MC-VC-PABC-MMAE | ~1-10 |
| MDA-MB-468 (HER2-negative) | Trastuzumab-MC-VC-PABC-MMAE | >1000 |
| SKBR3 | vc-MMAE (free drug-linker) | 410.54 ± 4.9 |
| HEK293 | vc-MMAE (free drug-linker) | 482.86 ± 6.4 |
Conclusion
The MC-VC-PABC-MMAE linker-payload system is a robust and effective platform for the development of antibody-drug conjugates. The protocols outlined in this application note provide a comprehensive guide for the synthesis, purification, and characterization of ADCs using this technology. Careful optimization of the reaction conditions, particularly the antibody-to-TCEP and drug-linker-to-antibody molar ratios, is critical for achieving a desirable drug-to-antibody ratio and ensuring the therapeutic efficacy of the final ADC product. Rigorous analytical characterization is essential to guarantee the quality, consistency, and safety of these complex biotherapeutics.
References
Application Note: Determination of Drug-to-Antibody Ratio for MC-vc-PABC-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent.[1][2][3] The MC-vc-PABC-MMAE system is a widely utilized ADC technology, comprising a monoclonal antibody, a cleavable linker (maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate), and the potent cytotoxic payload, monomethyl auristatin E (MMAE).[1]
A critical quality attribute (CQA) of an ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[4] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. Insufficient drug loading may lead to reduced potency, whereas an excessively high DAR can negatively impact pharmacokinetics and increase toxicity. Therefore, accurate and reliable determination of the DAR is essential throughout the development and manufacturing of ADCs.
This document provides detailed protocols for the most common analytical techniques used to determine the DAR of MC-vc-PABC-MMAE ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Principle of DAR Determination
The determination of the DAR for cysteine-linked ADCs like those using the MC-vc-PABC-MMAE linker-drug system, which conjugates to inter-chain cysteine residues, results in a heterogeneous mixture of ADC species with DAR values of 0, 2, 4, 6, and 8. The overall DAR of the ADC population is expressed as a weighted average of these different species. Several analytical techniques can be employed to separate and quantify these species, each with its own advantages and limitations.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used technique for the characterization of ADCs, separating molecules based on their hydrophobicity. The conjugation of the hydrophobic MMAE payload to the antibody increases its overall hydrophobicity. HIC separates the different drug-loaded species, with the unconjugated antibody (DAR 0) eluting first, followed by the progressively more hydrophobic, higher-DAR species. HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.
Experimental Workflow for HIC-HPLC
Caption: HIC-HPLC workflow for ADC DAR determination.
Protocol:
-
Materials and Reagents:
-
ADC sample
-
Mobile Phase A (High salt): e.g., 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Low salt): e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC-grade water
-
Isopropanol (IPA)
-
-
Instrumentation:
-
HPLC system with a binary pump, UV detector, and autosampler. An iron-free system is recommended to prevent corrosion from high salt buffers.
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience; or similar)
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, 20% IPA |
| Gradient | Linear gradient from 0% to 100% B over 20-30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-20 µL (depending on sample concentration) |
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.) in the chromatogram.
-
Calculate the percentage of each species relative to the total peak area.
-
The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR determination, particularly for cysteine-linked ADCs. This method typically involves the reduction of the ADC to separate the light chains (LC) and heavy chains (HC). The different drug-loaded forms of the LC and HC are then separated based on their hydrophobicity on a reversed-phase column.
Experimental Workflow for RP-HPLC
Caption: RP-HPLC workflow for ADC DAR determination following reduction.
Protocol:
-
Sample Preparation (Reduction):
-
Dilute the ADC sample to approximately 1 mg/mL in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 15-30 minutes to ensure complete reduction of the disulfide bonds.
-
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, UV detector, and autosampler.
-
Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH C4).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent PLRP-S, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A linear gradient from ~20% to 60% B over 15-20 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 60-80 °C |
| Detection Wavelength | 280 nm |
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for the unconjugated and conjugated light chains (LC0, LC1) and heavy chains (HC0, HC1, HC2, etc.).
-
Calculate the weighted peak area for each chain.
-
The average DAR is calculated using the following formula: Average DAR = 2 * (Σ Weighted Peak Area of LC + Σ Weighted Peak Area of HC) / 100
-
Mass Spectrometry (MS)
Mass spectrometry offers a highly accurate method for DAR determination by measuring the mass of the intact ADC or its subunits. Native MS analyzes the intact ADC under non-denaturing conditions, providing information on the distribution of different DAR species. Alternatively, LC-MS analysis of the reduced light and heavy chains can also be performed.
Experimental Workflow for Native LC-MS
Caption: Native LC-MS workflow for ADC DAR determination.
Protocol:
-
Sample Preparation:
-
For native MS, the ADC sample is typically buffer-exchanged into a volatile buffer like ammonium acetate.
-
Deglycosylation with an enzyme like PNGase F can be performed to reduce spectral complexity.
-
-
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
For native MS, a size-exclusion chromatography (SEC) column can be used for online buffer exchange.
-
-
LC-MS Conditions:
| Parameter | Condition |
| Column (for native MS) | SEC Column (e.g., Waters ACQUITY UPLC Protein BEH SEC) |
| Mobile Phase | 50-100 mM Ammonium Acetate |
| Flow Rate | 0.2 - 0.4 mL/min |
| MS Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
-
Data Analysis and DAR Calculation:
-
The raw mass spectrum is deconvoluted to obtain the zero-charge masses of the different ADC species.
-
The mass of the unconjugated antibody is subtracted from the mass of each ADC species to determine the number of conjugated drugs.
-
The relative abundance of each DAR species is determined from the intensity of the corresponding peaks in the deconvoluted spectrum.
-
The weighted average DAR is calculated based on the relative abundance of each species.
-
Data Presentation
A comparison of the results obtained from the different analytical techniques is crucial for a comprehensive characterization of the ADC.
Table 1: Comparison of DAR Values from Different Techniques
| Technique | Average DAR | DAR Distribution (DAR0, DAR2, DAR4, DAR6, DAR8) |
| HIC-HPLC | 3.6 | 5%, 30%, 45%, 15%, 5% |
| RP-HPLC | 3.7 | (Calculated from LC and HC profiles) |
| Mass Spectrometry | 3.65 | 4.8%, 30.2%, 45.5%, 15.3%, 4.2% |
| (Note: Data presented are for illustrative purposes only) |
Mechanism of Action and Signaling Pathway
The MC-vc-PABC-MMAE ADC exerts its cytotoxic effect through a multi-step process.
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome. Inside the lysosome, proteases such as Cathepsin B cleave the valine-citrulline (vc) linker.
-
Payload Release and Action: Following cleavage of the linker, the self-immolative PABC spacer releases the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).
MMAE Mechanism of Action
Caption: Signaling pathway of MC-vc-PABC-MMAE ADC mechanism of action.
Troubleshooting
| Technique | Common Issue | Potential Cause | Suggested Solution |
| HIC-HPLC | Poor peak resolution or broad peaks | Suboptimal gradient, incorrect salt concentration, column aging | Optimize the gradient slope and salt concentrations. Use a new column. |
| Ghost peaks | Carryover from previous injections | Implement a robust needle wash protocol. | |
| RP-HPLC | Incomplete reduction | Insufficient reducing agent or incubation time | Increase DTT concentration or extend incubation time. |
| Peak tailing | Secondary interactions with the column | Use a different column chemistry or adjust mobile phase pH. | |
| Mass Spectrometry | Low signal intensity | Poor ionization, low sample concentration | Optimize source parameters. Concentrate the sample. |
| Complex spectra | Glycosylation, other PTMs | Deglycosylate the sample prior to analysis. | |
| Inaccurate mass measurement | Instrument not calibrated | Calibrate the mass spectrometer according to the manufacturer's instructions. |
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development and quality control. HIC-HPLC, RP-HPLC, and Mass Spectrometry are powerful and complementary techniques for characterizing the DAR of MC-vc-PABC-MMAE ADCs. The choice of method will depend on the specific requirements of the analysis, such as the need for information on the distribution of drug-loaded species versus the average DAR, and the desired level of accuracy. A multi-faceted analytical approach is often recommended for the comprehensive characterization of these complex therapeutic molecules.
References
Application Notes and Protocols for the Analytical Characterization of MC-VA-Pabc-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of antibody-drug conjugates (ADCs) utilizing the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E (MC-VA-Pabc-MMAE) linker-payload system. The accurate assessment of critical quality attributes (CQAs) is paramount for ensuring the efficacy, safety, and consistency of these complex biotherapeutics.[1][2]
Introduction to this compound ADCs
This compound ADCs represent a significant class of targeted cancer therapies. They are comprised of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic agent (MMAE), and a linker system.[3][4] The MC-VA-Pabc linker is designed to be stable in systemic circulation and subsequently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, leading to the intracellular release of the MMAE payload.[2] MMAE then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
The conjugation process, typically involving the reduction of inter-chain disulfide bonds on the mAb followed by reaction with the maleimide group of the linker, results in a heterogeneous mixture of ADC species with varying numbers of drug molecules conjugated to each antibody. This heterogeneity necessitates a suite of robust analytical techniques to fully characterize the ADC product.
Critical Quality Attributes (CQAs) for ADC Characterization
The primary goal of ADC characterization is to assess the CQAs that impact the drug's performance. For this compound ADCs, these include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug-linker molecules conjugated to an antibody is a crucial parameter affecting both potency and potential toxicity.
-
Drug Load Distribution: The heterogeneity of an ADC preparation, detailing the distribution of species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
-
Purity and Aggregation: Assessment of product-related impurities such as aggregates, fragments, and unconjugated antibody or drug-linker.
-
Conjugation Site: Identification of the specific amino acid residues (typically cysteines) on the antibody where the drug-linker is attached.
-
Stability: Evaluation of the ADC's stability under various conditions, including storage and in biological matrices, to ensure the linker remains intact and the drug is not prematurely released.
-
Potency: Determination of the biological activity of the ADC, typically through in vitro cell-based assays.
Analytical Techniques and Protocols
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound ADCs.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are the most powerful and widely used techniques for determining the average DAR and the distribution of different drug-loaded species.
HIC separates ADC species based on their hydrophobicity under non-denaturing conditions. Since the MMAE payload is hydrophobic, ADCs with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column.
Experimental Protocol: HIC for DAR Analysis
| Parameter | Description |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | TSKgel Butyl-NPR, Tosoh Bioscience; or equivalent HIC column |
| Mobile Phase A | 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 6.95 |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm (for protein) and 248 nm (for MMAE) |
| Sample Prep | Dilute ADC to 1 mg/mL in Mobile Phase A |
Data Analysis: The average DAR is calculated from the relative peak areas of the different ADC species (DAR0, DAR2, DAR4, etc.) in the chromatogram. The peak area of each species is multiplied by its corresponding DAR value, and the sum is divided by the total peak area.
Diagram: HIC Experimental Workflow
Caption: Workflow for DAR analysis using HIC.
MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for the unambiguous determination of the DAR and drug load distribution.
Experimental Protocol: LC-MS for Intact ADC Analysis
| Parameter | Description |
| LC System | UPLC/HPLC with a reversed-phase column (e.g., C4) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A shallow gradient optimized for large protein separation |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Data Analysis | Deconvolution of the raw mass spectrum to obtain the zero-charge masses of the different ADC species. |
Quantitative Data Summary: DAR Analysis of a Trastuzumab-MC-VA-Pabc-MMAE ADC
| Analytical Method | DAR0 (%) | DAR2 (%) | DAR4 (%) | DAR6 (%) | DAR8 (%) | Average DAR |
| HIC-UV | 10.5 | 25.3 | 35.1 | 20.8 | 8.3 | 4.1 |
| Intact MS | 11.2 | 24.8 | 34.5 | 21.5 | 8.0 | 4.0 |
| Reduced MS (Subunit) | - | - | - | - | - | 4.2 |
Note: Data is representative and will vary depending on the specific ADC and manufacturing process.
Diagram: Overall ADC Characterization Workflow
Caption: Key analytical workflows for ADC characterization.
Purity and Aggregation Analysis
Size Exclusion Chromatography (SEC) is the standard method for assessing the presence of high molecular weight species (aggregates) and low molecular weight fragments.
Experimental Protocol: SEC for Purity Analysis
| Parameter | Description |
| LC System | HPLC system |
| Column | TSKgel G3000SWxl, Tosoh Bioscience; or equivalent SEC column |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Sample Prep | Dilute ADC to 1 mg/mL in mobile phase |
Stability Assessment
The stability of the ADC is critical to ensure that the cytotoxic payload is not prematurely released in circulation. Stability is often assessed by incubating the ADC in plasma from different species and monitoring the release of free MMAE over time using LC-MS/MS.
Experimental Protocol: In Vitro Plasma Stability
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human, monkey, and rodent plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation: Precipitate plasma proteins with acetonitrile containing an internal standard (e.g., deuterated MMAE). Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a sensitive LC-MS/MS method to quantify the concentration of released MMAE.
Quantitative Data Summary: Free MMAE Release in Plasma
| Species | % Free MMAE after 96h |
| Mouse | 8.5 |
| Rat | 3.2 |
| Cynomolgus Monkey | <1.0 |
| Human | <1.0 |
Note: Data is representative and highlights potential species differences in linker stability.
In Vitro Potency
The biological activity of the ADC is determined by its ability to kill target cancer cells. This is typically assessed using a cell viability assay.
Experimental Protocol: In Vitro Cell Viability Assay
-
Cell Seeding: Seed target antigen-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an untreated control and a control treated with a non-targeting ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, Promega) and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable curve-fitting model.
Quantitative Data Summary: In Vitro Potency of an ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| BT-474 | High HER2 | 15.2 |
| SK-BR-3 | High HER2 | 25.8 |
| MCF-7 | Low HER2 | >1000 |
Note: Data is representative and demonstrates the target-dependent cytotoxicity of the ADC.
Diagram: ADC Mechanism of Action
Caption: Cellular mechanism of action for a cleavable ADC.
Conclusion
The analytical characterization of this compound ADCs is a complex but essential process in their development and manufacturing. A combination of chromatographic and mass spectrometric techniques, alongside robust biological assays, is required to ensure the quality, consistency, and safety of these potent biotherapeutics. The protocols and data presented here provide a framework for the comprehensive characterization of these important anti-cancer drugs.
References
Application Notes: In Vitro Cytotoxicity of Antibody-Drug Conjugates with MC-VA-Pabc-MMAE
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells, minimizing systemic toxicity.[1] The MC-VA-Pabc-MMAE is a widely used drug-linker system in ADC development.[2] It consists of the potent antimitotic agent Monomethyl Auristatin E (MMAE) connected to a linker system designed for stability in circulation and efficient cleavage within the target cell.[3][4] The linker is composed of a maleimidocaproyl (MC) spacer for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (VC or Val-Cit) dipeptide, and a p-aminobenzylcarbamate (PABC) self-immolative spacer.[2]
Assessing the in vitro cytotoxicity is a critical step in the preclinical evaluation of any ADC. These assays determine the potency of the ADC, typically expressed as the half-maximal inhibitory concentration (IC50), and help verify its target-specific cell-killing activity. The following protocols provide a detailed methodology for evaluating ADCs containing the this compound linker-payload system using a standard colorimetric cell viability assay.
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
-
Circulation and Tumor Targeting : Following administration, the ADC circulates in the bloodstream. The monoclonal antibody component specifically binds to its target antigen on the surface of cancer cells.
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.
-
Proteolytic Cleavage : Within the lysosome, proteases such as Cathepsin B, which are often highly expressed in the tumor microenvironment, recognize and cleave the Val-Cit dipeptide linker.
-
Payload Release : Cleavage of the Val-Cit linker triggers the fragmentation of the PABC self-immolative spacer, leading to the release of the active MMAE payload into the cytoplasm.
-
Cytotoxicity : Free MMAE is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis), a process often termed mitotic catastrophe. The membrane-permeable nature of MMAE can also lead to a "bystander effect," where it diffuses into neighboring antigen-negative cells, enhancing the ADC's anti-tumor activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a method to determine the cytotoxic activity of an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
I. Materials
-
Cell Lines : Antigen-positive target cell line and an antigen-negative control cell line.
-
Culture Medium : Appropriate complete growth medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Articles :
-
ADC with this compound
-
Unconjugated monoclonal antibody (negative control)
-
Free MMAE payload (positive control)
-
-
Reagents :
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
-
-
Equipment :
-
Sterile 96-well flat-bottom tissue culture plates.
-
Biosafety cabinet.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
II. Experimental Workflow
III. Step-by-Step Procedure
-
Cell Seeding :
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 50-100 µL of complete medium.
-
Include wells with medium only for blank controls.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment :
-
Prepare a stock solution of the ADC and control articles.
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.
-
Add fresh medium to untreated control wells.
-
Incubate the plate for 72 to 120 hours at 37°C. The optimal incubation time may vary between cell lines.
-
-
Cell Viability Measurement :
-
After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis :
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100
-
-
Plot the % Viability against the logarithmic concentration of the test article.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) with appropriate software.
-
Data Presentation
The cytotoxic activity of ADCs containing this compound is quantified by the IC50 value. The table below summarizes representative IC50 values from in vitro cytotoxicity assays across various cancer cell lines.
| Compound | Cell Line | Target/Status | IC50 Value | Citation |
| vc-MMAE | SKBR3 | HER2-positive | 410.54 ± 4.9 nM | |
| Free MMAE | MCF-7 | HER2-negative | 0.35 nM | |
| Free MMAE | MDA-MB-468 | Breast Cancer | ~1-10 ng/mL (after 72h) | |
| T-Fc-vcMMAE | U2OS-R1 | FGFR1-positive | ~1 nM | |
| T-Fc-vcMMAE | NCI-H520 | FGFR1-positive | ~1 nM | |
| mil40-15 (ADC) | SK-BR-3 | HER2-positive | ~0.01 nM (10-11 M) | |
| HB22.7-vcMMAE | DoHH2 | Non-Hodgkin Lymphoma | 20 ng/mL |
References
Application Notes and Protocols for In Vivo Models of MC-VA-Pabc-MMAE ADC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] This document provides detailed application notes and protocols for the preclinical in vivo evaluation of ADCs utilizing the specific and widely-used linker-payload system: MC-VA-Pabc-MMAE . This system consists of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-alanine (VA) dipeptide linker, a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[2]
The success of an ADC hinges on its stability in circulation and the efficient release of its payload within target tumor cells.[3] Therefore, robust in vivo models are critical for evaluating an ADC's efficacy, safety, and pharmacokinetic profile before clinical translation.[4] These protocols are designed to guide researchers in establishing appropriate animal models and conducting comprehensive efficacy and toxicity studies.
Section 1: Principle of this compound ADC Action
The therapeutic effect of an this compound ADC is a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.[5]
-
Target Binding : The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization : Following antigen binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.
-
Payload Release : Within the acidic environment of the lysosome, the enzyme cathepsin B, which is often upregulated in tumor cells, cleaves the valine-alanine (VA) linker. This initiates the collapse of the PABC spacer, releasing the active MMAE payload into the cytoplasm.
-
Cytotoxic Effect : Free MMAE then binds to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).
References
Application Notes and Protocols for the Purification of MC-VA-Pabc-MMAE Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] An ADC consists of a monoclonal antibody (mAb) that binds to a specific tumor antigen, a potent cytotoxic payload, and a chemical linker connecting them.[2][3] The MC-VA-Pabc-MMAE system is a widely used linker-payload combination. It comprises the maleimidocaproyl (MC) spacer, the cathepsin B-cleavable valine-citrulline (VC) dipeptide (though the user specified VA, or valine-alanine, which functions similarly), the self-immolative p-aminobenzylcarbamate (PABC) spacer, and the potent microtubule inhibitor, monomethyl auristatin E (MMAE).[4][5]
The conjugation process, where the linker-payload is attached to the antibody (often via cysteine or lysine residues), results in a heterogeneous mixture. This mixture contains the desired ADC with a specific drug-to-antibody ratio (DAR), but also unconjugated antibody (DAR 0), ADCs with varying DARs, and process-related impurities like free (unconjugated) linker-payload, solvents, and aggregates. Therefore, a robust multi-step purification process is critical to ensure the safety, efficacy, and consistency of the final ADC product.
This document provides detailed protocols and application notes for the key purification methods employed for this compound conjugated antibodies.
Purification Challenges
The primary challenges in purifying this compound ADCs stem from the inherent properties of the molecule and the conjugation reaction byproducts:
-
Product Heterogeneity: The conjugation reaction is often stochastic, leading to a distribution of ADC species with different DARs (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). Isolating a specific DAR species or achieving a consistent DAR distribution is a major goal of purification.
-
Aggregation: The MMAE payload is hydrophobic. As the DAR increases, the overall hydrophobicity of the ADC molecule rises, increasing its propensity to form aggregates. Aggregates can impact efficacy and immunogenicity and must be removed.
-
Impurity Removal: Process-related impurities, including residual organic solvents (e.g., DMSO, DMAc), excess linker-payload, and other reagents from the conjugation reaction, must be cleared to prevent potential toxicity.
Overall Purification Workflow
A typical purification train for an this compound ADC post-conjugation involves several chromatographic and filtration steps. The sequence is designed to address the specific challenges of heterogeneity and impurity removal.
Caption: General purification workflow for this compound ADCs.
Experimental Protocols and Methodologies
Step 1: Tangential Flow Filtration (TFF) for Initial Cleanup
TFF (also known as ultrafiltration/diafiltration or UF/DF) is essential for the initial purification step. It is used to remove organic solvents, unconjugated linker-payload, and to exchange the ADC into a buffer suitable for the subsequent chromatography step.
Principle: TFF is a membrane-based separation technique. The crude ADC solution is passed tangentially across a semi-permeable membrane. The large ADC molecules (~150 kDa) are retained, while smaller molecules like solvents and free drug-linker pass through the membrane pores.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. adcreview.com [adcreview.com]
- 3. lonza.com [lonza.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Handling and Storage of MC-VA-Pabc-MMAE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and utilization of the antibody-drug conjugate (ADC) linker-payload, MC-VA-Pabc-MMAE. Adherence to these recommendations is crucial for maintaining the integrity, stability, and performance of the molecule in research and drug development applications.
Product Information
Chemical Name: Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-Monomethyl Auristatin E Common Acronym: this compound Molecular Formula: C68H105N11O15 Molecular Weight: 1316.64 g/mol CAS Number: 646502-53-6
This compound is a widely used drug-linker in the development of antibody-drug conjugates. It comprises a maleimide group for conjugation to antibody thiols, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).
Handling and Safety Precautions
This compound is a highly potent cytotoxic agent and should be handled with extreme caution in a laboratory setting equipped for handling hazardous materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of the powder or aerosols.
-
Spill Management: In case of a spill, decontaminate the area using an appropriate method, such as treatment with a bleach solution, and dispose of waste in accordance with institutional and local regulations for hazardous materials.
-
Waste Disposal: All contaminated materials, including vials, pipette tips, and gloves, should be disposed of as hazardous chemical waste.
Storage and Stability
Proper storage is critical to prevent degradation and maintain the activity of this compound. The compound is typically supplied as a lyophilized powder.
Lyophilized Powder
Store the lyophilized powder at -20°C in a desiccator, protected from light. When stored under these conditions, the powder is stable for extended periods.
In Solution
This compound is unstable in aqueous solutions over long periods. It is recommended to prepare stock solutions fresh for each experiment. If short-term storage of a stock solution is necessary, follow the guidelines below.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Prepare stock solutions in anhydrous DMSO at a concentration of up to 100 mg/mL.[1] Sonication may be required to fully dissolve the compound.
Storage of Stock Solutions:
-
-80°C: For long-term storage, aliquot the DMSO stock solution into single-use vials and store at -80°C for up to 6 months.[1]
-
-20°C: For shorter-term storage, aliquots can be stored at -20°C for up to 1 month.[1]
Crucial Handling Practices for Solutions:
-
Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and aggregation of the compound and the final ADC.[2][3] It is imperative to aliquot the stock solution into single-use volumes.
-
Protect from Light: Solutions of this compound and resulting ADCs should be protected from light to prevent photodegradation.
-
Use Anhydrous Solvents: Use high-quality, anhydrous solvents to prepare stock solutions to minimize hydrolysis.
Stability Data Summary
The stability of the maleimide-cysteine linkage is pH-dependent. The maleimide ring is susceptible to hydrolysis at alkaline pH, which can compete with the desired thiol conjugation reaction. The optimal pH for the conjugation reaction is typically between 6.5 and 7.5 to balance thiol reactivity with minimizing maleimide hydrolysis.
| Condition | Parameter | Recommendation/Observation | Citation |
| Lyophilized Powder | Storage Temperature | -20°C | |
| Protection | Protect from light and moisture | ||
| DMSO Stock Solution | Storage Temperature | -80°C for up to 6 months; -20°C for up to 1 month | |
| Freeze-Thaw | Avoid repeated cycles | ||
| Aqueous Solution | pH for Conjugation | 6.5 - 7.5 | |
| Stability | Prone to hydrolysis, especially at alkaline pH. Prepare fresh. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW = 1316.64 g/mol ), add 75.95 µL of DMSO.
-
Dissolution: Gently vortex the vial to dissolve the powder. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Workflow for preparing a stock solution of this compound.
Protocol for In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of an ADC conjugated with this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC conjugated with this compound
-
Free this compound (as a control)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the target cells to ~80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
ADC Treatment:
-
Prepare a series of dilutions of the ADC and free this compound in complete culture medium. It is recommended to perform a 10-fold serial dilution initially to determine the approximate IC50 range, followed by a more detailed 2- or 3-fold dilution series.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubate the plate for 72-96 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Workflow for determining the in vitro cytotoxicity of an ADC.
Protocol for ADC Internalization Assay (pH-sensitive dye-based)
This protocol describes a method to quantify ADC internalization using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.
Materials:
-
Target cells
-
ADC or antibody labeled with a pH-sensitive dye (e.g., pHrodo™)
-
Complete cell culture medium
-
96- or 384-well imaging-compatible plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in an imaging-compatible plate and incubate overnight to allow for adherence.
-
ADC Labeling: Label the ADC or antibody with the pH-sensitive dye according to the manufacturer's protocol.
-
Treatment: Prepare serial dilutions of the labeled ADC in complete culture medium. Remove the medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate at 37°C for the desired time course (e.g., 0.5, 2, 4, and 24 hours). As a negative control, incubate a set of wells at 4°C for the longest time point to inhibit active internalization.
-
Cell Harvesting and Analysis:
-
After incubation, wash the cells twice with cold PBS.
-
For flow cytometry, detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity.
-
For microscopy, wash the cells with PBS and image directly in the plate.
-
-
Data Analysis: Quantify the fluorescence intensity for each time point and condition. The increase in fluorescence over time at 37°C compared to the 4°C control indicates the extent of internalization.
References
Application Notes and Protocols for Preclinical Efficacy Evaluation of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered to selectively deliver highly potent cytotoxic agents to cancer cells.[1] This targeted approach minimizes systemic toxicity and enhances the therapeutic index. The efficacy of an ADC is contingent on a series of events: binding to a specific antigen on the tumor cell surface, internalization of the ADC-antigen complex, and the subsequent release of the cytotoxic payload, leading to cell death.[1]
A thorough preclinical evaluation of ADC efficacy is paramount for identifying promising candidates for clinical development.[2] This involves a suite of in vitro and in vivo assays designed to characterize the ADC's activity, including its potency, specificity, and mechanism of action. These application notes provide detailed protocols for key experiments in ADC efficacy studies and guidelines for data presentation and interpretation.
General Workflow for ADC Efficacy Evaluation
The preclinical assessment of an ADC's efficacy follows a logical progression from in vitro characterization to in vivo validation. This workflow allows for the early triage of ADC candidates and a deeper understanding of their therapeutic potential before committing to resource-intensive animal studies.[2][3]
Caption: General workflow for ADC in vitro and in vivo efficacy assays.
In Vitro Efficacy Assays
In vitro assays are fundamental for the initial screening and characterization of ADC candidates. They provide crucial data on the ADC's potency, specificity, and mechanism of action.
Protocol 1: Cytotoxicity Assay (MTT/XTT)
Cytotoxicity assays are essential for determining the potency of an ADC in killing target cancer cells. The MTT and XTT assays are colorimetric methods that measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC and unconjugated antibody controls
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete culture medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 48-144 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 2: Antibody Internalization Assay
The internalization of an ADC is a prerequisite for the intracellular release of its cytotoxic payload. This assay quantifies the rate and extent of ADC uptake by target cells.
Materials:
-
Target cells
-
Fluorescently labeled ADC (e.g., with a pH-sensitive dye) or a radiolabeled ADC
-
96-well plate or flow cytometry tubes
-
Flow cytometer or high-content imaging system
-
Acid wash buffer (for radiolabeling method)
-
Cell lysis buffer (for radiolabeling method)
Procedure (Fluorescence-based):
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC at a specific concentration. Incubate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). Include a 4°C control to measure surface binding.
-
Cell Harvesting and Staining: After incubation, wash the cells with cold PBS. For flow cytometry, detach the cells with trypsin. A nuclear stain (e.g., Hoechst 33342) can be used for imaging-based methods.
-
Analysis:
-
Flow Cytometry: Analyze the fluorescence intensity of the cells. The increase in fluorescence over time at 37°C corresponds to internalized ADC.
-
High-Content Imaging: Acquire images and use analysis software to quantify the intracellular fluorescence signal.
-
Protocol 3: Bystander Effect Assay
The bystander effect occurs when the cytotoxic payload released from a target cell kills adjacent antigen-negative cells. This is a crucial mechanism for efficacy in heterogeneous tumors.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line can be labeled with a fluorescent protein like GFP for easy identification)
-
ADC and control antibodies
-
96-well plate
-
Fluorescence microscope or flow cytometer
Procedure (Co-culture Method):
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. Varying the ratio of Ag+ to Ag- cells can provide insights into the dependency of the bystander effect on the proportion of target cells.
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture.
-
Incubation: Incubate the plate for a suitable duration (e.g., 72-120 hours).
-
Viability Assessment: Determine the viability of the Ag- cell population by either fluorescence microscopy (if GFP-labeled) or flow cytometry, gating on the fluorescent population.
-
Data Analysis: Compare the viability of the Ag- cells in the presence of Ag+ cells and ADC to their viability when cultured alone with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Advanced In Vitro Models: 3D Spheroids
Three-dimensional (3D) spheroid models more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell monolayers. They are increasingly used to assess ADC efficacy, as they can reveal differences in drug penetration and activity.
Protocol 4: 3D Spheroid Cytotoxicity Assay
Materials:
-
Cancer cell lines capable of forming spheroids
-
Ultra-low attachment (ULA) 96-well plates
-
Complete culture medium
-
ADC and control antibodies
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Imaging system for monitoring spheroid growth
Procedure:
-
Spheroid Formation: Seed cells in ULA plates and incubate for 2-3 days to allow for spheroid formation.
-
ADC Treatment: Add serial dilutions of the ADC to the wells containing the spheroids.
-
Incubation: Incubate for an extended period (e.g., 7-14 days) to allow for ADC penetration and induction of cell death throughout the spheroid.
-
Viability Assessment: Add a 3D-compatible cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of viability and determine the IC50 in the 3D model.
In Vivo Efficacy Studies
In vivo studies are critical for evaluating the therapeutic efficacy of an ADC in a whole-organism context. Xenograft models, particularly patient-derived xenografts (PDX), are valuable tools for these assessments.
Protocol 5: Xenograft Tumor Growth Inhibition Study
Materials:
-
Immunodeficient mice (e.g., nu/nu or NSG)
-
Human cancer cell line (for cell line-derived xenografts, CDX) or patient tumor tissue (for PDX)
-
Matrigel (optional, to support tumor engraftment)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Implant tumor cells or tissue fragments subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
ADC Administration: Administer the ADC, vehicle, and controls according to the planned dosing schedule (e.g., intravenously).
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of ADCs
| ADC Candidate | Target Cell Line (Antigen-Positive) | IC50 (nM) | Target Cell Line (Antigen-Negative) | IC50 (nM) |
| ADC-001 | BT-474 | 0.5 | MCF-7 | >1000 |
| ADC-002 | SK-BR-3 | 1.2 | MCF-7 | >1000 |
| Control mAb | BT-474 | >1000 | MCF-7 | >1000 |
Table 2: In Vivo Efficacy of ADC-001 in a BT-474 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | QW x 3 | 1500 ± 250 | - |
| ADC-001 | 1 | QW x 3 | 800 ± 150 | 46.7 |
| ADC-001 | 3 | QW x 3 | 200 ± 50 | 86.7 |
| ADC-001 | 10 | QW x 3 | 50 ± 20 | 96.7 |
Signaling Pathway and Mechanism of Action
Understanding the mechanism of action of an ADC is crucial for its development. The following diagram illustrates the typical signaling pathway of an ADC leading to apoptosis.
Caption: Mechanism of action of a typical antibody-drug conjugate.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in MC-VA-Pabc-MMAE Conjugation
Welcome to the technical support center for troubleshooting low yield in MC-VA-Pabc-MMAE antibody-drug conjugate (ADC) synthesis. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the conjugation process, ultimately improving the drug-to-antibody ratio (DAR) and overall yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low conjugation efficiency in a question-and-answer format.
Question 1: My final ADC has a low average Drug-to-Antibody Ratio (DAR). What are the primary causes and how can I troubleshoot this?
A low DAR is a common challenge and can originate from several steps in the conjugation protocol. The primary areas to investigate are inefficient antibody reduction and issues with the maleimide-thiol coupling reaction.
Troubleshooting Steps:
-
Inefficient Antibody Reduction: The generation of free thiol groups on the antibody is critical for conjugation.[1]
-
Suboptimal Reducing Agent Concentration: The concentration of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is crucial.[1] Insufficient amounts will result in incomplete reduction of disulfide bonds, while excessive amounts can lead to antibody fragmentation.[1] It is important to titrate the molar excess of the reducing agent to determine the optimal concentration for your specific antibody.[1][2]
-
Reaction Time and Temperature: The reduction reaction is sensitive to time and temperature. Ensure sufficient incubation time (typically 30-90 minutes) and temperature (between 25°C and 37°C) for complete reduction.
-
Incomplete Removal of Reducing Agent: Residual reducing agent can react with the maleimide group of the linker-payload, reducing its availability for antibody conjugation. Ensure complete removal of the reducing agent using methods like desalting columns.
-
-
Maleimide-Thiol Coupling Issues:
-
Hydrolysis of Maleimide: The maleimide group on the this compound linker is susceptible to hydrolysis in aqueous solutions, especially at higher pH, rendering it inactive for conjugation. It is recommended to prepare the linker-payload solution immediately before use and to maintain the conjugation reaction pH between 6.5 and 7.5.
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time of the conjugation step can significantly impact efficiency. Avoid high temperatures which can accelerate maleimide hydrolysis.
-
Low Molar Ratio of Linker-Payload: An insufficient molar excess of the this compound linker-payload over the antibody can lead to a low DAR. It is advisable to use a slight excess to drive the reaction to completion.
-
Question 2: I'm observing inconsistent DAR values between different conjugation batches. What could be the cause?
Inconsistent DAR values are often due to variability in starting materials or a lack of precise control over reaction parameters.
Troubleshooting Steps:
-
Characterize Starting Materials: Ensure batch-to-batch consistency of your antibody and linker-payload. Verify antibody concentration and purity (>95%) as impurities can compete for conjugation.
-
Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can significantly impact the final DAR. Maintain strict control over these parameters for each batch.
-
Consistent Purification: Differences in the purification method can lead to the enrichment of different DAR species. Standardize your purification protocol.
Question 3: My ADC is showing significant aggregation after conjugation. What are the potential causes and solutions?
Aggregation is a common issue with ADCs, often driven by the hydrophobicity of the payload.
Troubleshooting Steps:
-
Optimize Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, which can lead to aggregation. Consider targeting a lower average DAR.
-
Formulation Optimization: The composition of the formulation buffer can significantly impact ADC stability. Screen different buffer conditions, including pH and the addition of excipients like polysorbates or sugars, to minimize aggregation.
-
Control Conjugation Conditions: Harsh conditions during conjugation, such as high temperatures or extreme pH, can denature the antibody and promote aggregation.
Quantitative Data Summary
The following tables provide starting points for optimizing your conjugation protocol. These values may need to be adjusted for your specific antibody and experimental setup.
Table 1: Recommended Reaction Conditions for Antibody Reduction
| Parameter | Recommended Range | Notes |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is less prone to oxidation. |
| Molar Excess of Reducing Agent | 5-20 fold over antibody | Titration is recommended to find the optimal concentration. |
| Temperature | 25 - 37 °C | Higher temperatures can increase reduction rate but may risk antibody denaturation. |
| Incubation Time | 30 - 90 minutes | Monitor reduction to avoid over- or under-incubation. |
| pH | 7.0 - 7.5 |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Linker-Payload:Ab Molar Ratio | 4 - 8 equivalents | A slight excess helps to drive the reaction. |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. |
| Temperature | 18 - 25 °C (Room Temp) | Avoid high temperatures to minimize maleimide hydrolysis. |
| Reaction Time | 1 - 4 hours | |
| Co-solvent (e.g., DMSO) | < 10% v/v | Minimize to prevent antibody precipitation. |
Experimental Protocols
Protocol 1: Antibody Reduction and Desalting
Objective: To reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent stock solution (e.g., 10 mM TCEP)
-
Desalting column
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.0)
Methodology:
-
Bring the antibody solution to the desired concentration (e.g., 5-10 mg/mL).
-
Calculate the required volume of the reducing agent stock solution to achieve the desired molar excess.
-
Add the reducing agent to the antibody solution and incubate at 37°C for 60 minutes with gentle mixing.
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
Collect the reduced antibody fractions and determine the protein concentration.
Protocol 2: this compound Conjugation and Quenching
Objective: To conjugate the maleimide-containing linker-payload to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM N-acetylcysteine)
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM) immediately before use.
-
Calculate the volume of the linker-payload stock solution needed to achieve the desired molar excess over the antibody.
-
Add the linker-payload solution to the reduced antibody dropwise while gently stirring.
-
Incubate the reaction at room temperature (20-25°C) for 2 hours, protected from light.
-
To stop the reaction, add a 3-fold molar excess of the quenching solution (relative to the initial amount of linker-payload) and incubate for an additional 20 minutes.
Visualizations
This compound Conjugation Workflow
Caption: Workflow for this compound conjugation.
Troubleshooting Decision Tree for Low DAR
Caption: Decision tree for troubleshooting low DAR.
References
Technical Support Center: Prevention of MC-VA-Pabc-MMAE ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of antibody-drug conjugates (ADCs) utilizing the MC-VA-Pabc-MMAE linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
The aggregation of this compound ADCs is primarily driven by the increased hydrophobicity of the ADC molecule after conjugation.[1] The monomethyl auristatin E (MMAE) payload is highly hydrophobic.[1] When multiple MMAE molecules are attached to the antibody's surface, they can create hydrophobic patches that interact with similar patches on other ADC molecules, leading to self-association and the formation of aggregates.[1] This process is driven by the tendency to minimize the exposure of these hydrophobic regions to the aqueous environment.[1]
Several factors can contribute to and exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic MMAE molecules per antibody, leading to a greater propensity for aggregation.[2]
-
Suboptimal Formulation Conditions: An inappropriate buffer system, particularly a pH near the antibody's isoelectric point (pI), can reduce the ADC's net charge and solubility, promoting aggregation.
-
Presence of Organic Co-solvents: Organic solvents, often used to dissolve the hydrophobic linker-payload during conjugation, can induce conformational changes in the antibody, exposing buried hydrophobic regions.
-
Environmental Stress: Factors such as elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., agitation) can denature the antibody portion of the ADC, leading to aggregation.
-
High ADC Concentration: Increased concentrations of the ADC in solution enhance the likelihood of intermolecular interactions.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A higher Drug-to-Antibody Ratio (DAR) generally leads to an increased risk of aggregation. As more hydrophobic MMAE molecules are conjugated to the antibody, the overall hydrophobicity of the ADC molecule increases. This heightened hydrophobicity strengthens the driving force for intermolecular hydrophobic interactions, which is a primary cause of aggregation. Therefore, optimizing the DAR is a critical consideration to balance the therapeutic efficacy of the ADC with its physical stability.
Q3: What role do excipients play in preventing aggregation?
Excipients are crucial components of an ADC formulation that help to stabilize the molecule and prevent aggregation. They work through various mechanisms:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are effective in preventing protein surface adsorption and aggregation.
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thaw cycles and lyophilization by maintaining the protein's native conformation.
-
Amino Acids (e.g., Arginine, Glycine): Certain amino acids can suppress aggregation by interacting with hydrophobic patches on the protein surface, thereby inhibiting protein-protein interactions.
-
Buffers (e.g., Histidine, Citrate): Buffering agents are essential for maintaining the optimal pH of the formulation, which is critical for the stability of the ADC.
Q4: How can I detect and quantify aggregation in my ADC samples?
Several analytical techniques are essential for the detection and quantification of ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most widely used method for quantifying soluble aggregates. It separates molecules based on their size, allowing for the determination of the percentage of high molecular weight species (aggregates).
-
Dynamic Light Scattering (DLS): DLS is a rapid technique used to assess the size distribution of particles in a solution. It is particularly useful for early detection of the onset of aggregation.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can characterize and quantify aggregates by measuring the sedimentation velocity of the molecules in a centrifugal field. It is highly sensitive to changes in molecular weight.
Troubleshooting Guides
Problem 1: Significant aggregation is observed immediately after the conjugation reaction.
This is a common issue that can often be traced back to the conditions of the conjugation process itself.
Diagram: Troubleshooting Post-Conjugation Aggregation
Caption: A flowchart for troubleshooting immediate aggregation post-conjugation.
Problem 2: ADC aggregation increases over time during storage.
This indicates that the formulation is not providing adequate long-term stability.
Data Presentation: Formulation Parameters for ADC Stability
| Parameter | Recommended Range | Rationale |
| pH | 5.0 - 6.5 | For many ADCs, a slightly acidic pH enhances stability. |
| Ionic Strength | 50 - 150 mM | Helps to maintain the native conformation of the antibody. |
| Surfactant (e.g., Polysorbate 20/80) | 0.01% - 0.05% (w/v) | Prevents surface adsorption and aggregation. |
| Bulking Agent (e.g., Sucrose) | 5% - 10% (w/v) | Provides stability during freezing and lyophilization. |
These values are general recommendations and may require optimization for your specific ADC.
Problem 3: Inconsistent aggregation results between different batches.
Variability between batches often points to inconsistencies in starting materials or process parameters.
-
Ensure Consistent Quality of Starting Materials: The purity and quality of the monoclonal antibody and the this compound linker-drug should be consistent across all batches.
-
Standardize Purification Methods: The purification process (e.g., chromatography, ultrafiltration/diafiltration) must be standardized to effectively and consistently remove aggregates and residual reagents.
-
Implement Standardized Handling and Storage Procedures: All materials and the final ADC product should be handled and stored under identical, controlled conditions.
Experimental Protocols
Protocol 1: pH Screening Study for ADC Formulation
Objective: To determine the optimal pH for minimizing ADC aggregation.
Materials:
-
Purified this compound ADC
-
A series of buffers (e.g., acetate, citrate, histidine) at various pH values (e.g., pH 4.0 to 7.5 in 0.5 unit increments)
-
96-well microplate
-
Plate reader for turbidity measurement (optional)
-
Dynamic Light Scattering (DLS) instrument or Size Exclusion Chromatography (SEC) system
Methodology:
-
Prepare a stock solution of the ADC in a neutral buffer (e.g., PBS).
-
In a 96-well plate, dilute the ADC stock solution into each of the different pH buffers to a final concentration of approximately 1 mg/mL.
-
Incubate the plate at a selected temperature (e.g., 4°C, 25°C, or an elevated temperature like 40°C for accelerated stability).
-
At various time points (e.g., 0, 24, 48, and 72 hours), measure the aggregation of the ADC in each well.
-
Turbidity: Measure the absorbance at 350 nm. An increase in absorbance indicates an increase in insoluble aggregates.
-
DLS: Measure the particle size distribution and polydispersity index (PDI). An increase in the average particle size or PDI suggests aggregation.
-
SEC: Analyze the samples to quantify the percentage of high molecular weight species.
-
-
Plot the aggregation metric (e.g., % aggregate, particle size) against pH to identify the pH at which the ADC is most stable.
Diagram: Workflow for pH Screening
Caption: A workflow diagram for a pH screening experiment.
Protocol 2: Excipient Screening
Objective: To identify excipients that effectively stabilize the ADC against aggregation.
Materials:
-
Purified this compound ADC in the optimal buffer determined from the pH screening study.
-
Stock solutions of various excipients (e.g., sucrose, trehalose, arginine, glycine, polysorbate 20, polysorbate 80) at different concentrations.
-
96-well microplate
-
DLS instrument or SEC system
Methodology:
-
In a 96-well plate, add the ADC in its optimal buffer.
-
Add different excipients from the stock solutions to the wells to achieve a matrix of final concentrations.
-
Include a control well with no added excipients.
-
Subject the plate to stress conditions, such as thermal stress (e.g., incubation at 40°C or 50°C) or freeze-thaw cycles.
-
At specified time points, measure the level of aggregation using DLS or SEC.
-
Compare the aggregation in the excipient-containing wells to the control to determine the stabilizing effect of each excipient and its optimal concentration.
Data Presentation: Example Excipient Screening Data
| Excipient | Concentration | % Aggregation (Stressed) |
| None (Control) | - | 15.2% |
| Sucrose | 5% (w/v) | 8.5% |
| Sucrose | 10% (w/v) | 5.1% |
| Arginine | 50 mM | 9.8% |
| Arginine | 100 mM | 6.7% |
| Polysorbate 80 | 0.02% (w/v) | 7.3% |
| Polysorbate 80 | 0.05% (w/v) | 4.5% |
This is example data and actual results may vary.
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar)
-
Mobile Phase: A buffered solution, often containing salt to minimize secondary interactions (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
ADC sample
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. The percentage of aggregates is calculated as the area of the aggregate peaks divided by the total area of all peaks, multiplied by 100.
Diagram: Logical Relationship of ADC Stability Factors
Caption: Factors influencing the aggregation and overall stability of ADCs.
References
Optimizing Drug-to-Antibody Ratio (DAR) with MC-VA-Pabc-MMAE: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using the MC-VA-Pabc-MMAE linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an effective Antibody-Drug Conjugate (ADC)?
A: The optimal DAR is a critical quality attribute that significantly impacts the efficacy and safety of an ADC. A low DAR may lead to reduced potency, while a high DAR can result in poor pharmacokinetics, increased toxicity, and aggregation.[1][2] Generally, a DAR of 2 to 4 is considered to have the most desirable therapeutic index for many ADCs.[3][4]
Q2: What are the primary factors influencing the final DAR in a conjugation reaction?
A: Several factors can influence the final DAR, including the molar ratio of the linker-drug to the antibody, the concentration and type of reducing agent used (e.g., TCEP or DTT), reaction temperature, incubation time, and the pH of the reaction buffer.[5] The purity and concentration of the antibody are also crucial for achieving consistent results.
Q3: How does the this compound linker work?
A: The this compound linker is a cleavable linker system. The valine-citrulline (VC) dipeptide is designed to be stable in the bloodstream but is cleaved by lysosomal enzymes, such as Cathepsin B, once the ADC is internalized into a target cancer cell. Following cleavage of the dipeptide, a self-immolative p-aminobenzyl carbamate (PABC) spacer undergoes 1,6-elimination to release the active monomethyl auristatin E (MMAE) payload, which then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Q4: What are the recommended analytical techniques for characterizing the DAR?
A: Several analytical methods are used to determine the average DAR and the distribution of drug-loaded species. These include:
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Hydrophobic Interaction Chromatography (HIC-HPLC): Separates ADC species based on hydrophobicity, providing a profile of different drug-loaded species (DAR0, DAR2, DAR4, etc.).
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate the light and heavy chains of the reduced antibody, allowing for DAR calculation based on the distribution of conjugated and unconjugated chains.
-
Mass Spectrometry (MS): Provides detailed information on the average DAR, drug load distribution, and can even identify the specific conjugation sites.
-
UV-Vis Spectroscopy: A straightforward method for calculating the average DAR based on the absorbance of the antibody and the drug at specific wavelengths.
Troubleshooting Guides
This section addresses common issues encountered during the conjugation of this compound to an antibody.
Issue 1: Low Average Drug-to-Antibody Ratio (DAR)
A lower-than-expected DAR is a frequent challenge that can arise from several factors during the conjugation process.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| Inefficient Antibody Reduction | Optimize Reducing Agent Concentration: Titrate the molar excess of the reducing agent (e.g., TCEP or DTT). Insufficient amounts will not reduce enough disulfide bonds, while excessive amounts can lead to over-reduction and antibody fragmentation. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. Adjust Reaction Temperature and Time: Most reduction protocols recommend temperatures between 25°C and 37°C for 30-90 minutes. Higher temperatures and longer incubation times can increase the extent of reduction, but excessive heat may denature the antibody. |
| Hydrolysis of Maleimide Group | Prepare Linker-Drug Solution Fresh: Dissolve the lyophilized this compound in a suitable organic solvent like DMSO immediately before adding it to the aqueous reaction buffer to minimize its exposure to water and subsequent hydrolysis. Control Reaction pH: Perform the conjugation at a pH between 6.5 and 7.5 to favor the maleimide-thiol reaction over hydrolysis. |
| Oxidation of Free Thiols | Immediate Conjugation: Proceed with the conjugation step immediately after removing the excess reducing agent to prevent the re-oxidation of the generated free thiol groups. |
| Inaccurate Reagent Concentrations | Confirm Antibody Concentration and Purity: Use a reliable method like A280 absorbance to verify the antibody concentration. Ensure the antibody preparation is of high purity (>95%) and free of aggregates. |
Issue 2: High Average Drug-to-Antibody Ratio (DAR > 4)
An excessively high DAR can lead to ADC aggregation and increased clearance in vivo.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| Excessive Antibody Reduction | Decrease Reducing Agent Concentration: Reduce the molar equivalents of the reducing agent or shorten the reduction incubation time. |
| High Molar Excess of Linker-Drug | Reduce Linker-Drug to Antibody Ratio: Decrease the molar ratio of the this compound to the antibody during the conjugation reaction. |
Issue 3: Significant Aggregation of the Final ADC Product
The conjugation of the hydrophobic this compound can increase the overall hydrophobicity of the ADC, potentially leading to aggregation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| High DAR | Target a Lower DAR: Aim for a target DAR of 2-4, as higher DAR values significantly increase the propensity for aggregation. |
| Hydrophobic Nature of the Linker-Payload | Include Organic Co-solvents: Consider including a small percentage of organic co-solvents (e.g., DMSO) in the conjugation reaction to improve the solubility of the linker-drug. Optimize Formulation Buffer: Screen different buffer conditions, including pH and excipients, to find a formulation that minimizes aggregation. |
| Antibody Instability | Lower Conjugation Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) to minimize antibody unfolding and aggregation. |
Experimental Protocols & Data
General Protocol for this compound Conjugation
This protocol provides a general workflow for the conjugation of this compound to an antibody via the reduction of interchain disulfide bonds.
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Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.2).
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Reduction Step: Calculate the required volume of the reducing agent (e.g., TCEP) to achieve the desired molar excess. Add the TCEP to the antibody solution and incubate at 37°C for 60-90 minutes with gentle mixing.
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Removal of Excess Reductant: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
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Conjugation Step: Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM). Calculate the volume of the linker-drug stock needed to achieve the desired molar excess over the antibody. Add the linker-drug solution to the reduced antibody dropwise while gently stirring. Incubate the reaction at room temperature (20-25°C) for 2 hours, protected from light.
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Quenching: To stop the reaction, add a molar excess of a quenching agent like N-acetylcysteine and incubate for an additional 20 minutes.
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Purification and Characterization: Purify the resulting ADC to remove unreacted linker-drug and other impurities. Characterize the final product to determine the average DAR and distribution of drug-loaded species.
Troubleshooting Decision Tree
Quantitative Data Summary
The following tables present representative data from the characterization of an ADC.
Table 1: Summary of ADC Characterization
| Parameter | Unconjugated mAb | ADC Batch 1 | ADC Batch 2 |
| Protein Concentration (mg/mL) | 10.2 | 8.5 | 8.9 |
| Average DAR (by HIC) | N/A | 3.8 | 4.1 |
| Monomer Content (by SEC) | >98% | >95% | >95% |
| Free Drug Content | N/A | <1% | <1% |
Table 2: Distribution of Drug-Loaded Species (from HIC-HPLC)
| Drug-to-Antibody Ratio (DAR) | ADC Batch 1 (Peak Area %) | ADC Batch 2 (Peak Area %) |
| 0 | 5.2 | 4.1 |
| 2 | 20.5 | 18.3 |
| 4 | 55.8 | 58.2 |
| 6 | 15.3 | 16.5 |
| 8 | 3.2 | 2.9 |
References
Technical Support Center: Enhancing the Plasma Stability of MC-VC-Pabc-MMAE ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E (MC-VC-Pabc-MMAE) antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered in plasma during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for MC-VC-Pabc-MMAE ADCs in plasma?
The principal cause of instability for ADCs utilizing maleimide-cysteine conjugation is the premature release of the drug-linker from the antibody in systemic circulation.[1][2][3] This deconjugation primarily occurs through a process known as a retro-Michael reaction.[4][5] The thiosuccinimide bond formed between the maleimide group of the linker and a cysteine residue on the antibody is reversible and can lead to the release of the intact drug-linker. This released drug-linker can then bind to other thiol-containing molecules in the plasma, such as albumin and glutathione, leading to off-target toxicity and a reduction in the therapeutic efficacy of the ADC.
Q2: What is the difference between the retro-Michael reaction and succinimide ring hydrolysis?
The retro-Michael reaction and succinimide ring hydrolysis are two competing processes that affect the stability of the maleimide-cysteine linkage.
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Retro-Michael Reaction: This is a deconjugation reaction where the bond between the cysteine thiol and the maleimide breaks, leading to the release of the drug-linker from the antibody. This is generally considered an undesirable event as it contributes to premature payload release.
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Succinimide Ring Hydrolysis: This is a reaction where the succinimide ring in the linker opens through the addition of a water molecule. The resulting ring-opened structure is more stable and has been shown to be resistant to the retro-Michael reaction. Therefore, promoting succinimide ring hydrolysis can be a strategy to improve ADC stability.
Q3: Can the valine-citrulline (VC) linker be cleaved prematurely in plasma?
Yes, while the valine-citrulline (VC) dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B within the target tumor cell, some degree of premature cleavage can occur in the bloodstream. This enzymatic cleavage can be species-dependent. For instance, the VC linker has been shown to be relatively unstable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c). This can result in a shorter half-life of the intact ADC in certain preclinical models compared to humans.
Q4: How does the drug-to-antibody ratio (DAR) influence the stability of an ADC?
The drug-to-antibody ratio (DAR) can impact the overall stability and pharmacokinetic properties of an ADC. Higher DAR values in ADCs prepared through stochastic conjugation can sometimes lead to increased aggregation and faster clearance from circulation. It is a critical quality attribute that needs to be carefully controlled and monitored during ADC development and manufacturing.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
Issue 1: Rapid loss of ADC conjugate in plasma stability assays.
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Possible Cause 1: Retro-Michael Reaction.
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Troubleshooting Steps:
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Promote Succinimide Ring Hydrolysis: Intentional hydrolysis of the succinimide ring can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.2) at a controlled temperature (e.g., 37-45°C). This process should be carefully monitored to avoid any degradation of the antibody.
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Utilize Modified Maleimides: Consider using N-aryl maleimides, which have been shown to form more stable conjugates. These maleimides can accelerate thiosuccinimide hydrolysis, leading to a more stable final product.
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Explore Alternative Ligation Chemistries: If the retro-Michael reaction remains a significant issue, exploring alternative, more stable conjugation chemistries, such as those based on sulfone linkers, might be necessary.
-
-
-
Possible Cause 2: Premature Enzymatic Cleavage of the VC Linker.
-
Troubleshooting Steps:
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Conduct Multi-Species Plasma Stability Assays: Evaluate the stability of your ADC in plasma from various species (e.g., mouse, rat, cynomolgus monkey, human) to understand species-specific differences in linker cleavage.
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Consider Alternative Cleavable Linkers: If premature cleavage is significant in your model system, investigate alternative dipeptide sequences or different classes of cleavable linkers that are less susceptible to plasma proteases.
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Issue 2: High levels of free MMAE detected in plasma shortly after administration.
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Possible Cause: Premature release of the payload.
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Troubleshooting Steps:
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Assess Linker Stability: Perform in vitro plasma stability assays to quantify the rate of drug deconjugation.
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Implement Stabilization Strategies: If deconjugation is high, apply the strategies mentioned in "Issue 1" to improve the stability of the maleimide-cysteine linkage.
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Pharmacokinetic Modeling: Utilize pharmacokinetic (PK) modeling to understand the in vivo disposition of the ADC and the free payload. This can help to correlate the observed free drug levels with the stability of the conjugate.
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-
Issue 3: Inconsistent results between different batches of ADC.
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Possible Cause: Variability in the conjugation process.
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Troubleshooting Steps:
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Strict Process Control: Ensure that all parameters of the conjugation and purification process, such as pH, temperature, reaction time, and buffer composition, are tightly controlled.
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Thorough Characterization: Characterize each batch of ADC for critical quality attributes, including DAR, aggregation, and in vitro plasma stability, to ensure consistency.
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-
Quantitative Data Summary
The following tables summarize representative data on the stability of maleimide-based ADCs.
Table 1: Impact of Succinimide Ring Hydrolysis on ADC Stability
| ADC Linker Type | Condition | % Drug Loss (after 7 days) | Reference |
| N-alkyl maleimide (unhydrolyzed) | Incubation in serum at 37°C | 35-67% | |
| N-aryl maleimide (hydrolyzed) | Incubation in serum at 37°C | < 20% |
Table 2: Representative Half-life of Maleimide-Thiol Adducts in the Presence of Thiols
| Maleimide Adduct | Condition | Half-life | Reference |
| "Self-hydrolysing" maleimide ADC | N-acetyl cysteine buffer, pH 8, 37°C | No measurable drug loss over 2 weeks | |
| Control maleimidocaproyl ADC | N-acetyl cysteine buffer, pH 8, 37°C | Approx. 50% drug loss over 2 weeks |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug-linker deconjugation and payload release from an ADC in plasma.
Methodology:
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Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C. Include a control sample in buffer (e.g., PBS).
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Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
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Sample Preparation:
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For intact ADC analysis: Samples may be analyzed directly or after purification using methods like Protein A affinity chromatography.
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For free payload analysis: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.
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-
Analysis:
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Intact ADC: Analyze the samples by Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the average DAR over time.
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Free Payload: Quantify the concentration of the released payload in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).
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-
Data Interpretation: Calculate the percentage of intact ADC remaining or the amount of free payload released at each time point to determine the stability profile and half-life of the ADC in plasma.
Protocol 2: Procedure for Intentional Succinimide Ring Hydrolysis
Objective: To improve the stability of a maleimide-based ADC by hydrolyzing the succinimide ring.
Methodology:
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Buffer Exchange: Exchange the purified ADC into a buffer with a slightly alkaline pH, such as borate buffered saline (BBS) at pH 9.2.
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Incubation: Incubate the ADC solution at 37°C.
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Monitoring: Monitor the progress of the hydrolysis reaction by taking aliquots at different time points (e.g., 2, 4, 8, 14 hours).
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Analysis: Analyze the aliquots by mass spectrometry (MS) to observe the mass shift corresponding to the addition of a water molecule (+18 Da) to the drug-linker on the light and/or heavy chains of the antibody.
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Completion and Formulation: Once the hydrolysis is complete (as determined by MS), exchange the ADC back into its final formulation buffer (e.g., a neutral pH buffer).
Visualizations
Caption: Instability of MC-VA-Pabc-MMAE ADCs in plasma.
Caption: Stabilization of ADCs via succinimide ring hydrolysis.
Caption: Experimental workflow for assessing ADC plasma stability.
References
Technical Support Center: Addressing Off-Target Toxicity of MMAE Payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monomethyl Auristatin E (MMAE) payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the off-target toxicity of MMAE-based ADCs?
The off-target toxicity of MMAE-based ADCs is multifactorial and primarily stems from the premature release of the highly potent MMAE payload in systemic circulation. Key contributing mechanisms include:
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Linker Instability: The linker connecting the antibody to MMAE should be stable in the bloodstream but cleavable within the target tumor cell. Incomplete plasma stability can lead to the premature release of MMAE, causing damage to healthy tissues.[1]
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Bystander Effect: MMAE is a membrane-permeable payload. While this allows it to kill neighboring antigen-negative tumor cells (a beneficial "bystander effect"), this same property enables it to diffuse into and harm healthy cells if released prematurely.[1][2][3][4]
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Non-Specific Uptake: ADCs can be taken up by healthy cells, particularly in the liver and hematopoietic system, through mechanisms independent of the target antigen. This can be exacerbated by the hydrophobicity of the ADC.
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High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance from circulation and increased non-specific uptake, which can enhance toxicity.
Q2: How does the hydrophilicity of an MMAE ADC influence its off-target toxicity?
Increasing the hydrophilicity of an MMAE ADC, often through linker modification, is a crucial strategy for mitigating off-target toxicity. Hydrophilic ADCs generally exhibit:
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Improved Pharmacokinetics: Slower clearance from plasma, allowing for a longer circulation half-life and greater opportunity for tumor accumulation.
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Reduced Non-Specific Uptake: Decreased uptake by tissues like the liver, which are often associated with off-target toxicity.
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Higher Maximum Tolerated Dose (MTD): The improved safety profile often allows for the administration of higher, more effective doses in preclinical models.
A common method to increase hydrophilicity is through PEGylation, the incorporation of polyethylene glycol (PEG) chains into the linker.
Q3: My in vivo study shows significant toxicity (e.g., weight loss, neutropenia) at low doses of my MMAE ADC. What are the potential causes and how can I troubleshoot this?
Significant in vivo toxicity at low ADC doses is a common challenge. The table below outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release | Assess Linker Stability: Conduct a plasma stability assay to quantify the rate of MMAE release. Consider re-engineering the linker for improved stability or exploring non-cleavable linker technologies. |
| Non-Specific ADC Uptake | Evaluate with a Control ADC: Use a non-targeting ADC (same linker-drug, but with an antibody that doesn't bind to your target) to quantify non-specific uptake and cytotoxicity. Increase Hydrophilicity: Modify the linker with hydrophilic moieties like PEG to reduce non-specific binding. |
| High Drug-to-Antibody Ratio (DAR) | Optimize DAR: Aim for a lower and more homogeneous DAR. Site-specific conjugation methods can achieve a consistent DAR of 2 or 4, which often provides a better therapeutic window. |
| "On-Target, Off-Tumor" Toxicity | Modulate Antibody Affinity: If healthy tissues express the target antigen at low levels, consider engineering the antibody to have a slightly lower affinity to preferentially target high-antigen-density tumor cells. |
Q4: How can I experimentally assess the bystander effect of my MMAE ADC?
The bystander effect can be evaluated using both in vitro and in vivo models. A standard in vitro approach is the co-culture bystander assay.
Experimental Protocol: In Vitro Co-Culture Bystander Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
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Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
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Fluorescently labeled Ag- cells (e.g., expressing GFP) for easy identification.
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MMAE-ADC, isotype control ADC, and free MMAE.
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96-well plates and standard cell culture reagents.
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Flow cytometer or high-content imaging system.
Methodology:
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Cell Seeding: Co-culture a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).
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ADC Treatment: After cell adherence, treat the co-culture with a range of concentrations of the MMAE-ADC and control ADCs.
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Incubation: Incubate the plate for a defined period (e.g., 72-96 hours).
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Analysis: Quantify the viability of the fluorescently labeled Ag- cell population using flow cytometry or high-content imaging. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Q5: What are some advanced strategies to mitigate MMAE off-target toxicity while preserving anti-tumor efficacy?
Several innovative strategies are being explored to improve the therapeutic index of MMAE ADCs:
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Payload-Binding Fab Fragments: Co-administration of an anti-MMAE antibody fragment (Fab) can "mop up" prematurely released, free MMAE in the circulation. This prevents the free payload from diffusing into healthy cells without affecting the on-target activity of the ADC.
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Less Permeable Payloads: Using auristatin analogs like MMAF, which has a charged carboxyl group, can reduce membrane permeability. This minimizes the bystander effect and associated off-target toxicities, which may be advantageous in certain contexts.
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Non-Cleavable Linkers: These linkers result in the intracellular release of an amino acid-linker-MMAE adduct, which is less permeable and largely abrogates the bystander effect. This approach can improve plasma stability and reduce off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the cytotoxicity of MMAE and the in vivo tolerability of MMAE-based ADCs.
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-ADCs
| Compound/ADC | Cell Line | IC50 (nM) | Reference |
| Free MMAE | BxPC-3 (Pancreatic) | 0.97 | |
| Free MMAE | PSN-1 (Pancreatic) | 0.99 | |
| Free MMAE | Capan-1 (Pancreatic) | 1.10 | |
| Free MMAE | Panc-1 (Pancreatic) | 1.16 | |
| Trastuzumab-vc-MMAE | SKBR3 (Breast, HER2+) | ~1 | |
| Trastuzumab-vc-MMAE | N87 (Gastric, HER2+) | ~1 | |
| mil40-15 (Cys-linker-MMAE) | BT-474 (Breast, HER2+) | 0.023 | |
| mil40-15 (Cys-linker-MMAE) | MCF-7 (Breast, HER2-) | 21.0 |
Table 2: In Vivo Maximum Tolerated Dose (MTD) of MMAE-ADCs
| ADC | Species | MTD (mg/kg) | Reference |
| Various vc-MMAE ADCs | Human | 1.8 - 2.4 | |
| mil40-15 (Cys-linker-MMAE) | Mouse (CD-1) | >160 | |
| Auristatin-based ADCs | Mouse | >1.1 - 2.3 (single dose) |
Visualizing Key Concepts and Workflows
Diagram 1: MMAE Mechanism of Action and Off-Target Toxicity Pathway
Caption: MMAE's dual role in on-target efficacy and off-target toxicity.
Diagram 2: Troubleshooting Workflow for High In Vivo Toxicity
Caption: A logical workflow for diagnosing and addressing high in vivo toxicity.
Diagram 3: Signaling Pathway of MMAE-Induced Apoptosis
Caption: Key steps in the signaling cascade leading to apoptosis after MMAE exposure.
References
Technical Support Center: Overcoming Inconsistent Results in ADC Synthesis
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during ADC development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent Drug-to-Antibody Ratio (DAR) in my ADC synthesis?
Inconsistent DAR is a frequent challenge that can arise from several factors during the conjugation process. The most common culprits include:
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Suboptimal Reaction Conditions: Minor variations in pH, temperature, reaction time, and reagent concentrations can significantly impact conjugation efficiency and, therefore, the final DAR.[]
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Reagent Quality and Stability: The purity and stability of the antibody, linker, and payload are critical. Degradation or impurities in any of these components can lead to inconsistent conjugation.
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Conjugation Chemistry: The choice between stochastic (e.g., lysine or native cysteine conjugation) and site-specific conjugation methods inherently affects DAR homogeneity.[2] Stochastic methods naturally produce a heterogeneous mixture of ADC species with varying DARs.[2]
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Antibody Characteristics: The accessibility of conjugation sites on the antibody can vary between batches, leading to inconsistent drug loading.
Q2: My ADC is aggregating during or after synthesis. What are the likely causes and how can I prevent this?
ADC aggregation is a critical issue that can impact stability, efficacy, and safety.[3] Key causes include:
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Hydrophobicity: Many cytotoxic payloads and linkers are hydrophobic.[4] High drug loading can increase the overall hydrophobicity of the ADC, leading to aggregation.
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Unfavorable Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability. If the pH is near the isoelectric point of the antibody, solubility can decrease, promoting aggregation.
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Manufacturing and Storage Conditions: Factors such as high protein concentration, exposure to thermal stress, shaking, and even light can induce aggregation. The solvents used to dissolve the hydrophobic linker-payload can also disrupt antibody structure and lead to aggregation.
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Incomplete Disulfide Bond Formation: Free thiol groups from incomplete disulfide bonds can lead to improper protein folding and subsequent aggregation.
To mitigate aggregation, consider optimizing buffer conditions, using hydrophilic linkers or payloads, controlling the DAR, and ensuring proper storage and handling.
Q3: I am having difficulty removing the unconjugated free drug from my ADC preparation. What purification strategies can I employ?
Residual free drug is a significant safety concern due to its cytotoxic nature. If standard purification methods are insufficient, consider the following:
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Tangential Flow Filtration (TFF): TFF is a common and effective method for separating the larger ADC from the smaller, unconjugated payload. Optimizing membrane pore size and buffer exchange volumes can improve removal efficiency.
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Chromatography: Techniques like Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) can effectively separate the ADC from free drug and other impurities.
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Solid-Phase Extraction (SPE): A "catch and release" SPE technique using a reverse-phase stationary phase can be employed to capture the linker-payload from the large volume of polar solvent after initial chromatography.
Q4: How does the choice of linker chemistry impact the consistency of ADC synthesis?
The linker is a critical component that influences the stability, efficacy, and homogeneity of an ADC.
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Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the payload under specific conditions within the target cell, while non-cleavable linkers release the drug upon lysosomal degradation of the antibody. The stability of the linker in circulation is crucial to prevent premature drug release and off-target toxicity.
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Linker Hydrophilicity: Hydrophobic linkers can contribute to ADC aggregation. Utilizing more hydrophilic linkers can improve solubility and stability, especially for high-DAR ADCs.
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Site-Specific vs. Stochastic Conjugation: The linker chemistry dictates the conjugation strategy. Site-specific conjugation, which attaches the linker to a predetermined site on the antibody, produces a more homogeneous ADC with a defined DAR. This can simplify purification and improve consistency.
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Symptoms:
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Batch-to-batch variability in average DAR values.
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Broad DAR distribution observed in HIC analysis.
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Lower than expected DAR.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Optimize Reaction Parameters: Systematically vary pH, temperature, reaction time, and molar excess of the linker-payload to identify optimal conditions. 2. Ensure Consistent Mixing: Inadequate mixing can lead to localized concentration differences and inconsistent conjugation. |
| Reagent Quality | 1. Verify Reagent Purity: Use high-quality, purified antibody, linker, and payload. Characterize all reagents before use. 2. Check for Degradation: Ensure proper storage and handling of all reagents to prevent degradation. |
| Inefficient Conjugation Chemistry | 1. Evaluate Linker-Payload Reactivity: Confirm the reactivity of the functional groups on the linker-payload and the antibody. 2. Consider Site-Specific Conjugation: If using stochastic methods, explore site-specific conjugation to achieve a more homogeneous product. |
| Antibody Accessibility | 1. Antibody Reduction (for thiol conjugation): Optimize the reduction of interchain disulfide bonds to control the number of available conjugation sites. |
Issue 2: ADC Aggregation
Symptoms:
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Visible precipitation during or after the conjugation reaction.
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High molecular weight species observed by Size Exclusion Chromatography (SEC).
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Loss of product during purification.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity | 1. Optimize DAR: A lower DAR may be necessary to maintain solubility, especially with highly hydrophobic payloads. 2. Use Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., PEG) to increase the overall solubility of the ADC. |
| Unfavorable Buffer Conditions | 1. Buffer Screening: Screen a range of buffer systems (e.g., phosphate, Tris, histidine) and pH values to find conditions that minimize aggregation. Avoid the antibody's isoelectric point. 2. Optimize Ionic Strength: Adjust the salt concentration of the buffer. |
| Manufacturing Process Stress | 1. Control Protein Concentration: Higher concentrations can increase the likelihood of aggregation. 2. Gentle Handling: Minimize mechanical stress, such as vigorous stirring or shaking. 3. Optimize Freeze-Thaw Cycles: Implement controlled-rate freezing to prevent aggregation during freezing and thawing. |
| Storage Instability | 1. Formulation Optimization: Add stabilizing excipients such as sucrose or polysorbate to the final formulation. 2. Light Protection: Protect the ADC from light exposure, especially if the payload is photosensitive. |
Experimental Protocols
Protocol 1: Optimization of Conjugation Reaction Conditions
Objective: To determine the optimal reaction conditions (pH, temperature, time, and reagent molar ratio) for achieving a target DAR with minimal aggregation.
Methodology:
-
Set up a matrix of small-scale conjugation reactions.
-
Vary one parameter at a time while keeping others constant:
-
pH: Test a range of pH values using different buffers.
-
Temperature: Compare reactions at 4°C, room temperature, and 37°C.
-
Reaction Time: Take aliquots at different time points (e.g., 1, 2, 4, 8 hours).
-
Molar Excess: Vary the molar ratio of the linker-payload to the antibody.
-
-
Quench the reaction at the designated time points.
-
Purify the resulting ADCs using a standardized method (e.g., spin desalting column).
-
Analyze the purified ADCs for DAR (by HIC or LC-MS) and aggregation (by SEC).
-
Compare the results to identify the optimal conditions.
Protocol 2: Characterization of ADC Aggregation
Objective: To quantify the amount of aggregate in an ADC preparation and identify the step in the process where aggregation occurs.
Methodology:
-
Prepare Samples: Collect samples from each step of the synthesis and purification process (e.g., pre-conjugation, post-conjugation, post-purification).
-
Size Exclusion Chromatography (SEC):
-
Use an SEC column suitable for separating monomers from aggregates.
-
Run the samples under non-denaturing conditions.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and high molecular weight (HMW) species.
-
Calculate the percentage of aggregate in each sample.
-
Identify the process step with a significant increase in aggregation.
-
Visualizations
References
Technical Support Center: Scaling Up MC-VA-Pabc-MMAE ADC Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl-Monomethyl Auristatin E (MC-VA-Pabc-MMAE) Antibody-Drug Conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound ADC production?
A1: Scaling up the production of ADCs, including those with the this compound linker-payload, presents several challenges.[1][2] Key issues include maintaining consistency and efficiency of the conjugation reaction, ensuring ADC stability, preventing aggregation, and the complexity of analytical method transfer and validation for quality control at a larger scale.[3][4] Additionally, the high toxicity of the MMAE payload necessitates stringent containment and safety measures, which become more complex at an industrial scale.[1]
Q2: What is the ideal Drug-to-Antibody Ratio (DAR) for this compound ADCs and why is it critical?
A2: The ideal DAR for most ADCs, including those with MMAE, is typically between 2 and 4. This ratio is a critical quality attribute (CQA) as it directly impacts the ADC's efficacy and safety. A low DAR may result in insufficient potency, while a high DAR can lead to reduced solubility, increased aggregation, faster clearance from circulation, and potential toxicity.
Q3: Why is aggregation a common problem during ADC manufacturing and what are its consequences?
A3: Aggregation is a significant issue in ADC production, primarily because the conjugation of hydrophobic payloads like MMAE to the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to the formation of aggregates. Unfavorable buffer conditions, pH, and the use of organic co-solvents to dissolve the linker-payload can also promote aggregation. Aggregates must be removed as they can be immunogenic and cause severe allergic reactions in patients.
Q4: What are the regulatory considerations for scaling up ADC production?
A4: Regulatory agencies require comprehensive characterization of the ADC to ensure safety and efficacy. This includes stringent control over the manufacturing process to ensure batch-to-batch consistency. Due to the complexity of ADCs, which combine biologic and small molecule components, regulatory requirements are extensive and cover both aspects. There are currently no ADC-specific CMC guidelines from the EMA or FDA, which can create ambiguity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound ADC production.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Average DAR is below the target range of 2-4.
-
High variability in DAR across different batches.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT). Titrate the molar excess to achieve sufficient reduction of interchain disulfide bonds without causing antibody fragmentation. Adjust reaction temperature (typically 25-37°C) and time (30-90 minutes) to ensure complete reduction. |
| Linker-Payload Instability | Prepare the this compound solution in a suitable organic solvent like DMSO immediately before use to minimize hydrolysis. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and time. Perform small-scale experiments to identify the ideal conditions before scaling up. |
| Inaccurate Reagent Concentrations | Verify the concentration and purity of the antibody and linker-payload using appropriate analytical methods (e.g., UV-Vis spectroscopy). |
Issue 2: High Levels of Aggregation
Symptoms:
-
Presence of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC) analysis.
-
Precipitation of the ADC out of solution.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | Include excipients in the formulation, such as certain amino acids (cysteine, serine, tyrosine), to suppress aggregation. Using lower ionic strength buffers can also be beneficial, especially for ADCs with a higher DAR. |
| High Concentration of Organic Co-solvent | Reduce the percentage of the organic co-solvent (e.g., DMSO) used to dissolve the linker-payload. Screen for alternative, less denaturing co-solvents. |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of the conjugation and formulation buffers. Avoid the isoelectric point of the antibody, where it is least soluble. |
| Physical Separation during Conjugation | Consider immobilizing the antibody on a solid support during conjugation to prevent individual ADC molecules from interacting and aggregating. |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded ADC species to determine the average DAR.
Methodology:
-
Column: A HIC column (e.g., Butyl-NPR) is used.
-
Mobile Phase A: A high salt concentration buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer, pH 7).
-
Mobile Phase B: A low salt concentration buffer (e.g., sodium phosphate buffer, pH 7).
-
Procedure: a. Equilibrate the column with Mobile Phase A. b. Inject the ADC sample. c. Elute the different ADC species using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later. d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) aggregates from the monomeric ADC.
Methodology:
-
Column: A SEC column suitable for protein separation (e.g., TSKgel G3000SWxl).
-
Mobile Phase: An aqueous buffer with high ionic strength to minimize non-specific interactions (e.g., phosphate-buffered saline, pH 6.8).
-
Procedure: a. Equilibrate the column with the mobile phase at a constant flow rate. b. Inject the ADC sample. c. The separation is based on size; HMW aggregates will elute first, followed by the monomeric ADC. d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. Integrate the peak areas for the HMW species and the monomeric ADC. b. Calculate the percentage of aggregation: % Aggregation = (Peak Area of HMW / Total Peak Area) * 100
Visualizations
Signaling Pathways and Workflows
Caption: Structure of a this compound Antibody-Drug Conjugate.
Caption: Workflow for scaled-up production of this compound ADCs.
References
Technical Support Center: Linker Cleavage Variability in Different Tumor Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of linker cleavage variability in different tumor models.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of cleavable linkers and their mechanisms of action?
A1: Cleavable linkers are designed to be stable in systemic circulation and release their payload under specific conditions within the tumor microenvironment or inside cancer cells. The main types include:
-
Protease-sensitive linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit) or Gly-Gly-Phe-Gly (GGFG), are cleaved by enzymes such as cathepsins, which are overexpressed in the lysosomes of tumor cells.[1][2]
-
pH-sensitive linkers: These linkers, which include hydrazones, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][3]
-
Glutathione-sensitive linkers: These linkers typically contain a disulfide bond that is cleaved by the high intracellular concentrations of the reducing agent glutathione (GSH) found in cancer cells compared to the bloodstream.[4]
Q2: Why is there variability in linker cleavage across different tumor models?
A2: Linker cleavage variability arises from the heterogeneity of the tumor microenvironment. Key factors include:
-
Differential enzyme expression: The levels of proteases like cathepsins and matrix metalloproteinases (MMPs) can vary significantly between different tumor types and even within the same tumor.
-
Variations in intracellular pH: The degree of acidity within endosomes and lysosomes can differ among cancer cell lines.
-
Heterogeneous glutathione concentrations: The intracellular concentration of glutathione can vary between different tumor models.
-
Antigen internalization rate: For linkers cleaved intracellularly, the rate at which the antibody-drug conjugate (ADC) is internalized can affect the kinetics of payload release.
Q3: What are the consequences of premature linker cleavage?
A3: Premature cleavage of the linker in systemic circulation can lead to off-target toxicity, as the cytotoxic payload is released before reaching the tumor cells. This can reduce the therapeutic index of the ADC, limiting its efficacy and causing adverse effects.
Q4: What is the "bystander effect" and how is it related to linker cleavage?
A4: The bystander effect occurs when a released cytotoxic payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells. This is particularly relevant for cleavable linkers that release membrane-permeable drugs and can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in in vitro cytotoxicity assays between different tumor cell lines. | 1. Differential expression of the target antigen.2. Varied expression levels of the cleaving enzyme (e.g., Cathepsin B).3. Differences in ADC internalization rates.4. Disparate intracellular glutathione levels (for disulfide linkers). | 1. Quantify target antigen expression on each cell line (e.g., by flow cytometry).2. Measure the activity of the relevant enzyme in cell lysates.3. Perform an internalization assay to compare ADC uptake.4. Measure intracellular glutathione concentrations. |
| Low potency of an enzyme-cleavable ADC in a specific tumor model. | 1. Low expression or activity of the target enzyme in that model.2. Poor internalization of the ADC.3. The payload is not sufficiently potent for that cell line. | 1. Confirm enzyme expression and activity.2. Assess ADC binding and internalization.3. Test the cytotoxicity of the free payload on the cell line. |
| Observed in vivo toxicity is higher than expected from in vitro data. | 1. Premature linker cleavage in the plasma of the animal model.2. Off-target uptake of the ADC in healthy tissues. | 1. Perform an in vitro plasma stability assay using plasma from the relevant species.2. Conduct a biodistribution study to assess ADC accumulation in major organs. |
| Inconsistent results in in vivo xenograft studies. | 1. Tumor heterogeneity within the xenograft model.2. Variability in tumor microenvironment conditions (e.g., hypoxia, vascularization). | 1. Ensure consistent tumor implantation and growth monitoring.2. Characterize the tumor microenvironment of the xenograft model. |
Quantitative Data Summary
Table 1: Expression of Cathepsin B in Various Human Cancers
| Cancer Type | Expression Level Compared to Normal Tissue | Reference |
| Gastric Cancer | Overexpressed in 60% of patients | |
| Breast Cancer | Increased protein levels | |
| Thyroid Cancer | Increased protein levels | |
| Colorectal Cancer | Increased protein levels | |
| Prostate Cancer | High levels of expression | |
| Glioblastoma | High levels of expression |
Table 2: Glutathione (GSH) Concentration in Tumors vs. Normal Tissue
| Tissue Type | GSH Concentration (nmol/mg protein) | Reference |
| Oral Epidermoid Carcinoma | 24.36 | |
| Adjacent Non-tumor Oral Tissue | 3.04 | |
| Normal Oral Mucosa | 4.80 | |
| Primary Breast Tumors | >2x normal breast tissue | |
| Lymph Node Metastases (Breast) | >4x normal breast tissue | |
| Normal Breast Tissue | Baseline | |
| Cervical Squamous Cell Carcinoma | ~2x normal counterpart |
Table 3: Representative Plasma Stability of Different Cleavable Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations | Reference |
| Hydrazone | pH-sensitive | Variable; can be prone to hydrolysis in plasma. | Stability is influenced by the specific chemical structure. | |
| Disulfide | Glutathione-sensitive | Generally stable; can be modulated by steric hindrance. | Stability depends on the accessibility of the disulfide bond. | |
| Val-Cit | Protease-sensitive (Cathepsin B) | Generally high in human plasma, but can be cleaved by rodent carboxylesterases. | Species differences are a critical consideration for preclinical studies. | |
| GGFG | Protease-sensitive (Cathepsins) | High stability in the bloodstream. | Offers good stability and efficient drug release in tumor cells. | |
| β-glucuronide | Enzyme-sensitive (β-glucuronidase) | High plasma stability. | Dependent on the presence of β-glucuronidase in the tumor microenvironment. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (e.g., human, mouse, rat) and in PBS as a control at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Immediately freeze the collected aliquots at -80°C to stop further degradation.
-
Analyze the samples to quantify the concentration of the intact ADC, total antibody, and the free payload using methods such as ELISA and LC-MS/MS.
-
Calculate the half-life of the ADC in plasma.
Protocol 2: Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from a protease-sensitive linker-containing ADC in the presence of Cathepsin B.
Methodology:
-
Enzyme Activation: Prepare an active enzyme solution by incubating recombinant human Cathepsin B with an activation buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0) containing Dithiothreitol (DTT) for 15-30 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., 2% Formic Acid or a protease inhibitor cocktail).
-
Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC and the released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control antibody, and the free payload in a complete cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well and shake to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Experimental workflow for ADC linker cleavage evaluation.
Caption: Signaling pathways regulating Cathepsin B expression.
References
Technical Support Center: Enhancing the Therapeutic Index of MC-VA-Pabc-MMAE ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for experiments involving Antibody-Drug Conjugates (ADCs) utilizing the Monomethyl Auristatin E (MMAE) payload with a Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (MC-VA-Pabc) linker. Our aim is to help you overcome common challenges and optimize your experimental workflow to improve the therapeutic index of your ADC constructs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the development and characterization of MC-VA-Pabc-MMAE ADCs.
Issue 1: ADC Aggregation
Question: We are observing significant aggregation of our this compound ADC, especially at higher Drug-to-Antibody Ratios (DAR). What are the primary causes and how can we mitigate this?
Answer: ADC aggregation is a common issue, primarily driven by the hydrophobicity of the MMAE payload. When multiple MMAE molecules are conjugated to the antibody, they create hydrophobic patches that can lead to intermolecular interactions and aggregation. A higher DAR exacerbates this issue.
Troubleshooting Steps:
-
Optimize the Drug-to-Antibody Ratio (DAR):
-
While a higher DAR can increase potency, it often leads to greater aggregation and faster plasma clearance.
-
Empirically determine the optimal DAR for your specific antibody and target. A DAR of 4 may offer a better therapeutic index than a DAR of 8 by balancing potency and stability.
-
-
Formulation Optimization:
-
Screen Buffers: Evaluate different buffer systems. The pH and salt concentration can significantly impact ADC solubility. Avoid pH values close to the antibody's isoelectric point.
-
Use Excipients: Screen stabilizers such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20 or 80) to minimize aggregation.
-
-
Linker Modification:
-
Incorporate Hydrophilic Linkers: The hydrophobicity of the linker-drug combination is a key factor. Consider using more hydrophilic linkers to "mask" the hydrophobicity of MMAE. Novel proprietary hydrophilic linkers have been shown to enable stable, high DAR (e.g., DAR8) ADCs with improved physicochemical properties.[1]
-
-
Analytical Characterization:
-
Size Exclusion Chromatography (SEC): Use SEC to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.
-
Dynamic Light Scattering (DLS): DLS can provide a rapid assessment of the hydrodynamic radius and polydispersity of your ADC, indicating the presence of aggregates.
-
Issue 2: Inconsistent In Vitro Cytotoxicity Results
Question: Our in vitro cytotoxicity assays (e.g., MTT) are showing high variability in IC50 values for our this compound ADC between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a frequent challenge in ADC potency assays. This variability can stem from the ADC itself, cell culture conditions, or the assay protocol. Since MMAE is a tubulin inhibitor, its cytotoxic effect is dependent on cell division, making cell health and assay timing critical.
Troubleshooting Steps:
-
ADC Quality Control:
-
Confirm DAR and Purity: Ensure the DAR and purity of your ADC are consistent across batches. Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to verify.
-
Check for Aggregation: As mentioned above, aggregates can affect potency. Analyze your ADC for aggregation before each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your ADC stock solution to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.
-
-
Cell Culture Practices:
-
Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to prevent genetic drift and changes in antigen expression.
-
Cell Health and Confluency: Ensure cells are in the exponential growth phase and at an optimal confluency at the time of seeding.
-
-
Assay Protocol Standardization:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Consistent Incubation Times: Standardize the incubation time for ADC treatment. For MMAE, an incubation period of 72-120 hours is common.
-
Reagent Quality: Ensure the quality and consistency of all assay reagents, such as MTT or XTT.
-
Issue 3: Rapid In Vivo Clearance and Low Efficacy
Question: Our this compound ADC shows rapid clearance in our preclinical models, leading to lower than expected anti-tumor efficacy. What are the likely causes and how can we improve this?
Answer: Rapid in vivo clearance of this compound ADCs is often linked to the hydrophobicity of the ADC, particularly at higher DARs, and potential instability of the linker in certain preclinical species.
Troubleshooting Steps:
-
Evaluate Linker Stability:
-
The valine-citrulline (VC) component of the linker is susceptible to cleavage by carboxylesterases present in rodent plasma, which can lead to premature payload release.[2] This effect is less pronounced in human plasma.
-
Conduct in vitro plasma stability assays using plasma from the preclinical species you are using (e.g., mouse, rat) and compare it to human plasma.
-
-
Optimize DAR:
-
ADCs with higher DARs tend to have faster clearance.[3] Consider reducing the DAR to improve the pharmacokinetic profile.
-
-
Enhance Linker Hydrophilicity:
-
Utilizing a more hydrophilic linker can offset the hydrophobicity of MMAE, leading to a more stable ADC with a pharmacokinetic profile closer to that of the parent antibody. A novel hydrophilic linker, LD343, has been shown to confer a stable PK profile superior to conventional vedotin-conjugates.[1]
-
-
Consider Antibody Affinity:
-
In some cases, reducing the binding affinity of the antibody to its target can decrease target-mediated drug disposition (TMDD) in normal tissues, potentially improving the therapeutic index.
-
Data Presentation
Table 1: Impact of Linker and DAR on Therapeutic Index of MMAE ADCs
| ADC Construct | Linker Type | DAR | Maximum Tolerated Dose (MTD) in Rats | In Vivo Efficacy | Reference |
| Vedotin-based ADC | Conventional (vc-PAB) | 4 | Baseline | Standard | [1] |
| LD343-based ADC | Novel Hydrophilic | 8 | ~4-fold higher than vedotin-based ADC | Sustained tumor regression exceeding vedotin-based ADC |
Table 2: In Vitro Plasma Stability of this compound Linker
| Species | Plasma Matrix | % MMAE Release (after 6 days) | Key Enzyme Involved | Reference |
| Mouse | CD1 Mouse Plasma | ~25% | Carboxylesterase 1c | |
| Rat | Rat Plasma | ~2.5% | Carboxylesterases | |
| Monkey | Cynomolgus Plasma | <1% | - | |
| Human | Human Plasma | <1% | - |
Table 3: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of Free MMAE (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate for 72-120 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well.
-
Agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Co-culture Bystander Effect Assay
Objective: To assess the ability of the released MMAE to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines. The Ag- cell line should be labeled (e.g., with GFP) for easy identification.
-
Complete cell culture medium
-
This compound ADC
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Prepare a mixed cell suspension of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3).
-
Seed the co-culture mixture into a 96-well plate. Include control wells with only the Ag- cells.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC. The concentration range should be based on the IC50 of the Ag+ cells.
-
Add the ADC dilutions to the co-culture wells and the Ag- only wells.
-
Incubate for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., GFP) in each well.
-
Calculate the percentage of viability of the Ag- cells in the co-culture wells relative to the untreated co-culture wells.
-
Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.
-
Visualizations
Caption: Signaling pathway of MMAE-induced apoptosis.
Caption: Troubleshooting workflow for ADC aggregation.
References
Technical Support Center: Managing Auristatin Payload Hydrophobicity in Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hydrophobicity of auristatin payloads in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development of auristatin-based ADCs due to payload hydrophobicity.
Problem 1: ADC Aggregation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.[1]
-
Increase in high molecular weight species observed by Size Exclusion Chromatography (SEC).[2][3]
-
Inconsistent results in cell-based assays.
Possible Causes:
-
High drug-to-antibody ratio (DAR) with a hydrophobic auristatin payload.[3][4]
-
Suboptimal formulation buffer (pH, ionic strength, excipients).
-
Exposure to stress conditions such as elevated temperature or agitation.
Suggested Solutions:
| Solution | Rationale | Key Experimental Protocol |
| Optimize Drug-to-Antibody Ratio (DAR) | Higher DARs increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation. Reducing the DAR can mitigate this effect. | Protocol 1: DAR Optimization |
| Utilize Hydrophilic Linkers | Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), sulfonate groups, or carbohydrates, can mask the hydrophobicity of the auristatin payload. | Protocol 2: Conjugation with Hydrophilic Linkers |
| Employ Hydrophilic Auristatin Derivatives | Using auristatin derivatives with increased hydrophilicity, such as MMAU (monomethyl auristatin β-D-glucuronide) or MMAPYE, can reduce aggregation. | Protocol 3: Synthesis of Hydrophilic Auristatin Payloads |
| Screen Formulation Buffers | The formulation environment is critical for ADC stability. Screening various buffer conditions (e.g., pH, ionic strength, addition of stabilizing excipients like polysorbates) can identify a formulation that minimizes aggregation. | Protocol 4: Formulation Buffer Screening |
Problem 2: Poor Pharmacokinetics (PK) and Rapid Clearance
Symptoms:
-
Reduced ADC exposure (Area Under the Curve - AUC) in in vivo studies.
-
Shorter half-life of the ADC in circulation.
-
Decreased efficacy in preclinical models.
Possible Causes:
-
Hydrophobicity-driven uptake by the reticuloendothelial system (RES).
-
ADC aggregation leading to rapid clearance.
Suggested Solutions:
| Solution | Rationale | Key Experimental Protocol |
| Increase Payload Hydrophilicity | More hydrophilic ADCs exhibit improved PK profiles and reduced clearance. This can be achieved by using hydrophilic linkers or modified auristatin payloads. | Protocol 2 & 3 |
| PEGylation | The addition of polyethylene glycol (PEG) chains to the linker can shield the hydrophobic payload and improve the ADC's pharmacokinetic properties. | Protocol 2: Conjugation with Hydrophilic Linkers |
| Characterize ADC Hydrophobicity | Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of different ADC constructs and correlate it with PK data. | Protocol 5: Hydrophobic Interaction Chromatography (HIC) |
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with the hydrophobicity of auristatin payloads like MMAE?
The hydrophobic nature of auristatin payloads, particularly monomethyl auristatin E (MMAE), is a significant challenge in ADC development. This hydrophobicity can lead to intermolecular interactions between ADC molecules, causing aggregation. Aggregated ADCs are often immunogenic, have altered pharmacokinetic profiles, and can lead to faster clearance from circulation, ultimately reducing the therapeutic efficacy of the drug.
Q2: How does the drug-to-antibody ratio (DAR) affect the hydrophobicity of an ADC?
The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody. As the DAR increases, the overall hydrophobicity of the ADC molecule also increases. This is because each conjugated auristatin payload contributes to the hydrophobic character of the ADC. High-DAR ADCs are more prone to aggregation and can exhibit poor pharmacokinetics. Therefore, there is often a trade-off between achieving a high DAR for maximum potency and maintaining acceptable biophysical properties.
Q3: What are the main strategies to overcome the hydrophobicity of auristatin payloads?
There are two primary strategies to mitigate the hydrophobicity of auristatin payloads:
-
Linker Modification: This involves incorporating hydrophilic moieties into the linker that connects the auristatin to the antibody. Common hydrophilic linkers include polyethylene glycol (PEG), sulfonate groups, and carbohydrates. These linkers can effectively "mask" the hydrophobicity of the payload.
-
Payload Modification: This strategy focuses on chemically modifying the auristatin molecule itself to increase its hydrophilicity. An example is the development of monomethyl auristatin β-D-glucuronide (MMAU), a glycoside derivative of MMAE, which shows reduced aggregation and allows for the generation of ADCs with higher DARs. Another example is MMAPYE, a pyridine-containing derivative.
Q4: How can I assess the hydrophobicity of my ADC?
Hydrophobic Interaction Chromatography (HIC) is the most common analytical technique used to characterize the hydrophobicity of ADCs. HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. In a typical HIC analysis of an ADC, species with a higher DAR will be more hydrophobic and thus have a longer retention time on the column. This allows for the determination of the drug-load distribution and an assessment of the overall hydrophobicity of the ADC population.
Q5: Can modifying the auristatin payload to increase hydrophilicity affect its potency?
Yes, modifications to the auristatin payload can impact its cytotoxic activity. For example, hydrophilic modification at the norephedrine residue of MMAE to create MMAU resulted in a significant decrease in the in vitro cytotoxicity of the free payload. However, once the ADC is internalized by the target cell and the linker is cleaved, the active, more hydrophobic form of the auristatin can be released, restoring the potent cytotoxic effect. It is crucial to evaluate the potency of the modified auristatin in the context of the entire ADC to ensure that the desired therapeutic effect is maintained.
Experimental Protocols
Protocol 1: DAR Optimization
-
Reaction Setup: Prepare a series of conjugation reactions with varying molar ratios of the drug-linker to the antibody.
-
Incubation: Allow the reactions to proceed under controlled conditions (temperature, time, pH).
-
Purification: Purify the resulting ADCs using a suitable method, such as protein A chromatography or size exclusion chromatography, to remove unconjugated drug-linker.
-
DAR Measurement: Determine the average DAR for each reaction using techniques like UV-Vis spectroscopy, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or Hydrophobic Interaction Chromatography (HIC).
-
Aggregation Analysis: Analyze the aggregation state of each ADC preparation using Size Exclusion Chromatography (SEC).
-
Selection: Select the highest DAR that maintains an acceptable level of aggregation (typically <5% high molecular weight species).
Protocol 2: Conjugation with Hydrophilic Linkers
-
Linker Synthesis: Synthesize or procure a linker containing a hydrophilic moiety (e.g., PEG, sulfonate) and a reactive group for conjugation to the antibody (e.g., maleimide).
-
Drug-Linker Synthesis: Conjugate the auristatin payload to the hydrophilic linker.
-
Antibody Reduction (for cysteine conjugation): Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Conjugation: React the reduced antibody with the hydrophilic drug-linker.
-
Purification and Characterization: Purify the ADC and characterize its DAR, aggregation, and hydrophobicity as described in Protocol 1 and 5.
Protocol 3: Synthesis of Hydrophilic Auristatin Payloads (Example: MMAU)
This is a complex multi-step organic synthesis process that should be performed by experienced chemists. The general steps involve:
-
Protection of reactive groups on MMAE.
-
Glycosylation of a specific hydroxyl group on the MMAE backbone with a protected glucuronic acid derivative.
-
Deprotection to yield the final MMAU payload. Detailed synthetic procedures are typically found in specialized chemical literature.
Protocol 4: Formulation Buffer Screening
-
Buffer Preparation: Prepare a matrix of formulation buffers with varying pH (e.g., 5.0-7.5), ionic strengths (e.g., 50-150 mM NaCl), and with or without stabilizing excipients (e.g., polysorbate 20/80, sucrose, trehalose).
-
ADC Dialysis/Buffer Exchange: Exchange the buffer of the purified ADC into each of the formulation candidates.
-
Stress Conditions: Subject aliquots of the ADC in each formulation to accelerated stress conditions (e.g., 40°C for 1-4 weeks, freeze-thaw cycles).
-
Analysis: At various time points, analyze the samples for aggregation (SEC), fragmentation (non-reducing SDS-PAGE), and chemical degradation (RP-HPLC).
-
Optimal Formulation Selection: Choose the formulation that best preserves the integrity of the ADC under stress.
Protocol 5: Hydrophobic Interaction Chromatography (HIC)
-
Column: Use a HIC column with a suitable stationary phase (e.g., butyl, phenyl).
-
Mobile Phase A (High Salt): Prepare a buffer with a high concentration of a kosmotropic salt, such as ammonium sulfate (e.g., 1-2 M) in a phosphate buffer at neutral pH.
-
Mobile Phase B (Low Salt): Prepare the same buffer without the salt.
-
Gradient: Equilibrate the column in a high percentage of Mobile Phase A. Inject the ADC sample. Elute the bound species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DARs. The retention time is directly proportional to the hydrophobicity.
Visualizations
Caption: ADC Development Workflow
Caption: Impact of and Solutions for Auristatin Hydrophobicity
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of MC-VC-PABC-MMAE ADC Purity and Homogeneity
For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of antibody-drug conjugates (ADCs) is a critical quality attribute that directly impacts their efficacy, safety, and pharmacokinetic profile.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of ADCs utilizing the clinically significant MC-VC-PABC-MMAE linker-payload system.[2] The guide includes supporting experimental data, detailed protocols, and visual workflows to assist in the robust characterization of these complex therapeutic agents.
The MC-VC-PABC-MMAE system is comprised of a maleimidocaproyl (MC) group for conjugation to the antibody, a cathepsin-cleavable valine-citrulline (VC) dipeptide linker, a self-immolative p-aminobenzyloxycarbonyl (PAB) spacer, and the potent cytotoxic agent, monomethyl auristatin E (MMAE).[2] The homogeneity of the final ADC product, particularly the distribution of the drug-to-antibody ratio (DAR), is a key factor influencing its therapeutic window.[1][3]
Comparative Analysis of Analytical Techniques for ADC Homogeneity
A multi-pronged approach employing various analytical methods is necessary for a thorough evaluation of ADC homogeneity. The primary techniques focus on determining the DAR distribution, quantifying aggregates, and identifying charge variants.
| Analytical Method | Principle | Advantages for MC-VC-PABC-MMAE ADC Analysis | Disadvantages for MC-VC-PABC-MMAE ADC Analysis |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. The hydrophobicity of the ADC increases with the number of conjugated MMAE molecules. | The gold standard for determining the DAR distribution of cysteine-linked ADCs. It is a non-denaturing technique. | May have limited resolution for ADCs with high DAR values or complex conjugation patterns. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | The primary method for quantifying high molecular weight species such as dimers, trimers, and other aggregates. | Does not provide information on the DAR distribution. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Can be used to determine the average DAR and to analyze ADC fragments. Often coupled with mass spectrometry (MS) for more detailed characterization. | The denaturing conditions may alter the ADC structure, and it is not suitable for quantifying aggregates. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides accurate mass measurements of the intact ADC and its subunits, allowing for the confirmation of the DAR and identification of modifications. | Can be complex to interpret for heterogeneous ADC samples and may have sensitivity limitations. |
Purity Validation of the MMAE Payload
The purity of the synthesized MMAE payload is paramount, as impurities can affect the potency, toxicity, and stability of the final ADC. A combination of chromatographic and spectroscopic methods is essential for comprehensive purity assessment.
| Analytical Method | Principle | Advantages for MMAE Purity Validation | Disadvantages for MMAE Purity Validation |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates compounds based on hydrophobicity. | Excellent for quantifying the purity of the main MMAE peak and detecting impurities with different polarities. It is a robust and widely available technique. | May not resolve structurally similar impurities, such as diastereomers, without optimized methods. Peak co-elution can also be an issue. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Offers high sensitivity and specificity for identifying and quantifying MMAE and its impurities based on their mass-to-charge ratio. Can detect impurities at very low levels. | Matrix effects can sometimes interfere with quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule. | The definitive method for unambiguous structure elucidation and confirmation of MMAE. Can identify and quantify impurities, including stereoisomers, without reference standards. | Lower sensitivity compared to mass spectrometry and requires higher sample concentrations. |
Experimental Protocols
Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the general steps for determining the DAR distribution of an MC-VC-PABC-MMAE ADC.
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phase A: A high salt concentration buffer (e.g., 2 M ammonium sulfate in 20 mM sodium phosphate, pH 7).
-
Mobile Phase B: A low salt concentration buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample (typically 20-100 µg).
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Calculate the relative peak area of each species (e.g., DAR0, DAR2, DAR4) to determine the DAR distribution.
-
Quantification of Aggregates by Size Exclusion Chromatography (SEC)
This protocol provides a general method for quantifying aggregates in an ADC sample.
-
Instrumentation: HPLC system with an SEC column.
-
Mobile Phase: A buffer compatible with the ADC (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample (typically 20-100 µg).
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
-
Purity Analysis of MMAE by RP-HPLC
This protocol describes a general method for assessing the purity of synthesized MMAE.
-
Instrumentation: HPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Procedure:
-
Dissolve the MMAE sample in a suitable solvent (e.g., DMSO or acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Inject the sample onto the equilibrated C18 column.
-
Elute with a gradient of Mobile Phase B.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Calculate the purity of MMAE based on the relative peak area of the main peak.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for evaluating ADC purity and homogeneity.
Caption: General workflow for ADC purity and homogeneity validation.
Caption: Workflow for HIC-based DAR analysis.
Caption: Workflow for SEC-based aggregation analysis.
References
A Comparative Analysis of MC-VA-Pabc-MMAE and Other ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability in circulation, its mechanism of drug release, and its overall therapeutic index.[1][2] This guide provides an objective comparison of the clinically significant MC-VA-Pabc-MMAE linker system with other prevalent ADC linkers, supported by experimental data and detailed protocols for key validation assays.
Understanding the this compound Linker
The this compound system is a well-established, cleavable linker-drug combination used in several approved ADCs.[3][4] Its design incorporates a multi-component system engineered for stability in the bloodstream and efficient payload release within the target cancer cell.
-
MC (Maleimidocaproyl): This component provides a stable covalent attachment to the antibody, typically through reaction with thiol groups on cysteine residues.[3]
-
VA (Valine-Alanine): This dipeptide sequence is designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells.
-
Pabc (p-aminobenzyloxycarbonyl): This self-immolative spacer ensures the efficient and traceless release of the unmodified cytotoxic payload following the cleavage of the dipeptide linker.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent, MMAE is the cytotoxic payload that, once released, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
The targeted delivery and conditional activation of MMAE minimize off-target toxicity, a hallmark of this advanced ADC design.
Mechanism of Action: this compound
The therapeutic effect of an ADC utilizing the this compound linker is a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Comparative Analysis of ADC Linkers
The choice of linker technology is a critical determinant of an ADC's therapeutic success. Linkers are broadly categorized as cleavable and non-cleavable, each with distinct advantages and disadvantages.
Cleavable vs. Non-Cleavable Linkers
Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, such as enzymes, lower pH, or a higher reducing potential. This can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.
Non-cleavable linkers remain attached to the antibody and release the payload only after the complete lysosomal degradation of the antibody. This generally results in higher plasma stability and a wider therapeutic window but may have a limited bystander effect as the released payload is often charged and less membrane-permeable.
| Linker Type | Release Mechanism | Advantages | Disadvantages | Example |
| Cleavable | ||||
| Protease-Sensitive (e.g., MC-VA-Pabc) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | High plasma stability, efficient intracellular release, potential for bystander effect. | Susceptibility to premature cleavage by other proteases. | Brentuximab vedotin |
| pH-Sensitive (e.g., Hydrazone) | Hydrolysis in the acidic environment of endosomes/lysosomes. | Targeted release in acidic intracellular compartments. | Can exhibit instability in plasma, leading to premature drug release. | Gemtuzumab ozogamicin |
| Disulfide | Reduction in the high glutathione environment of the cell. | Exploits the differential reducing potential between plasma and the intracellular space. | Potential for premature cleavage in the bloodstream. | Maytansinoid-based ADCs |
| Non-Cleavable | ||||
| Thioether (e.g., SMCC) | Proteolytic degradation of the antibody in the lysosome. | High plasma stability, lower off-target toxicity. | Limited bystander effect, requires high antigen expression for efficacy. | Ado-trastuzumab emtansine (T-DM1) |
Quantitative Performance Data
The following tables summarize key quantitative data comparing the performance of different linker types. It is important to note that direct comparisons across studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | ADC Construct | Species | Half-life (t½) in Plasma | % Intact ADC Remaining (Time) | Reference |
| Protease-Sensitive (Val-Cit) | Trastuzumab-vc-MMAE | Rat | - | ~25% (7 days) | |
| Protease-Sensitive (Val-Cit) | ITC6104RO | Mouse | Unstable | - | |
| pH-Sensitive (Hydrazone) | Phenylketone-derived | Human/Mouse | ~2 days | - | |
| pH-Sensitive (Carbonate) | Sacituzumab govitecan | - | ~36 hours | - | |
| Sulfatase-Cleavable | - | Mouse | > 7 days | - | |
| Silyl Ether (Acid-cleavable) | - | Human | > 7 days | - | |
| Non-cleavable (Thioether) | T-DM1 | - | Generally high | - |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC | Cell Line | Target Antigen | Linker Type | IC50 | Reference |
| Trastuzumab-vc-MMAE | N87 | HER2 | Protease-Sensitive | 13-43 ng/mL | |
| Trastuzumab-vc-MMAE | BT474 | HER2 | Protease-Sensitive | 13-43 ng/mL | |
| ADC with β-galactosidase-cleavable linker | - | - | Enzyme-Cleavable | 8.8 pmol/L | |
| ADC with Val-Cit linker | - | - | Protease-Sensitive | 14.3 pmol/L | |
| Kadcyla (T-DM1) | - | HER2 | Non-cleavable | 33 pmol/L |
Experimental Protocols
Accurate assessment of an ADC's performance requires robust and well-defined experimental protocols.
General Experimental Workflow for ADC Evaluation
The preclinical evaluation of an ADC typically follows a structured workflow to assess its key characteristics.
Detailed Methodologies
1. Plasma Stability Assay (LC-MS Method)
-
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.
-
Materials:
-
ADC of interest
-
Plasma (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoaffinity capture
-
Enzyme for linker cleavage (if quantifying bound payload)
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 10 µM) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
To measure intact ADC and DAR:
-
Isolate the ADC from the plasma using immunoaffinity capture.
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
-
To measure released payload:
-
Precipitate plasma proteins from an aliquot of the incubation mixture (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC remaining over time to determine the plasma stability profile.
2. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, isotype control ADC, and free payload
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
-
Procedure:
-
Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, isotype control ADC, and free payload.
-
Treat the cells with the diluted compounds and incubate for a predetermined period (e.g., 72-120 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
3. Bystander Effect Assay (Co-culture Method)
-
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
-
Materials:
-
Antigen-positive cells
-
Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP) for easy identification
-
ADC and control ADC
-
96-well plates
-
Flow cytometer or high-content imaging system
-
-
Procedure:
-
Co-culture a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for a suitable period (e.g., 72-96 hours).
-
Assess the viability of both cell populations. This can be done by flow cytometry, distinguishing the cell types based on the fluorescent marker, or by high-content imaging.
-
-
Data Analysis: Quantify the reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls.
Selecting the Optimal ADC Linker
The selection of an appropriate linker is a multifactorial process that requires careful consideration of the antibody, the payload, and the target indication.
Conclusion
The this compound linker-drug system represents a highly successful and clinically validated platform in the field of antibody-drug conjugates. Its design, which balances stability in circulation with efficient, targeted release of a potent cytotoxic agent, has set a benchmark for ADC development. However, the optimal choice of a linker is highly dependent on the specific biological context of the intended application. A thorough understanding of the comparative performance of different linker technologies, supported by robust in vitro and in vivo experimental data, is paramount for the successful design and development of the next generation of safe and effective ADCs. This guide provides a framework for this critical evaluation process, empowering researchers to make informed decisions in their pursuit of novel cancer therapeutics.
References
A Head-to-Head Showdown: In Vivo Stability of MC-VA-Pabc-MMAE vs. SMCC Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. The stability of this chemical bridge in vivo dictates the therapeutic window, influencing both efficacy and toxicity. This guide provides an objective comparison of two widely used linker technologies: the cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VA-Pabc) linker, commonly paired with the potent cytotoxic agent monomethyl auristatin E (MMAE), and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
This comparison delves into their respective mechanisms of payload release, in vivo stability profiles supported by experimental data, and the implications for therapeutic strategies, including the bystander effect.
At a Glance: Key Differences in In Vivo Stability and Mechanism
| Feature | MC-VA-Pabc-MMAE | SMCC-based ADCs |
| Linker Type | Cleavable (Enzyme-sensitive) | Non-cleavable |
| Primary Release Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) in tumor cells.[1][2] | Proteolytic degradation of the antibody backbone within the lysosome.[3] |
| Plasma Stability | Generally stable in human plasma, but can be susceptible to premature cleavage by carboxylesterases in rodent plasma, leading to faster clearance of the intact ADC in preclinical mouse models.[4][5] | Highly stable in plasma with minimal premature payload release. The thioether bond is extremely stable in vivo. |
| Half-life of Intact ADC | Can be shorter in rodents compared to humans. For an MMAE-based ADC, a half-life of 3.4 days has been reported. For trastuzumab emtansine (T-DM1), a terminal half-life of 3.8 ± 1.0 days has been observed in humans. | |
| Payload Release Form | Unmodified, membrane-permeable MMAE. | Amino acid-linker-payload complex (e.g., lysine-SMCC-DM1). |
| Bystander Effect | High potential. The released, membrane-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. | Limited to no bystander effect. The released payload complex is charged and generally cannot cross cell membranes. |
| Therapeutic Window | Potentially wider due to targeted release, but off-target toxicity can be a concern if there is premature linker cleavage. | Generally considered to have a good therapeutic window due to high plasma stability and reduced off-target toxicity. |
| Key Advantage | Potent bystander effect, effective against heterogeneous tumors. | High plasma stability, minimizing off-target toxicity from circulating free drug. |
| Key Disadvantage | Potential for instability in preclinical rodent models, which can complicate efficacy and safety assessments. | Efficacy is strictly dependent on internalization and lysosomal degradation; no bystander killing of adjacent tumor cells. |
Delving Deeper: Mechanisms of Payload Release
The fundamental difference between these two linkers lies in how they release their cytotoxic payload.
This compound: A Targeted Release Triggered by Tumor Cell Enzymes
The MC-VA-Pabc linker is designed for conditional payload release. The valine-citrulline (VC) dipeptide is a substrate for proteases like Cathepsin B, which are highly active in the lysosomal compartments of tumor cells. Upon internalization of the ADC into a cancer cell, the VC linker is cleaved, initiating a self-immolative cascade of the PABC spacer, which ultimately liberates the highly potent and membrane-permeable MMAE to induce cell death.
SMCC Linker: Release Through Antibody Degradation
In contrast, the SMCC linker forms a stable thioether bond that is not susceptible to enzymatic cleavage in the same manner. ADCs with SMCC linkers rely on the complete proteolytic degradation of the antibody component itself within the lysosome. This process releases the payload still attached to the linker and the amino acid residue (typically lysine) to which it was conjugated. This resulting complex is generally charged and membrane-impermeable, thus limiting its action to the cell in which it was released.
Experimental Protocols for In Vivo Stability Assessment
Accurate evaluation of ADC stability in vivo is paramount for preclinical and clinical development. The following are standard methodologies employed in such assessments.
In Vivo Plasma Stability Study
Objective: To determine the pharmacokinetic profile and stability of the ADC in circulation.
Methodology:
-
Animal Model: Typically mice or rats for initial studies, with confirmation in non-human primates as their plasma enzyme profile can be more similar to humans.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.
-
Plasma Preparation: Blood is processed to isolate plasma.
-
Quantification of Intact ADC:
-
ELISA: An enzyme-linked immunosorbent assay can be used to quantify the concentration of the intact ADC over time. This typically involves capturing the ADC with an anti-antibody and detecting with an anti-payload antibody.
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This method can be used to quantify both the intact ADC and the free payload in the plasma, providing a more detailed picture of linker stability.
-
-
Data Analysis: The concentration of the intact ADC is plotted against time to determine pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
In Vitro Bystander Effect Assay
Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Culture: Co-culture of antigen-positive (target) and antigen-negative (bystander) cancer cells. The bystander cells are often labeled with a fluorescent marker for identification.
-
ADC Treatment: The co-culture is treated with the ADC for a specified period.
-
Cell Viability Assessment: After incubation, cell viability is measured using methods such as:
-
Flow Cytometry: To differentiate and quantify the viability of target and bystander cell populations based on the fluorescent label and a viability dye (e.g., propidium iodide).
-
High-Content Imaging: To visualize and quantify cell death in both populations.
-
-
Data Analysis: The percentage of dead bystander cells in the presence of ADC-treated target cells is compared to controls to determine the extent of the bystander effect.
Conclusion
The choice between an this compound and an SMCC linker system is a strategic one, heavily dependent on the target antigen, tumor microenvironment, and desired therapeutic outcome.
-
This compound offers the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors with variable antigen expression. However, its potential instability in certain preclinical models necessitates careful experimental design and interpretation of results.
-
SMCC-based ADCs provide exceptional in vivo stability, minimizing off-target toxicities and offering a potentially wider therapeutic window. The trade-off is the lack of a bystander effect, which may limit efficacy in tumors where not all cells express the target antigen.
Ultimately, a thorough understanding of the in vivo stability and payload release mechanisms of different linker technologies is paramount for the rational design and successful development of the next generation of safe and effective antibody-drug conjugates.
References
- 1. A phase I study of pharmacokinetics of trastuzumab emtansine in Chinese patients with locally advanced inoperable or metastatic human epidermal growth factor receptor 2-positive breast cancer who have received prior trastuzumab-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MMAE and MMAF Payloads in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals in the field of oncology, the selection of a cytotoxic payload is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). Among the most prevalent payloads are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), both potent microtubule inhibitors. This guide provides an objective, data-driven comparison of ADCs utilizing these two auristatin derivatives, summarizing their performance and providing supporting experimental data to inform payload selection.
Executive Summary
MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[1][] They exert their cytotoxic effects by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1] The primary structural difference between them lies at the C-terminus: MMAE is a neutral, uncharged molecule, while MMAF possesses a negatively charged phenylalanine residue at physiological pH.[1][3] This seemingly minor chemical modification results in significant differences in their biological properties, most notably cell permeability, which in turn dictates their bystander killing effect and overall therapeutic window.
MMAE, being more membrane-permeable, can diffuse out of the target cancer cell and eliminate neighboring antigen-negative cells, a phenomenon known as the bystander effect. This can be a significant advantage in treating heterogeneous tumors where not all cells express the target antigen. However, this permeability may also lead to increased off-target toxicity. Conversely, MMAF is less permeable and is largely trapped within the target cell, resulting in a minimal bystander effect but potentially a better safety profile and a wider therapeutic window.
Data Presentation
The following tables summarize the key performance differences between MMAE and MMAF based on preclinical data.
| Property | MMAE | MMAF | Reference(s) |
| Chemical Structure | Neutral, uncharged C-terminus | C-terminus with a charged phenylalanine residue | |
| Cell Membrane Permeability | High | Low | |
| Bystander Killing Effect | Potent | Minimal to none | |
| In Vitro Potency (as free drug) | Generally more potent | Generally less potent | |
| In Vivo Efficacy in Heterogeneous Tumors | Can lead to complete tumor remission | Moderate tumor growth delay | |
| Associated Toxicities | Peripheral neuropathy, neutropenia | Thrombocytopenia, ocular toxicities |
| ADC | Target | Cell Line | IC50 (nM) | Reference(s) |
| Free MMAE | - | NCI N87 | 0.7 | |
| Free MMAF | - | NCI N87 | 88.3 | |
| Free MMAE | - | OE19 | 1.5 | |
| Free MMAF | - | OE19 | 386.3 | |
| Free MMAE | - | HCT116 | 8.8 | |
| Free MMAF | - | HCT116 | 8,944 | |
| Trastuzumab-MMAF | HER2 | NCI N87 | 0.09 | |
| Pertuzumab-MMAF | HER2 | NCI N87 | 0.07 | |
| Trastuzumab-MMAF | HER2 | OE19 | 0.18 | |
| Pertuzumab-MMAF | HER2 | OE19 | 0.16 | |
| cAC10-vcMMAE | CD30 | Karpas 299 | Potently cytotoxic | |
| cAC10-vcMMAF | CD30 | Karpas 299 | Potently cytotoxic |
| ADC | Tumor Model | Key Efficacy Outcome | Reference(s) |
| cAC10-vcMMAE | Admixed CD30+ and CD30- tumors | Complete tumor remission | |
| cAC10-vcMMAF | Admixed CD30+ and CD30- tumors | Moderate tumor growth delay, no complete remissions |
| Parameter | MMAE-based ADCs | MMAF-based ADCs | Reference(s) |
| General Characteristics | Rapidly eliminated from plasma but shows prolonged and extensive tissue distribution. | Pharmacokinetics are highly dependent on the specific antibody and linker. | |
| Plasma Clearance | Free MMAE is cleared quickly. | Generally, ADCs have lower clearance than small molecules. | |
| Volume of Distribution | High tissue-to-plasma ratios in highly perfused organs. | Dependent on the antibody's distribution characteristics. | |
| Half-life | The terminal half-life of the ADC is typically long, reflecting the antibody component. | Terminal half-life can range from ~7 to 19 days depending on the specific ADC. |
Mandatory Visualization
Caption: Comparison of the bystander effect of MMAE and MMAF ADCs.
Caption: General mechanism of action for auristatin-based ADCs.
Caption: Experimental workflow for in vivo ADC efficacy studies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MMAE-ADC and MMAF-ADC
-
Isotype control ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the MMAE-ADC, MMAF-ADC, and isotype control ADC. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic regression).
In Vitro Bystander Effect Assay (Co-culture Assay)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
MMAE-ADC and MMAF-ADC
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. Include control wells with only Ag- cells.
-
ADC Treatment: Treat the co-cultures and Ag- monocultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Measurement: Measure the viability of the fluorescently labeled Ag- cells using a fluorescence plate reader or flow cytometry.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.
Materials:
-
Human cancer cell line expressing the target antigen
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional)
-
MMAE-ADC and MMAF-ADC
-
Vehicle control and isotype control ADC
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^7 cells in 100 µL of PBS, potentially mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADCs, vehicle, and isotype controls, typically via intravenous injection.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).
-
Data Analysis: Calculate the percent TGI for each treatment group compared to the vehicle control group. Kaplan-Meier survival curves may also be generated.
Conclusion
The choice between MMAE and MMAF as an ADC payload is a strategic one that depends on the specific therapeutic goals and the characteristics of the target tumor. MMAE is a potent choice, particularly for heterogeneous tumors where its bystander effect can eradicate antigen-negative cancer cells. However, this comes with a higher risk of off-target toxicities, necessitating careful dose optimization. MMAF offers a potentially safer alternative, with its limited cell permeability reducing the bystander effect and associated off-target toxicities. This may allow for higher dosing and a wider therapeutic window, making it a suitable option for tumors with more homogeneous antigen expression or when a better safety profile is a primary concern. Ultimately, the selection of MMAE or MMAF should be based on a thorough evaluation of preclinical data, including in vitro cytotoxicity, bystander effect assays, and in vivo efficacy and toxicity studies in relevant models.
References
A Comparative Guide to Mass Spectrometry Analysis of MC-VA-Pabc-MMAE Conjugates
The development and quality control of antibody-drug conjugates (ADCs) like those containing the MC-VA-Pabc-MMAE linker-payload system rely on robust analytical techniques to ensure their safety and efficacy. Mass spectrometry (MS) has become an essential tool for the in-depth characterization of these complex biotherapeutics. This guide provides a comparative overview of key MS-based methods for the analysis of this compound ADCs, complete with experimental data and detailed protocols.
The primary goal in characterizing this compound ADCs is the assessment of critical quality attributes (CQAs) that influence the drug's performance. These include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the specific sites of conjugation, and the integrity of the linker and payload.[1]
Comparative Analysis of Mass Spectrometry Techniques
Several mass spectrometry-based approaches are utilized for the comprehensive characterization of ADCs. The selection of a particular method is often dictated by the specific CQA under investigation.
| Technique | Level of Analysis | Information Obtained | Advantages | Disadvantages |
| Intact Mass Analysis | Intact ADC | Average DAR, Drug Load Distribution, Glycoform Profile | Provides a global overview of the ADC population.[2] Relatively fast analysis time. | Limited resolution for high DAR species. May not reveal specific conjugation sites. |
| Subunit Analysis (Middle-Up/Middle-Down) | Light Chain, Heavy Chain, Fc/Fab Fragments | DAR of individual chains, Location of conjugation to a specific chain | Higher resolution and sensitivity compared to intact analysis.[3] Can provide more detailed heterogeneity information. | Requires sample preparation (e.g., reduction or enzymatic digestion). Does not pinpoint the exact amino acid conjugation site. |
| Peptide Mapping (Bottom-Up) | Peptides (after enzymatic digestion) | Precise conjugation site, Site occupancy, Linker and payload integrity | Gold standard for identifying specific conjugation sites.[1] Can detect small modifications. | Complex sample preparation and data analysis. May not be suitable for all linker chemistries as it destroys the native ADC structure.[1] |
Quantitative Data Summary
The following tables present representative quantitative data from the characterization of a model ADC using various analytical techniques.
Table 1: Drug-to-Antibody Ratio (DAR) Comparison
| Analytical Method | Average DAR |
| Intact Mass Spectrometry (Native) | 3.98 |
| Intact Mass Spectrometry (Denaturing) | 3.26 |
| Hydrophobic Interaction Chromatography (HIC) | 4.03 |
| UV/Vis Spectroscopy | 3.77 |
Note: Discrepancies in DAR values between methods can arise from variations in ionization efficiency and other method-specific biases.
Table 2: Drug Load Distribution from Intact Mass Analysis
| DAR Species | Relative Abundance (%) |
| DAR 0 | 5 |
| DAR 2 | 25 |
| DAR 4 | 50 |
| DAR 6 | 15 |
| DAR 8 | 5 |
Experimental Protocols and Workflows
Detailed and standardized protocols are crucial for reproducible and accurate ADC characterization. Below are diagrams and methodologies for key MS-based workflows.
Overall Workflow for ADC Characterization
The comprehensive characterization of an this compound ADC typically involves a multi-level analytical approach.
Intact Mass Analysis (Native Conditions)
This method is used to determine the average DAR and drug load distribution under non-denaturing conditions, which helps to preserve the protein's folded state.
Experimental Protocol:
-
Sample Preparation: Perform a buffer exchange of the ADC sample into a volatile buffer such as 100 mM ammonium acetate.
-
LC System: Utilize a size exclusion chromatography (SEC) column for separation.
-
Mobile Phase: Isocratic elution with 100-400 mM ammonium acetate.
-
Flow Rate: 0.2-0.3 mL/min.
-
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.
-
Ionization Mode: Positive electrospray ionization (ESI) under native conditions.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the masses of the different DAR species and calculate their relative abundances.
Subunit Analysis (Middle-Down)
This technique provides information on the DAR of the individual light and heavy chains after reduction of the interchain disulfide bonds.
Experimental Protocol:
-
Sample Preparation:
-
To approximately 25 µg of the ADC sample, add a reduction buffer (e.g., Tris-HCl, EDTA, guanidine HCl, pH 8).
-
Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 1.0 mM and incubate.
-
Stop the reaction by adding a small volume of acid (e.g., formic acid).
-
-
LC System: Use a reversed-phase column (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 15-20 minutes.
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) may be required for better peak shape.
-
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ESI.
-
-
Data Analysis: Deconvolute the mass spectra for the light and heavy chains to determine their respective drug loads.
Peptide Mapping (Bottom-Up)
This bottom-up approach is the gold standard for identifying the precise location of drug conjugation.
Experimental Protocol:
-
Sample Preparation:
-
Reduce the ADC sample with DTT and then alkylate the free cysteines with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Add a protease such as trypsin and incubate overnight at 37°C.
-
Quench the digestion with an acid (e.g., formic acid).
-
-
LC-MS/MS System:
-
LC System: Nano or micro-flow UPLC/HPLC with a reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for peptide separation.
-
MS System: A high-resolution mass spectrometer capable of fragmentation (MS/MS), such as a Q-TOF or Orbitrap.
-
-
Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify peptides, including those modified with the drug-linker.
Alternative and Complementary Techniques
While mass spectrometry is a powerful tool, other techniques can provide valuable complementary information for the characterization of this compound ADCs.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used for quantifying the total antibody and the conjugated ADC in biological samples.
-
Capillary Electrophoresis (CE-SDS): Can be employed to assess the drug load distribution and purity of ADCs.
-
Hydrophobic Interaction Chromatography (HIC): Often used to determine the DAR and distribution of different drug-loaded species.
References
A Comparative Guide to the Pharmacokinetics of MC-VA-Pabc-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) properties of antibody-drug conjugates (ADCs) utilizing the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (MC-VA-Pabc-MMAE) drug-linker system. The performance of this clinically validated platform is compared with ADCs employing alternative linker and payload technologies. All quantitative data is supported by experimental findings from preclinical and clinical studies, and detailed methodologies for key bioanalytical assays are provided.
The this compound ADC Platform: A Mechanistic Overview
Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents[1][2]. The this compound system is a widely adopted ADC technology. Its design facilitates targeted drug delivery, aiming to maximize efficacy at the tumor site while minimizing systemic toxicity.
The therapeutic action of an this compound ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells[3]. The monoclonal antibody component guides the ADC to the tumor, where it binds to a specific antigen on the cancer cell surface[3]. Following binding, the ADC-antigen complex is internalized by the cell and trafficked to the lysosome[3]. Inside the acidic environment of the lysosome, the valine-citrulline (VC) dipeptide linker is cleaved by proteases, such as cathepsin B, which are often upregulated in tumor cells. This cleavage initiates a self-immolative cascade through the PABC spacer, leading to the release of the potent cytotoxic payload, MMAE. Free MMAE then binds to tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis.
Signaling pathway of MMAE from ADC internalization to apoptosis induction.
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of ADCs are complex, requiring the characterization of multiple analytes to understand their behavior in vivo. These include the total antibody (conjugated and unconjugated), the antibody-conjugated drug, and the unconjugated (free) payload. The following tables summarize key pharmacokinetic parameters for this compound ADCs and ADCs with alternative technologies.
Table 1: Pharmacokinetic Parameters of Clinically Approved this compound ADCs
| ADC (Analyte) | Clearance (CL) | Volume of Distribution (Vd) | Terminal Half-life (t½) |
| Brentuximab Vedotin | |||
| ADC (acMMAE) | 1.56 L/day | Central: 4.29 L | ~3-4 days |
| Unconjugated MMAE | 55.7 L/day | Central: 79.8 L | ~2-3 days |
| Polatuzumab Vedotin | |||
| ADC (acMMAE) | 0.9 L/day | Central: 3.15 L | ~12 days |
| Unconjugated MMAE | - | - | ~4 days |
Table 2: Pharmacokinetic Parameters of ADCs with Alternative Linker and Payload Technologies
| ADC (Analyte) | Linker Technology | Payload | Clearance (CL) | Volume of Distribution (Vd) | Terminal Half-life (t½) |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable (MCC) | Maytansinoid (DM1) | 0.676 L/day | Central: 3.127 L | 3.94 days |
| Inotuzumab Ozogamicin | Cleavable (Hydrazone) | Calicheamicin | Time-dependent | Central: Varies with covariates | - |
| Sacituzumab Govitecan | Cleavable (CL2A) | Topoisomerase Inhibitor (SN-38) | 0.133 L/h | Steady-state: 3.68 L | 23.4 hours |
| Free SN-38 | - | - | - | - | 17.6 hours |
Experimental Protocols for Pharmacokinetic Analysis
Accurate quantification of ADC analytes in biological matrices is critical for pharmacokinetic evaluation. The most common bioanalytical methods are ligand-binding assays (LBAs), such as ELISA, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for a typical preclinical pharmacokinetic study of an ADC.
Protocol 1: Quantification of Total Antibody by Sandwich ELISA
This assay measures the concentration of all antibody species, regardless of drug conjugation.
-
Coating: Coat a 96-well microplate with a capture antibody (e.g., anti-human IgG Fc or target antigen) at a concentration of 2-5 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3-5% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of standards, quality controls, and diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., anti-human IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentrations of the unknown samples.
Protocol 2: Quantification of Antibody-Conjugated MMAE (acMMAE) by Sandwich ELISA
This assay specifically measures the concentration of ADC with at least one drug molecule conjugated.
-
Coating: Coat a 96-well microplate with an anti-MMAE monoclonal antibody at a concentration of 1-4 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing, Blocking, and Sample Incubation: Follow steps 2-5 from the Total Antibody ELISA protocol.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of an HRP-conjugated anti-human IgG Fc antibody to each well. Incubate for 1 hour at room temperature.
-
Washing, Substrate Development, Stopping Reaction, Data Acquisition, and Analysis: Follow steps 8-12 from the Total Antibody ELISA protocol.
Protocol 3: Quantification of Unconjugated (Free) MMAE by LC-MS/MS
This method provides high sensitivity and specificity for the quantification of the small molecule payload.
-
Sample Preparation:
-
To a 50 µL plasma or serum sample, add an internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile or a methanol-ethanol mixture.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in a suitable mobile phase for injection.
-
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to achieve separation.
-
-
Tandem Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for MMAE and the internal standard to ensure specificity and sensitivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of free MMAE in the unknown samples from the calibration curve.
-
Logical Relationships of ADC Components and Pharmacokinetic Analytes
The interpretation of ADC pharmacokinetic data requires a clear understanding of the relationships between the different molecular species present in circulation and the analytes measured by bioanalytical assays.
Relationship between circulating ADC components and measured analytes.
Conclusion
The pharmacokinetic profile of an ADC is a critical determinant of its efficacy and safety. The this compound system has demonstrated predictable and manageable pharmacokinetics in numerous clinical studies, contributing to its success. As shown in the comparative data, the choice of linker and payload technology significantly influences the clearance, distribution, and half-life of the ADC and its components. Non-cleavable linkers, as seen in Trastuzumab emtansine, can result in a longer half-life for the ADC, while different cleavable linkers and payloads, such as in Sacituzumab govitecan and Inotuzumab ozogamicin, lead to distinct pharmacokinetic profiles.
This guide provides a framework for understanding and evaluating the pharmacokinetics of this compound ADCs in comparison to other platforms. The provided experimental protocols serve as a starting point for the development of robust bioanalytical methods essential for the successful development of novel antibody-drug conjugates. A thorough understanding of the interplay between an ADC's structure and its pharmacokinetic behavior is paramount for optimizing dosing strategies and maximizing the therapeutic window of these potent anti-cancer agents.
References
A Head-to-Head Comparison of Auristatin-Based ADCs: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical decision that profoundly influences therapeutic efficacy and safety. Among the most prominent payloads are the auristatins, potent microtubule-disrupting agents. This guide provides an objective, data-driven comparison of different auristatin-based ADCs, with a primary focus on the two most utilized derivatives: monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). We will delve into their preclinical and clinical performance, supported by experimental data and detailed methodologies to inform strategic decisions in ADC development.
Executive Summary
Auristatins, synthetic analogs of the natural product dolastatin 10, exert their potent anti-cancer effects by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1][2] The two most prominent auristatin derivatives in clinical development are MMAE and MMAF. The primary structural difference between them lies at the C-terminus: MMAE is a neutral molecule, whereas MMAF possesses a charged phenylalanine residue.[1][2] This seemingly minor alteration results in significant differences in their biological properties, most notably cell permeability, which in turn dictates their bystander killing effect and overall therapeutic window.[1]
This guide will also explore the clinical landscape of several key auristatin-based ADCs, including:
-
Brentuximab vedotin (Adcetris®): An anti-CD30 ADC utilizing MMAE.
-
Polatuzumab vedotin (Polivy®): An anti-CD79b ADC also with an MMAE payload.
-
Tisotumab vedotin (Tivdak®): An anti-Tissue Factor (TF) ADC carrying MMAE.
-
Ladiratuzumab vedotin: An investigational anti-LIV-1 ADC with an MMAE payload.
Data Presentation: A Comparative Analysis
The following tables summarize key preclinical and clinical data for auristatin-based ADCs, providing a quantitative basis for comparison.
Table 1: Preclinical Head-to-Head Comparison of MMAE and MMAF Payloads
| Parameter | MMAE-based ADCs | MMAF-based ADCs | Key Observations |
| In Vitro Cytotoxicity (IC50) | As a free drug, MMAE is significantly more potent due to its high cell permeability. When conjugated, MMAF's potency is restored to levels comparable to MMAE in antigen-positive cells. | ||
| Free Drug (NCI N87 cells) | 0.7 nM | 88.3 nM | MMAE is >100-fold more potent as a free drug. |
| Free Drug (OE19 cells) | 1.5 nM | 386.3 nM | Demonstrates the impact of cell permeability on potency. |
| Anti-HER2 ADC (NCI N87 cells) | Not directly available in a head-to-head study | 0.09 nM (Trastuzumab-MMAF) | Conjugation to an antibody overcomes MMAF's low permeability. |
| Anti-HER2 ADC (OE19 cells) | Not directly available in a head-to-head study | 0.18 nM (Trastuzumab-MMAF) | High potency is achieved with targeted delivery. |
| Bystander Effect | Potent | Decreased/Absent | MMAE's ability to diffuse out of target cells and kill neighboring antigen-negative cells is a key differentiator. |
| In Vitro Bystander Killing | Demonstrated to cause complete tumor remission in admixed tumor models. | Failed to mediate bystander killing in vivo, resulting in moderate tumor growth delay. | This is advantageous in heterogeneous tumors but can increase off-target toxicity. |
| In Vivo Efficacy | In models with heterogeneous antigen expression, MMAE's bystander effect can lead to superior efficacy. | ||
| Admixed CD30+ & CD30- tumors (cAC10-vc ADC) | Complete tumor remission | Moderate tumor growth delay, no complete remissions | Highlights the clinical potential of the bystander effect. |
| Therapeutic Window | MMAF's lower permeability generally leads to a better safety profile. | ||
| Systemic Toxicity | Higher potential for off-target toxicity. | Lower systemic toxicity. | A critical consideration for clinical development. |
| Maximum Tolerated Dose (MTD) | Generally lower than MMAF ADCs. | Generally higher, allowing for potentially higher dosing. | A wider therapeutic index is a key advantage of MMAF. |
Table 2: Clinical Efficacy of Select Auristatin-Based ADCs
| ADC | Target | Payload | Indication | Key Efficacy Results |
| Brentuximab vedotin | CD30 | MMAE | Hodgkin Lymphoma & sALCL | ORR: 86% in relapsed/refractory sALCL. |
| Polatuzumab vedotin | CD79b | MMAE | Diffuse Large B-cell Lymphoma (DLBCL) | In combination with BR: Complete Response (CR) Rate: 40% vs 17.5% for BR alone. Median OS: 12.4 months vs 4.7 months for BR alone. |
| Tisotumab vedotin | Tissue Factor | MMAE | Recurrent or Metastatic Cervical Cancer | ORR: 24%. Median DOR: 8.3 months. In a phase 3 trial vs chemotherapy, showed a 30% reduction in the risk of death (HR: 0.70). |
| Ladiratuzumab vedotin | LIV-1 | MMAE | Metastatic Triple-Negative Breast Cancer (mTNBC) | Phase 1 (heavily pretreated): ORR of 25%. At the recommended dose, ORR was 29%. Median PFS: 11 weeks. In combination with pembrolizumab (1L mTNBC): ORR: 35%. |
ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; sALCL: systemic Anaplastic Large Cell Lymphoma; BR: Bendamustine and Rituximab; 1L: First-Line.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments in ADC evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.
1. Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ADC constructs and corresponding naked antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well microplates.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.
1. Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Human cancer cell line of interest.
-
Matrigel (or similar basement membrane matrix).
-
ADC and vehicle control solution.
-
Calipers for tumor measurement.
2. Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC and vehicle control (e.g., via intravenous injection) according to the planned dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.
Mandatory Visualization
Signaling Pathway of Auristatin-Based ADCs
Caption: General mechanism of action for auristatin-based ADCs.
Experimental Workflow for In Vivo ADC Efficacy Study
Caption: A typical workflow for an in vivo ADC efficacy study in a xenograft model.
References
A Benchmark Analysis: MC-VA-Pabc-MMAE Versus Next-Generation ADC Technologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antibody-Drug Conjugate Platforms with Supporting Experimental Data.
The landscape of antibody-drug conjugates (ADCs) is undergoing a significant transformation. While the clinically validated MC-VA-Pabc-MMAE system has been a cornerstone of ADC development, a new wave of next-generation technologies promises to enhance therapeutic indices through improved stability, site-specific conjugation, and novel payloads. This guide provides a comprehensive comparison of the traditional this compound platform against these emerging ADC technologies, supported by preclinical data and detailed experimental protocols to inform future drug development strategies.
Executive Summary
The this compound linker-payload system, which combines the potent microtubule inhibitor monomethyl auristatin E (MMAE) with a cathepsin-cleavable linker, has demonstrated significant clinical success. Its mechanism relies on the specific cleavage of the valine-citrulline (VC) dipeptide by lysosomal proteases within tumor cells, releasing the highly permeable MMAE to induce cell death and a potent bystander effect. However, challenges remain, including potential premature linker cleavage in circulation and off-target toxicities.
Next-generation ADC technologies aim to address these limitations through several key innovations:
-
Advanced Linker Systems: Novel linkers are being developed with enhanced plasma stability and alternative cleavage mechanisms to reduce systemic toxicity.
-
Site-Specific Conjugation: These methods produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a wider therapeutic window compared to the heterogeneous mixtures often produced with traditional cysteine or lysine conjugation.
-
Novel Payloads: A diverse arsenal of cytotoxic agents beyond microtubule inhibitors is being explored, including topoisomerase I inhibitors and DNA-damaging agents, to overcome resistance and offer different mechanisms of action.
-
Innovative ADC Formats: Dual-drug ADCs and antibody-PROTAC conjugates represent new frontiers in targeted therapy, aiming to enhance efficacy and combat tumor heterogeneity.
This guide will delve into the preclinical data that benchmarks the performance of this compound against these next-generation approaches, focusing on in vitro cytotoxicity, in vivo efficacy, plasma stability, and the bystander effect.
Data Presentation: A Comparative Overview
The following tables summarize key performance indicators of this compound compared to various next-generation ADC technologies, based on available preclinical data. It is important to note that direct head-to-head comparisons in a single study are not always available, and data has been compiled from various sources.
Table 1: In Vitro Cytotoxicity (IC50) Comparison
| ADC Technology | Payload | Target/Cell Line(s) | IC50 (nM) | Key Findings & References |
| This compound | MMAE | HER2+/SK-BR-3 | ~0.05-0.075 | Potent cytotoxicity in antigen-positive cells.[1] |
| EGFR+/A549 | G2/M phase arrest | Effective inhibition of proliferation.[2] | ||
| CD30+/Karpas 299 | Potent | Intracellular MMAE concentration correlates with cytotoxicity.[3] | ||
| Next-Gen: Glucuronide Linker | MMAE | CD228+/Melanoma, TNBC, NSCLC | Potent | Increased cellular retention of MMAE and improved antitumor activity compared to VC linker.[4] |
| Next-Gen: Cys-Linker (Non-cleavable) | MMAE | HER2+/Multiple cell lines | 10⁻¹¹ M (Potent) | Maintained high potency with improved safety and lower bystander toxicity (IC50: 10⁻⁹ M).[5] |
| Next-Gen: Topoisomerase I Inhibitor | Exatecan Derivative | Various | Potentially more potent than MMAE in some cell lines. | Demonstrates a potent bystander effect. |
| DXd (Deruxtecan) | HER2+/Multiple cell lines | ~1.0-1.4 nM | Similar potency to exatecan in some systems. | |
| Next-Gen: Dual-Drug ADC | MMAE/MMAF | HER2+/JIMT-1 (Resistant) | 1.02 nM (MMAE DAR 2) vs 0.21 nM (MMAF DAR 2) | Dual-drug ADC can overcome resistance to single payloads. |
Table 2: In Vivo Efficacy Comparison in Xenograft Models
| ADC Technology | Payload | Xenograft Model | Key Efficacy Readout | Key Findings & References |
| This compound | MMAE | EGFR+/A549 NSCLC | Tumor Growth Inhibition | Effectively inhibited tumor growth. |
| CD30+ ALCL | Tumor Growth Inhibition | Intratumoral MMAE concentration correlated with tumor growth inhibition. | ||
| Next-Gen: Glucuronide Linker | MMAE | Melanoma, TNBC, NSCLC | Improved Antitumor Activity | Superior in vivo activity compared to VC linker ADC. |
| Next-Gen: Site-Specific Conjugation (TDC) | MMAE | MUC16+ | Equal or Greater Potency | Equally or more potent than traditional ADC in vivo with lower toxicity. |
| Next-Gen: Topoisomerase I Inhibitor | Exatecan Derivative | Various Solid Tumors | Tumor Growth Inhibition | Potent in vivo activity, partly attributed to strong bystander effect. |
| Next-Gen: Dual-Drug ADC | MMAE/MMAF | HER2 Heterogeneous | Greater Antitumor Effect | Suppressed tumor growth more effectively than single-drug ADCs. |
Table 3: Plasma Stability Comparison
| Linker Technology | % Intact ADC Remaining (Time) | Species | Key Findings & References |
| MC-VA-Pabc | Unstable in mouse plasma due to Ces1c | Mouse | Susceptible to premature cleavage by carboxylesterases in rodents. |
| Relatively stable | Human | Good stability in human serum. | |
| Next-Gen: Glucuronide Linker | Highly Stable | Mouse | Increased stability compared to VC linker. |
| Next-Gen: Sulfatase-Cleavable Linker | High Stability (>7 days) | Mouse | Demonstrated high plasma stability compared to Val-Ala and Val-Cit linkers. |
| Next-Gen: Silyl Ether-Based Acid-Cleavable Linker | t1/2 > 7 days | Human | Greatly improved stability over traditional hydrazine linkers. |
| Next-Gen: Cys-Linker (Non-cleavable) | <0.01% payload release | In vitro (50% plasma) | Very desirable plasma stability. |
Table 4: Bystander Effect Comparison
| Payload | Membrane Permeability | Bystander Killing | Key Findings & References |
| MMAE | High | Potent | Can effectively kill neighboring antigen-negative cells. |
| MMAF | Low | Minimal to None | Reduced bystander effect due to lower permeability. |
| Exatecan Derivatives | High | Potent | Superior bystander effect compared to other topoisomerase I inhibitors like DXd and SN-38. |
| DXd (Deruxtecan) | Moderate | Present | Demonstrates a bystander effect. |
| SN-38 | Lower | Measurable but potentially less than exatecan | Exhibits some bystander effects. |
Mandatory Visualization
Caption: Signaling pathway of this compound ADC leading to apoptosis.
Caption: General experimental workflow for preclinical ADC evaluation.
Caption: Logical relationship of linker cleavage mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducible research.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and control articles
-
96-well plates (black-walled for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in 96-well plates. Include monocultures of Ag- cells as a control. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and Ag- monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cell population. A greater decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Xenograft Efficacy Study
Objective: To assess the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
ADC, vehicle control, and other control articles (e.g., unconjugated antibody)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and growth.
-
Randomization and Dosing: Once tumors reach a predetermined size, randomize the mice into treatment groups. Administer the ADC and control articles via an appropriate route (typically intravenous).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. Tumors can be excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) and assess for statistical significance between groups.
Conclusion
The this compound platform remains a valuable and clinically relevant technology in the ADC field. However, the data presented in this guide highlights the significant potential of next-generation ADC technologies to further improve upon the therapeutic window. Innovations in linker design are leading to more stable and selectively cleavable ADCs, while novel payloads offer new mechanisms to overcome drug resistance. Furthermore, site-specific conjugation is enabling the development of more homogeneous and pharmacokinetically predictable ADCs.
For researchers, scientists, and drug development professionals, the choice of ADC technology will depend on a multitude of factors, including the target antigen, the tumor microenvironment, and the desired mechanism of action. The experimental protocols provided herein offer a framework for the rigorous preclinical evaluation necessary to select the most promising ADC candidates for clinical development. As the field continues to evolve, a data-driven, comparative approach to benchmarking new technologies against established platforms like this compound will be crucial for advancing the next generation of highly effective and safe cancer therapeutics.
References
Safety Operating Guide
Safe Disposal of MC-VA-Pabc-MMAE: A Guide for Laboratory Personnel
Essential Information for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal Procedures for the Highly Potent Antibody-Drug Conjugate Component, MC-VA-Pabc-MMAE.
The antibody-drug conjugate (ADC) payload this compound and its active component, monomethyl auristatin E (MMAE), are highly potent cytotoxic agents requiring rigorous handling and disposal procedures to ensure personnel safety and environmental protection.[1] All materials containing this conjugate must be treated as hazardous waste and chemically inactivated before disposal. This guide provides a comprehensive, step-by-step protocol for the chemical inactivation and disposal of this compound, along with a detailed methodology for validating the efficacy of the inactivation process.
I. Chemical Inactivation and Disposal Protocol
A two-step chemical inactivation process is recommended to degrade both the linker and the highly potent MMAE payload. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety goggles.
Step 1: Base Hydrolysis of the Linker
This initial step aims to cleave the valine-citrulline (VC) linker, separating the MMAE payload from the maleimide-cysteine (MC) and p-aminobenzyl carbamate (Pabc) components.
-
Waste Collection: Collect all liquid waste containing this compound in a designated, chemically compatible, and clearly labeled container. For solid or lyophilized waste, reconstitute it in a minimal amount of a suitable solvent (e.g., water or a buffer solution) to ensure complete dissolution.
-
Alkaline Treatment: To the waste solution, add a sufficient volume of a concentrated sodium hydroxide (NaOH) solution to achieve a final concentration of at least 1 M NaOH.
-
Incubation: Gently mix the solution and allow the reaction to proceed for a minimum of 24 hours at room temperature. This extended incubation facilitates the hydrolysis of the peptide bonds within the linker.
Step 2: Oxidative Degradation of MMAE
Following the cleavage of the linker, the next step is to chemically degrade the cytotoxic MMAE payload.
-
Oxidation: After the 24-hour base hydrolysis, slowly and carefully add a volume of 5.25% sodium hypochlorite (household bleach) solution that is equal to the total volume of the waste solution.
-
Reaction Time: Gently mix the solution and allow it to react for a minimum of one hour at room temperature to ensure the oxidative degradation of the MMAE.
Step 3: Neutralization and Final Disposal
-
pH Adjustment: Before final disposal, neutralize the solution by slowly adding a suitable acid, such as hydrochloric acid (HCl), until the pH is between 6.0 and 8.0. Use pH paper or a calibrated pH meter to monitor the pH.
-
Disposal: Dispose of the neutralized and inactivated solution in accordance with all local, state, and federal regulations for hazardous chemical waste.
II. Quantitative Data on Inactivation Protocol
The following table summarizes the key quantitative parameters for the recommended chemical inactivation protocol for this compound.
| Parameter | Value/Condition | Purpose |
| Step 1: Base Hydrolysis | ||
| Reagent | Sodium Hydroxide (NaOH) | Cleavage of the valine-citrulline peptide linker |
| Final Concentration | ≥ 1 M | To ensure effective hydrolysis |
| Incubation Time | ≥ 24 hours | To allow for complete linker cleavage |
| Temperature | Room Temperature | Standard reaction condition |
| Step 2: Oxidative Degradation | ||
| Reagent | Sodium Hypochlorite (NaOCl) | Degradation of the MMAE payload |
| Concentration | 5.25% (household bleach) | Standard concentration for oxidative treatment |
| Volume Ratio | 1:1 (bleach to waste solution) | To ensure a sufficient amount of oxidizing agent |
| Reaction Time | ≥ 1 hour | To allow for complete degradation of MMAE |
| Temperature | Room Temperature | Standard reaction condition |
| Step 3: Neutralization | ||
| pH Range | 6.0 - 8.0 | To ensure the waste is safe for final disposal |
III. Experimental Protocol for Validation of Inactivation
To ensure the complete degradation of the cytotoxic MMAE payload, it is essential to validate the inactivation procedure. The following protocol outlines a method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for detecting and quantifying trace levels of small molecules like MMAE.
Objective: To confirm the absence of detectable MMAE in the waste solution following the chemical inactivation protocol.
Materials:
-
Treated waste sample
-
Untreated (control) sample of this compound at a known concentration
-
MMAE analytical standard
-
Acetonitrile (ACN)
-
Formic acid
-
Deionized water
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Take an aliquot of the neutralized waste solution after the complete inactivation procedure.
-
Prepare a control sample by taking an aliquot of the untreated this compound waste.
-
Perform a protein precipitation step to remove any remaining antibody fragments. Add three volumes of acetonitrile to one volume of the sample.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Create a gradient elution program to separate MMAE from other components in the mixture.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor for specific precursor-to-product ion transitions for MMAE (e.g., m/z 718.5 -> 686.6 and 718.5 -> 154.1).
-
Develop a calibration curve using the MMAE analytical standard to quantify any residual MMAE in the treated samples.
-
-
-
Data Analysis and Acceptance Criteria:
-
Analyze the chromatograms from the treated waste sample, the untreated control, and the MMAE standard.
-
The inactivation is considered successful if the MMAE peak is not detectable in the treated waste sample, or if its concentration is below a pre-defined limit of quantification (LOQ) established by the validated analytical method.
-
IV. Visualized Workflows
The following diagrams illustrate the decision-making process and experimental workflow for the proper disposal and validation of this compound.
Caption: Disposal workflow for this compound.
Caption: Experimental workflow for inactivation validation.
References
Essential Safety and Logistics for Handling MC-VA-Pabc-MMAE
For researchers, scientists, and drug development professionals working with the potent antibody-drug conjugate (ADC) linker payload MC-VA-Pabc-MMAE, stringent adherence to safety and logistical protocols is paramount. This guide provides essential, step-by-step information for the safe handling, operational use, and disposal of this cytotoxic compound, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, which is fatal if swallowed, in contact with skin, or inhaled, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Double Nitrile Gloves- Lab Coat- Safety Glasses |
| Weighing and Aliquoting (in a certified chemical fume hood or biological safety cabinet) | - Double Nitrile Gloves (outer pair should be chemotherapy-rated)- Disposable Gown with tight-fitting cuffs- Safety Goggles or Face Shield- Respiratory Protection (e.g., N95 or higher-rated respirator) |
| Reconstitution and Dilution | - Double Nitrile Gloves (outer pair should be chemotherapy-rated)- Disposable Gown with tight-fitting cuffs- Safety Goggles or Face Shield- Respiratory Protection (as determined by risk assessment) |
| General Laboratory Use | - Nitrile Gloves- Lab Coat- Safety Glasses |
| Spill Cleanup | - Double Nitrile Gloves (chemotherapy-rated)- Disposable Gown- Safety Goggles and Face Shield- Respiratory Protection (e.g., half-mask respirator with appropriate cartridges)- Shoe Covers |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is crucial to minimize exposure risk and ensure accurate experimental results.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material incident protocol.
-
Documentation: Log the compound's arrival, quantity, and storage location in your chemical inventory.
-
Storage: Store this compound in a designated, clearly labeled, and secure location, such as a locked freezer or refrigerator, according to the manufacturer's recommendations. The storage area should have restricted access.
Weighing and Reconstitution (to be performed in a certified Class II Biological Safety Cabinet or Fume Hood)
-
Preparation: Before starting, ensure the work area is decontaminated and all necessary equipment (calibrated balance, spatulas, weigh boats, solvent, vials) is inside the containment unit.
-
Weighing: Carefully weigh the required amount of the powdered compound. Use anti-static weigh boats to prevent dispersal of the powder.
-
Reconstitution: Add the appropriate solvent (typically DMSO) to the vial containing the weighed compound. Gently vortex or sonicate to ensure complete dissolution.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing this compound for an in vitro experiment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
